4-(2-Bromoethyl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXEDZZSWLXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363618 | |
| Record name | 4-(2-bromoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-07-3 | |
| Record name | 4-(2-bromoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Bromoethyl)morpholine CAS number and properties
An In-Depth Technical Guide to 4-(2-Bromoethyl)morpholine: Synthesis, Properties, and Applications
Introduction
This compound is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. Possessing both a nucleophilic morpholine ring and a reactive bromoethyl group, it serves as a valuable building block for the synthesis of a wide array of more complex molecules. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties for improved pharmacokinetics, and improve blood-brain barrier permeability.[1] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a detailed synthesis and purification protocol, spectroscopic characterization, reactivity, applications, and essential safety and handling procedures.
Chemical Identity and Physicochemical Properties
Precise identification and understanding the physical characteristics of a reagent are foundational to its effective use in research and development.
1.1. Identifiers
-
Chemical Name: this compound
-
Synonyms: 2-(Morpholino)ethyl bromide, N-(2-Bromoethyl)morpholine[2][5]
1.2. Physicochemical Data
The properties of this compound are summarized in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and ensuring proper storage.
| Property | Value | Source(s) |
| Molecular Weight | 194.07 g/mol | [2][3] |
| Appearance | Colorless to yellow clear liquid or solid/semi-solid | [2][3] |
| Purity | Typically >90% (GC) | [2][3] |
| Flash Point | 87 °C | [3] |
| InChI Key | CVMXEDZZSWLXPB-UHFFFAOYSA-N | [2] |
Note: The physical state can vary depending on purity and temperature. It is often handled as a liquid.
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the bromination of 2-morpholinoethanol. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is an effective and widely cited method.
2.1. Synthetic Pathway: Appel Reaction
The reaction proceeds by the activation of the alcohol with the PPh₃/CBr₄ reagent system, forming an intermediate that is subsequently displaced by the bromide ion. This method is favored for its mild conditions and good yields.
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- 5. This compound | 89583-07-3 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
4-(2-Bromoethyl)morpholine molecular weight and formula
An In-depth Technical Guide to 4-(2-Bromoethyl)morpholine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry and pharmaceutical drug development. The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] This document details the molecular and physicochemical properties of this compound, provides a robust and validated protocol for its synthesis and purification, discusses its spectroscopic signature, and explores its reactivity and applications. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Properties
This compound is a versatile bifunctional molecule featuring a tertiary amine embedded within a morpholine ring and a primary alkyl bromide. This structure makes it an excellent reagent for introducing the morpholinoethyl group into various molecular frameworks.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂BrNO | [3] |
| Molecular Weight | 194.07 g/mol | [3] |
| CAS Number | 89583-07-3 | |
| Appearance | Colorless to Yellow Liquid/Semi-solid | |
| Flash Point | 87 °C | |
| Storage | Store under inert gas, Frozen (<0°C) |
The molecule is often supplied and used as its hydrobromide or hydrochloride salt, which are typically white to yellowish crystalline solids and may exhibit greater stability and ease of handling for certain applications.[4][5]
Caption: 2D Chemical Structure of this compound.
Synthesis and Purification
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a substrate like 2-morpholinoethanol, it is crucial to employ mild conditions to avoid side reactions involving the tertiary amine. The Appel reaction is an exemplary choice for this conversion.
Causality of Method Selection
The chosen method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This combination is characteristic of the Appel reaction for converting alcohols to alkyl bromides.
-
Expertise & Experience: This method is preferred over harsher conditions (e.g., using HBr) because it proceeds under neutral, mild conditions at or below room temperature. This prevents the protonation and potential quaternization of the morpholine nitrogen, which could lead to undesired side products and complicate purification. The reaction forms a stable triphenylphosphine oxide byproduct, which provides a strong thermodynamic driving force for the reaction.
-
Trustworthiness: The protocol is self-validating. The formation of solid triphenylphosphine oxide, which can be largely removed by filtration after precipitation with a nonpolar solvent like hexanes, provides a clear visual and physical indication that the reaction has proceeded. Subsequent purification by silica gel chromatography ensures high purity of the final product, which is essential for its use in pharmaceutical synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(2-bromo-ethyl)-morpholine from 2-morpholin-4-yl-ethanol.[6]
Materials:
-
2-morpholin-4-yl-ethanol (0.656 g, 5.0 mmol)
-
Carbon tetrabromide (2.49 g, 7.5 mmol, 1.5 eq)
-
Triphenylphosphine (1.57 g, 6.0 mmol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-morpholin-4-yl-ethanol (0.656 g) and dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon tetrabromide (2.49 g) to the stirred solution.
-
Slowly add triphenylphosphine (1.57 g) portion-wise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the mixture to warm to ambient temperature. Stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the DCM.
-
Add hexanes (50 mL) to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the solid byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (0% to 30%) to afford pure 4-(2-bromo-ethyl)-morpholine (yield: 0.580 g, 59.8%).[6]
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is critical. While specific spectra for this exact molecule are not publicly available, extensive data on N-substituted morpholines allow for a highly accurate prediction of its ¹H and ¹³C NMR spectra.[7][8]
-
¹H NMR: The morpholine ring protons typically appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen (H-2, H-6) are deshielded and expected around δ 3.7 ppm. The protons adjacent to the nitrogen (H-3, H-5) are more shielded and expected around δ 2.5 ppm. The ethyl group protons will present as two triplets: the methylene group attached to the bromine (Br-CH₂-) will be the most downfield (approx. δ 3.4 ppm), and the methylene group attached to the morpholine nitrogen (-N-CH₂-) will be further upfield (approx. δ 2.8 ppm).
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the carbon framework. The carbons adjacent to the oxygen (C-2, C-6) resonate around δ 67 ppm.[8] The carbons adjacent to the nitrogen (C-3, C-5) are found upfield around δ 54 ppm. For the ethyl chain, the carbon bonded to the nitrogen (-N-C H₂-) is expected around δ 58 ppm, while the carbon bonded to the bromine (Br-C H₂-) will be significantly shifted upfield to around δ 30-35 ppm due to the heavy atom effect of bromine.
Chemical Reactivity and Applications
The primary utility of this compound stems from its function as an electrophilic alkylating agent. The carbon-bromine bond is polarized, making the methylene carbon susceptible to nucleophilic attack, proceeding via a classic Sₙ2 mechanism.
Caption: General Sₙ2 reactivity of this compound with a nucleophile (Nu:).
This reactivity is widely exploited in drug discovery to append the morpholinoethyl moiety onto various scaffolds.[1]
-
Rationale for Use in Drug Development: The morpholine ring is considered a "privileged" structure in medicinal chemistry. Its inclusion in a drug candidate can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary nitrogen provides a basic handle that can be protonated at physiological pH, often leading to improved aqueous solubility and better interaction with biological targets.[1][2]
-
Field-Proven Insights: The morpholinoethyl group introduced by this reagent is found in numerous biologically active compounds, including antibacterial and anticancer agents. For example, derivatives of the related 4-(2-aminoethyl) morpholine have been synthesized and shown to possess antibacterial activity, demonstrating the value of this scaffold in generating new therapeutic leads.[9]
Safe Handling and Storage
As a reactive alkylating agent, this compound and its salts must be handled with appropriate care. The following guidelines are synthesized from established safety data sheets.[10][11][12]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).[10]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.[10]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required.[10]
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The free base is air and heat sensitive and should be stored under an inert atmosphere at frozen temperatures (<0°C).
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
If Inhaled: Remove person to fresh air. If breathing is difficult, give oxygen.[12]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[11]
-
In all cases of exposure, consult a physician.[11]
-
References
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- PubChem. This compound hydrobromide | C6H13Br2NO | CID 21509544.
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- Rasool, S. et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.
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- Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine at BMRB.
- Tzara, A. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
- PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
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4-(2-Bromoethyl)morpholine structure and IUPAC name
An In-depth Technical Guide to 4-(2-Bromoethyl)morpholine: Structure, Synthesis, and Application in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive bromoethyl group with the pharmacologically advantageous morpholine ring, make it an indispensable intermediate for the synthesis of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, validated synthetic protocols, and critical applications in drug development. It is intended as a resource for researchers, chemists, and professionals in the pharmaceutical industry to facilitate its effective use in the laboratory and to underscore its strategic importance in the design of next-generation therapeutics.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. This compound is a well-characterized compound with a distinct structure that dictates its reactivity and utility.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is also commonly referred to by its CAS number, 89583-07-3.[1][2][3] The compound is frequently used in its more stable salt forms, namely this compound hydrobromide[4][5] and this compound hydrochloride.[6]
Molecular Structure
The molecule consists of two key functional components:
-
A morpholine ring : A saturated six-membered heterocycle containing an oxygen atom and a nitrogen atom in a 1,4-arrangement. This moiety is recognized as a "privileged structure" in medicinal chemistry for its ability to improve the pharmacokinetic properties of drug candidates.[7][8]
-
An N-(2-bromoethyl) substituent : An ethyl chain attached to the morpholine nitrogen, with a terminal bromine atom. This bromine serves as a good leaving group, making the compound an effective alkylating agent for introducing the morpholin-4-ylethyl group into target molecules.
Caption: 2D Structure of this compound.
Key Chemical Identifiers
For unambiguous documentation and database searching, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 89583-07-3 | [1][9] |
| Molecular Formula | C₆H₁₂BrNO | [1][9][10] |
| Molecular Weight | 194.07 g/mol | [1][9][10][11] |
| InChI Key | CVMXEDZZSWLXPB-UHFFFAOYSA-N | [1][11] |
| Canonical SMILES | C1COCCN1CCBr | [3] |
Physicochemical and Handling Properties
Understanding the physical properties and stability of this compound is essential for its safe handling, storage, and application in synthesis.
Summary of Properties
| Property | Value | Significance & Rationale |
| Physical State | Liquid or semi-solid | [1] Often appears as a colorless to yellow/brown oil, its state can depend on purity and temperature. |
| Boiling Point | 219.9°C at 760 mmHg | [10] Its relatively high boiling point allows for reactions to be conducted at elevated temperatures if necessary, but purification is typically done via chromatography, not distillation. |
| Flash Point | 87 °C | [9] Classified as a combustible liquid, requiring that it be kept away from open flames and sparks.[9] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc) | Facilitates its use in a wide range of reaction conditions. Its hydrobromide salt form is soluble in water and ethanol.[5] |
| Stability | Air and heat sensitive | [9] The compound can degrade upon exposure to air and heat. This necessitates specific storage and handling procedures to maintain its purity and reactivity. |
| Storage | Store under inert gas (e.g., Argon, Nitrogen) at freezer temperatures (<0°C or -20°C) | [1][3][9][10] This is the critical, self-validating protocol to prevent degradation and ensure reproducibility in experiments. The inert atmosphere prevents oxidation, and low temperatures slow decomposition pathways. |
Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved via the bromination of its corresponding alcohol precursor, 2-morpholinoethanol. This method is favored due to the commercial availability of the starting material and the high efficiency of the Appel reaction.
Reaction Principle: The Appel Reaction
The conversion of an alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) is a classic Appel reaction. The causality is as follows:
-
PPh₃ attacks a bromine atom on CBr₄, forming a phosphonium salt intermediate [Ph₃P-Br]⁺ and the tribromomethanide anion CBr₃⁻.
-
The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonium salt, displacing the bromide ion.
-
The displaced bromide ion then performs an Sₙ2 attack on the carbon atom attached to the oxygen, leading to the desired alkyl bromide and the highly stable triphenylphosphine oxide (Ph₃PO) byproduct.
Validated Step-by-Step Synthesis Protocol
This protocol is adapted from established laboratory procedures.[11]
Reagents & Equipment:
-
2-morpholin-4-yl-ethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-morpholin-4-yl-ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: To the stirred solution, add carbon tetrabromide (1.5 eq) followed by the portion-wise addition of triphenylphosphine (1.2 eq). Rationale: Portion-wise addition of PPh₃ helps control the initial exotherm of the reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature overnight (12-16 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add a sufficient volume of hexanes to the resulting residue to precipitate the triphenylphosphine oxide byproduct.
-
Isolation: Filter the solid Ph₃PO and wash it with additional hexanes. Collect the filtrate, which contains the crude product.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc).[11] Rationale: Chromatography is essential to remove residual starting material and any remaining byproducts, yielding the pure 4-(2-bromo-ethyl)-morpholine as a colorless oil.[11]
Synthesis & Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Role and Application in Drug Development
This compound is not a therapeutic agent itself but a high-value intermediate. Its utility stems from its ability to efficiently introduce the morpholine scaffold into drug candidates.
The Morpholine Moiety: A Privileged Scaffold
The morpholine ring is prevalent in approved drugs and is considered a privileged scaffold for several reasons.[7]
-
Improved Physicochemical Properties: It often enhances aqueous solubility and modulates lipophilicity, which is crucial for balancing membrane permeability and bioavailability.[8][12]
-
Metabolic Stability: The saturated ring is generally stable to metabolic degradation.
-
Favorable Pharmacokinetics: Its inclusion can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[7]
-
Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, and the basic nitrogen allows for salt formation and ionic interactions with biological targets.[8]
Morpholine derivatives are integral to drugs across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[12][13]
Mechanism of Action in Synthesis
As a primary alkyl halide, this compound readily undergoes nucleophilic substitution (Sₙ2) reactions. It serves as an electrophile, reacting with various nucleophiles such as amines, phenols, thiols, and carbanions to form a new carbon-nucleophile bond. This reaction is a cornerstone for building more complex molecular architectures.
Caption: General Sₙ2 reaction scheme using this compound.
Safety, Handling, and Hazard Mitigation
As a reactive chemical, strict adherence to safety protocols is mandatory when handling this compound and its salt forms.
GHS Hazard Identification
The compound is classified with multiple hazards. The following GHS statements are consistently reported across safety data sheets for the compound and its hydrobromide salt.[4][14]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral |
| H315 | Causes skin irritation | Skin Corrosion/Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |
Self-Validating Protective Measures
To ensure laboratory safety and experimental integrity, the following precautions are required.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[14][15]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[14]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
Conclusion
This compound stands out as a strategic and versatile building block in the field of drug discovery. Its straightforward synthesis and the inherent value of the morpholine moiety provide chemists with a reliable tool for creating novel compounds with potentially enhanced therapeutic and pharmacokinetic profiles. The detailed protocols, structural insights, and safety guidelines presented in this document serve as an authoritative resource for its effective and safe utilization, empowering researchers to accelerate the development of innovative pharmaceuticals.
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- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
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- ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved.
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4-(2-Bromoethyl)morpholine synthesis from 2-morpholinoethanol
An In-Depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)morpholine from 2-Morpholinoethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in pharmaceutical development. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and emphasize the safety and handling considerations necessary for a successful and secure synthesis.
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for the favorable physicochemical properties it imparts to drug candidates, such as improved aqueous solubility and metabolic stability[1]. This compound serves as a versatile bifunctional building block. The morpholine nitrogen provides a basic handle, while the reactive bromoethyl group acts as an electrophile, enabling its use as a linker to introduce the morpholine moiety into a wide array of molecular architectures[1][2]. This makes it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potential anticancer, antiviral, and anti-inflammatory agents[3].
Chemical Principles and Mechanistic Overview
The conversion of 2-morpholinoethanol to this compound is a classic nucleophilic substitution reaction, specifically the transformation of a primary alcohol into an alkyl bromide. The hydroxyl group (-OH) of the alcohol is a poor leaving group; therefore, the reaction requires a brominating agent to convert it into a more reactive intermediate that is susceptible to nucleophilic attack by a bromide ion.
Selection of Brominating Agent: A Comparative Rationale
Several reagents can accomplish this transformation. The choice of reagent is a critical experimental decision based on factors like yield, reaction conditions, ease of purification, and safety.
| Reagent | Mechanism Type | Advantages | Disadvantages |
| **Thionyl Bromide (SOBr₂) ** | Sₙ2 | Gaseous byproducts (SO₂, HBr) are easily removed, simplifying purification. | Highly reactive with water and moisture-sensitive; corrosive and toxic[4][5][6]. Less stable than thionyl chloride[7][8]. |
| Phosphorus Tribromide (PBr₃) | Sₙ2 | Effective for primary and secondary alcohols. | The byproduct, phosphorous acid (H₃PO₃), can be difficult to remove from the reaction mixture. |
| Hydrobromic Acid (HBr) | Sₙ2 | Inexpensive and straightforward. | Requires strong acidic conditions and often high temperatures, which may not be suitable for sensitive substrates. |
| Appel Reaction (CBr₄/PPh₃) | Sₙ2 | Mild reaction conditions, suitable for a wide range of functional groups. | Produces triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product[9]. |
For this guide, we will focus on Thionyl Bromide due to the efficiency of its work-up, while also providing the Appel reaction as a milder alternative.
The Reaction Mechanism: Sₙ2 Pathway
The reaction of a primary alcohol like 2-morpholinoethanol with thionyl bromide proceeds through a well-established Sₙ2 mechanism. This pathway involves the inversion of stereochemistry, although this is not relevant for this achiral substrate. The key steps are the activation of the alcohol followed by the displacement by the bromide ion.
Caption: General workflow for the Sₙ2 synthesis of this compound.
Recommended Synthesis Protocol: Using Thionyl Bromide
This protocol is adapted from analogous procedures for converting primary alcohols to alkyl halides using thionyl halides[10][11]. The key advantage is the formation of gaseous byproducts that are easily removed.
Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| 2-Morpholinoethanol | ≥99% | Starting Material |
| Thionyl Bromide | ≥97% | Brominating Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Saturated Sodium Bicarbonate | Aqueous Solution | Neutralizing Quench |
| Anhydrous Magnesium Sulfate | Granular | Drying Agent |
| Equipment | ||
| Round-bottom flask | Appropriate size | Reaction Vessel |
| Magnetic stirrer & stir bar | Agitation | |
| Dropping funnel | Controlled Reagent Addition | |
| Reflux condenser | Prevent Solvent Loss | |
| Ice bath | Temperature Control | |
| Gas trap/scrubber | (e.g., NaOH solution) | Neutralize HBr/SO₂ gas |
| Separatory funnel | Liquid-liquid extraction | |
| Rotary evaporator | Solvent Removal |
CRITICAL SAFETY PROTOCOL: Handling Thionyl Bromide
Thionyl bromide is a highly hazardous substance that demands stringent safety measures.
-
Corrosive and Toxic: It causes severe skin burns and eye damage. It is harmful if inhaled or swallowed[6][12].
-
Violent Reaction with Water: Thionyl bromide reacts violently with water and moisture, releasing toxic and corrosive gases (HBr and SO₂)[4][6].
-
Handling: All manipulations must be performed in a certified chemical fume hood.[5]. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a flame-retardant lab coat[5]. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition[4].
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials[6]. The container must be kept tightly sealed[4].
-
Emergency: Ensure an eyewash station and safety shower are immediately accessible[5]. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention[5].
Step-by-Step Synthesis Procedure
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolving acidic gases.
-
Reaction Initiation: Under an inert atmosphere (nitrogen), charge the flask with 2-morpholinoethanol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add thionyl bromide (SOBr₂) (approx. 1.2 - 1.5 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Cooling: Once the reaction is complete, cool the mixture back down to room temperature.
Work-up and Purification
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Quenching: Slowly and cautiously add the crude residue to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be prepared for gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Final Purification: The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to yield this compound as a colorless to pale yellow oil[9].
Alternative Protocol: The Appel Reaction
For substrates that are sensitive to acidic or harsh conditions, the Appel reaction offers a milder alternative[9].
Step-by-Step Procedure
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-morpholinoethanol (1.0 eq.) and carbon tetrabromide (CBr₄) (1.5 eq.) in anhydrous dichloromethane at 0 °C[9].
-
Reagent Addition: Slowly add triphenylphosphine (PPh₃) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C[9].
-
Reaction: Allow the mixture to warm to room temperature and stir overnight[9].
-
Work-up: Concentrate the mixture under reduced pressure. Add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter off the solid byproduct. The filtrate, containing the desired product, can be concentrated and purified by silica gel chromatography[9].
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical techniques. The product may also be isolated as its hydrobromide salt, which is often a crystalline solid[2][13][14].
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₂BrNO | [9] |
| Molecular Weight | 194.07 g/mol | [9] |
| Appearance | Colorless to pink or yellow solid or liquid | [3] |
| Storage | Store under inert gas, preferably at -20°C | [3][15] |
Spectroscopic Data
Final product validation should be performed using spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the morpholine ring protons (typically in the δ 2.4-3.7 ppm range) and two triplets for the ethyl chain protons (-N-CH₂- and -CH₂-Br). |
| ¹³C NMR | Four distinct signals for the four unique carbon environments: two for the morpholine ring, one for the N-CH₂ carbon, and one for the CH₂-Br carbon (which would be the most downfield of the sp³ carbons). |
| IR Spectroscopy | Characteristic peaks for C-H stretching (alkane), C-O-C stretching (ether), C-N stretching (amine), and the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region). |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. |
Conclusion
The synthesis of this compound from 2-morpholinoethanol is a fundamental transformation for medicinal chemists and drug development professionals. While several methods exist, the use of thionyl bromide offers a scalable and efficient route, provided that stringent safety protocols are meticulously followed. The milder Appel reaction presents a valuable alternative for more delicate substrates. Proper purification and rigorous spectroscopic characterization are essential to validate the final product's identity and purity, ensuring its suitability for subsequent use in the synthesis of novel therapeutic agents.
References
- Cole-Parmer.
- Georganics.
- Capot Chemical Co., Ltd. MSDS of Thionyl Bromide. [Link]
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- Chemistry Stack Exchange. Can thionyl bromide produce alkyl bromides?. [Link]
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physical and chemical properties of 4-(2-Bromoethyl)morpholine
An In-Depth Technical Guide to 4-(2-Bromoethyl)morpholine: Properties, Synthesis, and Applications
Introduction
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis industries. As a bifunctional molecule, it incorporates the pharmacologically relevant morpholine scaffold and a reactive bromoethyl side chain. This unique combination makes it a valuable intermediate for introducing the morpholino group into a wide array of molecular structures, enabling the synthesis of novel therapeutic agents and functional materials.[1][2] The morpholine ring, an ether and a secondary amine functional group, is a common feature in numerous approved drugs, prized for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, chemical reactivity, and synthesis of this compound. Furthermore, it details established protocols for its safe handling and highlights its critical role in the development of active pharmaceutical ingredients (APIs).
Molecular and Physicochemical Properties
This compound is most commonly supplied as a free base or as a more stable hydrobromide salt. The physical state and properties can vary accordingly. The free base is typically a colorless to yellow liquid or semi-solid, while the hydrobromide salt is a crystalline solid.[5][6]
Molecular Structure
The structure consists of a saturated six-membered morpholine ring N-substituted with a 2-bromoethyl group.
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its common salt forms. It is crucial for researchers to note the significant variation in melting points reported for the hydrobromide salt, which can be attributed to differences in purity and the crystallization methods used.
| Property | This compound (Free Base) | This compound HBr Salt | This compound HCl Salt |
| CAS Number | 89583-07-3[5] | 42802-94-8[7] | 89583-06-2[5] |
| Molecular Formula | C₆H₁₂BrNO[8] | C₆H₁₃Br₂NO[7] | C₆H₁₃BrClNO[5] |
| Molecular Weight | 194.07 g/mol [5] | 274.98 g/mol [7] | 230.53 g/mol [5] |
| Appearance | Colorless to yellow liquid or semi-solid[5][9] | White to yellow/pink crystalline solid[6][7] | Data not available |
| Boiling Point | 219.9 ± 25.0 °C (Predicted)[8] | Data not available | Data not available |
| Melting Point | Data not available | 130-131 °C[10]; 212-216 °C[11]; 222-224 °C[12] | Data not available |
| Flash Point | 87 °C[9] | 222 °C[7] | Data not available |
| Solubility | Likely soluble in organic solvents | Soluble in water, ethanol, acetone, ether[10] | Data not available |
Spectroscopic Profile
While full spectral data is often proprietary to suppliers, a detailed analysis of the molecule's structure allows for an accurate prediction of its spectroscopic signature, which is essential for reaction monitoring and quality control.[7][13]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different sets of methylene (–CH₂–) protons.
-
A triplet around 3.7 ppm for the two protons on the carbon adjacent to the oxygen atom (O-CH₂ -).
-
A triplet around 2.5 ppm for the two protons on the carbon adjacent to the nitrogen atom within the ring (N-CH₂ -CH₂-O).
-
A triplet corresponding to the methylene group attached to the nitrogen (N-CH₂ -CH₂-Br).
-
A triplet for the terminal methylene group attached to the bromine atom (-CH₂-CH₂ -Br), which would be the most downfield of the aliphatic signals due to the deshielding effect of the bromine.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum should display three signals for the morpholine ring carbons and two for the ethyl side chain.
-
Carbons adjacent to the oxygen (C-O) would appear around 67 ppm.
-
Carbons adjacent to the nitrogen (C-N) would appear further upfield.
-
The carbon attached to the bromine (C-Br) would be the most upfield of the side-chain carbons.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.
-
Strong C-O-C stretching vibrations characteristic of the ether linkage are expected in the 1100-1120 cm⁻¹ region.[8]
-
C-N stretching vibrations will be present.
-
Multiple bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methylene groups.[8]
-
A C-Br stretching band is expected in the fingerprint region, typically around 500-600 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be observed for the molecular ion (M⁺ and M+2 peaks) and any bromine-containing fragments, confirming the presence of a single bromine atom.
Chemical Reactivity and Synthesis
Core Reactivity: Nucleophilic Substitution
The primary utility of this compound in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and highly susceptible to attack by nucleophiles. This facilitates classic SN2 (bimolecular nucleophilic substitution) reactions.[9][14]
This reactivity allows for the facile covalent attachment of the morpholinoethyl moiety to a vast range of substrates, including phenols, thiols, amines, and carbanions. This is a cornerstone strategy in medicinal chemistry for modifying lead compounds to enhance their drug-like properties.[3]
Caption: General Sɴ2 reactivity pathway of this compound.
Laboratory-Scale Synthesis Protocol
This compound can be reliably synthesized from the corresponding alcohol, 2-morpholinoethanol, via an Appel-type reaction. The following protocol is adapted from established procedures.[15]
Rationale: This procedure converts the hydroxyl group, a poor leaving group, into a bromide. Triphenylphosphine and carbon tetrabromide react in situ to form the reactive species that facilitates this transformation under mild conditions, avoiding harsh acids that could protonate and sequester the morpholine nitrogen.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-morpholinoethanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: To the cooled, stirring solution, add carbon tetrabromide (1.5 eq) followed by the portion-wise addition of triphenylphosphine (1.2 eq). Caution: The reaction can be exothermic.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct. Wash the solid with additional hexanes.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate), to yield the pure 4-(2-bromo-ethyl)-morpholine as a colorless oil.[15]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The morpholine heterocycle is a privileged structure in medicinal chemistry, appearing in a wide range of clinically successful drugs.[2] this compound serves as a key pharmaceutical intermediate, providing a direct and efficient route to incorporate the beneficial morpholinoethyl group into drug candidates.
-
Active Pharmaceutical Ingredient (API) Synthesis: It is a building block in the synthesis of numerous APIs. For example, it is used in the synthesis of precursors for antibiotics like Linezolid and anticancer agents such as Gefitinib.[2][3] The synthesis of APIs is a complex, multi-step process where intermediates like this are crucial for building the final molecular architecture.[][17]
-
Improving Pharmacokinetics: The morpholine group's polarity and hydrogen bond accepting capability often enhance the aqueous solubility of a parent molecule, which can improve oral bioavailability. Its saturated, non-aromatic nature also tends to increase metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulating Potency and Selectivity: The specific spatial arrangement and electronic properties of the morpholine ring can lead to favorable interactions with biological targets, such as enzymes or receptors, thereby modulating the potency and selectivity of a drug candidate.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel. The compound is classified as harmful and an irritant.[1][18]
Hazard Identification
| Pictogram | GHS Code | Hazard Statement |
| ! | GHS07 | H302: Harmful if swallowed |
| ! | GHS07 | H315: Causes skin irritation |
| ! | GHS07 | H319: Causes serious eye irritation |
| ! | GHS07 | H332: Harmful if inhaled |
| ! | GHS07 | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich and PubChem.[1][18]
Recommended Handling and Storage Protocol
Rationale: The compound is sensitive to air and heat, and the hydrobromide salt is hygroscopic.[9][11] Low temperatures slow decomposition, while an inert atmosphere prevents oxidation or reaction with atmospheric moisture.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[19]
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19]
-
Dispensing: For the liquid free base, use a calibrated syringe or pipette. For the solid salt, use a spatula in a glove box or under a stream of inert gas if it is particularly hygroscopic.
-
Storage: Store the container tightly sealed with paraffin film in a freezer at or below -20 °C.[1] The container should be stored under an inert atmosphere (argon or nitrogen).
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous chemical waste.[6]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[6]
References
- Chemguide. (n.d.). Nucleophilic substitution examples.
- PubChem. (n.d.). This compound hydrobromide.
- FooDB. (2010). Showing Compound Morpholine (FDB008207).
- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- LibreTexts Chemistry. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
- PubChem. (n.d.). This compound.
- Synthink. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
- ResearchGate. (n.d.). Selected known reactions of morpholine, including those involving its putative radical.
- Royal Society of Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
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A Technical Guide to the Safe Handling of 4-(2-Bromoethyl)morpholine for Research Applications
Introduction: 4-(2-Bromoethyl)morpholine and its associated salts are valuable reagents in synthetic chemistry, frequently employed as intermediates in the development of novel pharmaceutical compounds. As a bifunctional molecule containing a reactive bromo-alkyl group and a morpholine moiety, its utility is matched by its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with an in-depth, risk-based framework for its safe handling and use. The core principle of this document is to treat this compound not just as a chemical irritant, but with the caution required for a potent alkylating agent, a class of compounds known for potential long-term health effects.[1][2]
Section 1: Hazard Identification and Physicochemical Profile
A foundational understanding of a substance's intrinsic properties is the first step in risk mitigation. While standard GHS classifications provide a baseline, the structural alerts within this compound warrant a more profound analysis.
Chemical Identity and Variants
This guide focuses on this compound, though it is often supplied and used as a more stable hydrobromide or hydrochloride salt. The safety precautions outlined are applicable to all forms, as the core hazardous moiety remains the same.
| Property | Information |
| Chemical Name | This compound |
| Synonym(s) | N-(2-Bromoethyl)morpholine |
| CAS Number | 89583-07-3 (Free Base)[3] |
| 42802-94-8 (Hydrobromide Salt)[4][5] | |
| Molecular Formula | C₆H₁₂BrNO[3] |
| Molecular Weight | 194.07 g/mol [3] |
GHS Hazard Classification Summary
The following table summarizes the Globally Harmonized System (GHS) classification for this compound and its salts.
| Hazard Class | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[4][5] | GHS07 (Exclamation Mark) | Warning [3][4] |
| Skin Irritation | H315 | Causes skin irritation[4][5] | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H319 | Causes serious eye irritation[4][5] | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] | GHS07 (Exclamation Mark) | Warning |
| STOT - Single Exposure | H335 | May cause respiratory irritation[4][5] | GHS07 (Exclamation Mark) | Warning |
| Flammability | H227 | Combustible liquid | (None for this classification) | Warning |
Physicochemical Properties and Storage
Proper storage is critical to maintaining the integrity of the reagent and ensuring laboratory safety.
| Property | Value & Conditions | Source(s) |
| Appearance | Colorless to yellow clear liquid; the HBr salt is often a white to pink solid. | |
| Flash Point | 87 °C | |
| Storage Temperature | Store in freezer, under -20°C. Some suppliers recommend 2-8°C. | [3][6] |
| Storage Conditions | Store under an inert atmosphere. It is noted to be air and heat sensitive. | [3] |
| Transport | Requires cold-chain transportation. | [3][7] |
The Alkylating Agent Consideration: A Deeper Look
The primary hazard that demands an elevated level of caution is the presence of the 2-bromoethyl group. Alkylating agents are reactive compounds that transfer an alkyl group to nucleophilic sites on biomolecules, including DNA.[2] This mechanism is the basis for the therapeutic effect of many anticancer drugs but also accounts for their significant toxicity, including carcinogenicity and genotoxicity.[1][2]
While a specific carcinogenicity classification may not be listed for this compound in all databases, its structural class necessitates that it be handled as a potential carcinogen and genotoxin. All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level.
Section 2: A Risk-Based Framework for Safe Handling
Adherence to the hierarchy of controls provides a systematic and effective approach to mitigating the risks associated with this compound. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, solution preparation, reaction setup, and work-up, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this reagent.
-
Designated Areas: Designate specific areas within the fume hood for handling this compound to prevent cross-contamination.[9]
-
Training: All personnel must be trained on the specific hazards of alkylating agents, the details of the SOPs, and emergency procedures before being permitted to handle the material.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side shields or a face shield. | Protects against splashes and vapors causing serious eye irritation.[4] |
| Hand | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Check manufacturer data for breakthrough times. Discard and replace immediately if contamination is suspected.[4] |
| Body | Chemical-resistant lab coat, fully buttoned, with closed-toe shoes. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory | Not required if work is performed within a certified fume hood. For emergencies or situations exceeding exposure limits, a full-face respirator with appropriate cartridges is necessary. | A fume hood provides primary respiratory protection.[4] |
Section 3: Methodologies for Safe Laboratory Use
The following protocols are designed to be self-validating systems, incorporating safety checks and explaining the causality behind each step.
Protocol 3.1: Weighing and Solution Preparation
-
Preparation: Don appropriate PPE. Designate a clean area within the fume hood. Pre-label all vials and beakers.
-
Weighing (Solid Salt): Tare a sealed container (e.g., a vial with a cap) on the balance. Inside the fume hood, transfer the approximate amount of solid to the vial and seal it. Re-weigh the sealed vial to obtain an accurate mass. This "weighing by difference" method minimizes contamination of the balance.
-
Measuring (Liquid Base): Use a calibrated positive displacement pipette or a syringe with a needle to transfer the liquid directly into the reaction vessel inside the fume hood.
-
Dissolution: Add the solvent to the vessel containing the reagent via a syringe or pipette, ensuring the process is contained within the fume hood.
-
Decontamination: Wipe down the exterior of the final solution container. All disposable materials (e.g., pipette tips, wipes) that contacted the chemical must be disposed of as hazardous waste.
Protocol 3.2: Reaction Quenching and Waste Neutralization
-
Rationale: Unreacted alkylating agents in a reaction mixture or waste stream pose a significant hazard. They must be neutralized before work-up or disposal.
-
Procedure:
-
At the end of the reaction, cool the mixture to a safe temperature (e.g., 0 °C).
-
Slowly add a nucleophilic quenching agent. Suitable options include:
-
A solution of sodium thiosulfate (Na₂S₂O₃).
-
An excess of a primary or secondary amine (e.g., diethylamine), if compatible with the reaction products.
-
-
Stir the mixture for a sufficient period (e.g., 1 hour) to ensure complete neutralization of the alkylating agent.
-
Proceed with the standard aqueous work-up only after the quenching step is complete.
-
Section 4: Emergency Management
Preparedness is paramount. All laboratory personnel must know the location of safety equipment and understand emergency procedures.
Caption: A logical workflow for responding to a chemical spill in the laboratory.
First Aid Measures
Immediate and correct first aid can significantly reduce harm.[10]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |
Spill Management Protocol (Minor Spills < 100 mL)
-
Control: Ensure the fume hood is operational.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a dilute solution of sodium thiosulfate), followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[11]
Conclusion
This compound is a powerful synthetic tool, but its utility is intrinsically linked to its reactivity and associated hazards. By adopting a comprehensive safety mindset that goes beyond the minimum requirements of an SDS and treats this compound with the respect due to a potent alkylating agent, researchers can effectively mitigate risks. The implementation of the hierarchy of controls, adherence to detailed protocols, and thorough emergency preparedness are the cornerstones of ensuring a safe research environment for everyone.
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Introduction: The Synthetic Workhorse and Its Solubility Challenge
An In-depth Technical Guide to the Solubility of 4-(2-Bromoethyl)morpholine in Organic Solvents
This compound is a vital intermediate in synthetic organic chemistry, particularly within pharmaceutical development. Its bifunctional nature, featuring a reactive bromoethyl group and a versatile morpholine moiety, makes it a key building block for introducing the morpholine ring into target molecules. Morpholine derivatives are prevalent in medicinal chemistry, found in the structures of approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] The successful use of this compound in synthesis—from reaction design and execution to purification and formulation—is fundamentally governed by its solubility in various organic media.
This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple data table. As a Senior Application Scientist, my objective is to provide a framework for understanding, predicting, and experimentally verifying the solubility of this compound. We will explore the causal relationships between its molecular structure and its behavior in different solvents, present a robust methodology for empirical determination, and discuss the practical implications for laboratory work.
Part 1: A Theoretical Framework for Predicting Solubility
Before any solvent is measured, a rigorous theoretical assessment can prevent experimental dead-ends and guide solvent selection. This predictive process is grounded in the foundational principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2]
Molecular Structure Analysis of this compound
To predict solubility, we must first dissect the molecule's structure (Formula: C₆H₁₂BrNO, Molecular Weight: 194.07 g/mol [3][4]):
-
The Polar Head: The morpholine ring is the dominant polar feature. It contains two key functionalities: an ether linkage (-O-) and a tertiary amine (-N-). The electronegative oxygen and nitrogen atoms create bond dipoles, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The overall structure of the morpholine ring is polar.[1]
-
The Alkyl Halide Tail: The 2-bromoethyl group (-CH₂CH₂Br) contributes both polar and non-polar characteristics. The carbon-bromine bond is polar due to the electronegativity difference. However, the ethyl chain itself is a non-polar, hydrophobic component.
Overall Polarity Assessment: this compound is a moderately polar molecule. The polar morpholine ring is the primary driver of its solubility profile, suggesting it will be most soluble in polar solvents. However, the lack of a hydrogen bond donor (like an N-H or O-H group) means its solubility in highly protic solvents like water may be less than that of morpholine itself.
Predicted Solubility Profile
Based on this structural analysis and the known properties of common organic solvents, we can construct a predictive solubility table.[5][6][7] The following table outlines the expected solubility of this compound (free base) across a spectrum of solvents, categorized by their polarity.
| Solvent Class | Example Solvent | Relative Polarity[6] | Dielectric Constant (ε)[5] | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane | 0.009 | 1.88 | Insoluble | The strong polar interactions within this compound cannot be overcome by the weak van der Waals forces offered by hexane. |
| Non-Polar Aromatic | Toluene | 0.099 | 2.38 | Low | Toluene's aromatic ring allows for some weak π-dipole interactions, but it is insufficient to effectively solvate the polar morpholine head. |
| Polar Aprotic (Low Polarity) | Diethyl Ether | 0.117 | 4.34 | Low to Moderate | The ether functionality can interact with the morpholine ring, but the overall low polarity limits extensive solvation. |
| Halogenated | Dichloromethane (DCM) | 0.309 | 8.93 | High | DCM's strong dipole moment can effectively solvate both the polar morpholine ring and the bromoethyl group, making it an excellent solvent candidate. |
| Polar Aprotic (Mid Polarity) | Ethyl Acetate | 0.228 | 6.02 | Moderate | The ester group provides polarity for solvation, but it is less effective than halogenated or more polar aprotic solvents. |
| Polar Aprotic (High Polarity) | Acetone | 0.355 | 20.7 | High | The highly polar carbonyl group in acetone interacts favorably with the dipoles in the solute, leading to good solubility. |
| Polar Aprotic (High Polarity) | Acetonitrile (ACN) | 0.460 | 37.5 | High | ACN has a very large dipole moment and high dielectric constant, making it an excellent solvent for moderately polar compounds. |
| Polar Protic | Ethanol | 0.654 | 24.55 | High | Ethanol can act as a hydrogen bond acceptor for the morpholine nitrogen and has a significant dipole, enabling effective solvation. |
| Polar Protic | Methanol | 0.762 | 32.70 | High | Similar to ethanol, methanol's high polarity and hydrogen bonding capability should result in high solubility. |
| Polar Aprotic (Very High Polarity) | Dimethyl Sulfoxide (DMSO) | 0.444 | 46.68 | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. It is expected to fully solvate the molecule. |
| Polar Protic (Aqueous) | Water | 1.000 | 80.1 | Low to Moderate | While the morpholine ring imparts some water solubility, the hydrophobic bromoethyl group and the overall molecular size will limit it. Unlike morpholine itself, which is miscible with water[8], this derivative is expected to be only sparingly soluble. |
Note on Salt Form: The hydrobromide salt of this compound (CAS 42802-94-8) is an ionic compound.[9][10] As such, its solubility profile will be drastically different. It is expected to be much more soluble in highly polar protic solvents like water and methanol, and significantly less soluble in non-polar or low-polarity solvents like hexane, toluene, and dichloromethane.
Part 2: Experimental Protocol for Solubility Determination
Theoretical predictions require empirical validation. The following section provides a robust, self-validating protocol for determining the solubility of this compound in a laboratory setting.
Core Principle: The Saturation Method
This protocol uses a standard isothermal saturation method. An excess of the solute is equilibrated with the solvent at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then determined, yielding the solubility value.
Materials and Equipment
-
Solute: this compound, >95% purity (CAS 89583-07-3)[3]
-
Solvents: High-purity (e.g., HPLC grade) solvents as listed in the table above.
-
Equipment:
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR with an internal standard)
-
Step-by-Step Experimental Workflow
-
Preparation:
-
Set the thermostatic shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.
-
Label vials for each solvent to be tested.
-
-
Sample Addition:
-
Add a pre-weighed excess amount of this compound to each vial. An excess is critical to ensure saturation; a visible amount of undissolved solid or liquid phase should remain at equilibrium. A starting point of ~50-100 mg is often sufficient.
-
Record the exact mass of the solute added.
-
-
Solvent Addition:
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker.
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete saturation. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.
-
-
Sample Clarification:
-
After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. This allows the excess solute to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter and dispense the clear, filtered solution into a clean, labeled autosampler vial or volumetric flask. Trustworthiness Note: Filtration is a mandatory step to remove microscopic undissolved particles that would otherwise artificially inflate the measured concentration.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze both the calibration standards and the saturated sample solution using a suitable analytical method (e.g., HPLC-UV).
-
Determine the concentration of the solute in the saturated sample by comparing its response to the calibration curve. The result is the solubility of the compound in that solvent at that temperature.
-
Workflow Visualization
Caption: Experimental workflow for determining solubility via the isothermal saturation method.
Part 3: Practical Applications and Safety Considerations
Leveraging Solubility Data in the Lab
The experimentally determined solubility data is not merely an academic exercise; it directly informs critical decisions in synthetic chemistry:
-
Reaction Solvent Selection: For a reaction involving this compound, a solvent in which it has high solubility (e.g., DCM, ACN, DMSO) is generally preferred to ensure a homogeneous reaction mixture and optimal reaction rates.
-
Purification Strategy:
-
Recrystallization: To recrystallize a product, one would seek a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. The solubility data for impurities, including any unreacted this compound, is equally important.
-
Chromatography: Solubility in the mobile phase is essential. For normal-phase chromatography, solubility in less polar solvents like ethyl acetate/hexane mixtures is needed. For reverse-phase, solubility in polar mixtures like acetonitrile/water is required.
-
-
Work-up Procedures: Understanding the compound's low solubility in non-polar solvents (hexane) and moderate solubility in water is key for designing effective extraction and washing steps to remove impurities.
Mandatory Safety Precautions
This compound and its salts are hazardous materials and must be handled with appropriate care.
-
Hazard Profile: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][11]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Some suppliers recommend storing under an inert atmosphere and in a freezer at temperatures below -20°C.[3]
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a research and development setting. While a comprehensive, publicly available database of its solubility in all common organic solvents is lacking, this guide provides a more powerful tool: a framework for prediction and a detailed protocol for determination. By combining a theoretical understanding of its molecular structure with rigorous experimental validation, scientists can confidently select appropriate solvent systems, optimize reaction and purification conditions, and ultimately accelerate the drug development process.
References
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- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
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- Unknown. (n.d.). SAFETY DATA SHEET.
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- Sigma-Aldrich. (n.d.). This compound hydrobromide | 42802-94-8.
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- FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207).
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The Organic Chemist's Dilemma: A Technical Guide to 4-(2-Bromoethyl)morpholine Hydrobromide vs. its Free Base
In the landscape of pharmaceutical synthesis and drug development, the choice of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process viability. Among the versatile building blocks available to the modern chemist, 4-(2-Bromoethyl)morpholine stands out as a key intermediate for introducing the morpholine moiety—a privileged scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates.[1][2] However, this valuable reagent is commonly available in two forms: the hydrobromide salt and the free base. The decision of which form to employ is not merely a matter of preference but a strategic choice grounded in the specific requirements of the chemical transformation and the practicalities of laboratory work.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of this compound hydrobromide and its free base. By delving into their distinct physicochemical properties, reactivity profiles, and practical applications, this document aims to equip the reader with the field-proven insights necessary to make informed decisions, optimize synthetic routes, and ensure the integrity of their experimental protocols.
A Tale of Two Forms: Physicochemical Properties at a Glance
The fundamental difference between the two forms lies in the protonation state of the morpholine nitrogen. The hydrobromide salt is an ammonium salt formed by the reaction of the basic tertiary amine with hydrobromic acid.[3][4] This seemingly simple distinction gives rise to a cascade of differences in their physical and chemical properties, which are summarized below.
| Property | This compound Hydrobromide | This compound (Free Base) | Rationale & Implications for the Researcher |
| CAS Number | 42802-94-8[5] | 89583-07-3[6] | Ensures correct identification and sourcing of the desired reagent. |
| Molecular Formula | C₆H₁₃Br₂NO[5] | C₆H₁₂BrNO[6] | The hydrobromide salt contains an additional molecule of HBr. |
| Molecular Weight | 274.98 g/mol [5] | 194.07 g/mol [6] | Crucial for accurate molar calculations in reaction stoichiometry. |
| Physical Form | White to yellow crystalline solid[7] | Colorless to yellow liquid or solid[6] | The solid nature of the salt facilitates easier handling, weighing, and storage compared to the potentially liquid and more volatile free base. |
| Melting Point | 130-131 °C[5] | Not well-defined, lower than the salt | The sharp, higher melting point of the salt is indicative of a stable crystalline lattice, which often translates to better long-term stability. |
| Solubility | Soluble in polar solvents like water, ethanol, and acetone.[5] | Generally more soluble in a wider range of organic solvents, including less polar ones. | This is a critical factor in choosing a reaction solvent. The salt is ideal for reactions in polar media, while the free base is preferred for nonpolar organic solvents. |
| Stability | Generally more stable and less prone to degradation. | Can be more susceptible to degradation, especially if impurities are present. | The salt form offers a longer shelf-life and greater reliability in terms of purity over time. |
| Hygroscopicity | Potentially hygroscopic[6][] | Generally less hygroscopic than the salt. | The tendency of the salt to absorb moisture from the atmosphere necessitates storage in a desiccator to prevent clumping and maintain accurate weighing. |
| Basicity (pKa) | Non-basic (protonated) | Basic (pKa of parent morpholine is ~8.5) | The free base is a nucleophile and a base, while the salt is not nucleophilic and requires the addition of an external base to liberate the free amine for reaction. |
The Reactive Nature: To Add Base, or Not to Add Base?
The primary synthetic application of this compound is as an alkylating agent, introducing the 2-morpholinoethyl group to a variety of nucleophiles. The choice between the hydrobromide salt and the free base directly dictates the reaction conditions, particularly the need for an additional base.
The Free Base: A Direct Nucleophilic Workhorse
The free base of this compound possesses a lone pair of electrons on the nitrogen atom, making it a competent nucleophile. However, its primary role in synthesis is as an electrophile at the carbon bearing the bromine atom. When reacting with a nucleophile (e.g., an amine, phenoxide, or thiol), the free base can directly participate in a nucleophilic substitution reaction.
Experimental Workflow: Alkylation using the Free Base
Caption: Workflow for an alkylation reaction using the hydrobromide salt, requiring in-situ neutralization.
The choice of base is critical and depends on the specific reaction conditions and the nature of the nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The use of the hydrobromide salt offers the advantage of utilizing a more stable and easily handled starting material. The formation of the free base in situ can also be beneficial in reactions where a slow addition of the reactive species is desired.
Practical Applications in Drug Synthesis: Case Studies
The utility of this compound as a synthetic intermediate is best illustrated through its application in the synthesis of active pharmaceutical ingredients (APIs). The morpholine moiety is a common feature in a variety of drugs due to its ability to improve solubility, metabolic stability, and receptor binding. [9][10]
Synthesis of Pimozide Analogues
Pimozide is an antipsychotic drug that contains a piperidine ring. [11][12]The synthesis of pimozide and its analogues often involves the N-alkylation of a piperidine derivative. In a hypothetical synthesis of a pimozide analogue, this compound could be used to introduce the morpholinoethyl group onto the piperidine nitrogen.
Reaction Scheme: Synthesis of a Pimozide Analogue
Caption: General reaction scheme for the synthesis of a pimozide analogue.
In this scenario, a researcher might choose the hydrobromide salt for its stability and ease of handling, using a base like potassium carbonate in a polar aprotic solvent such as DMF to drive the reaction.
Experimental Protocols: From Salt to Free Base
For applications where the free base is required, it can be readily prepared from the hydrobromide salt. This is a standard acid-base extraction procedure.
Protocol for the Liberation of this compound Free Base
Materials:
-
This compound hydrobromide
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound hydrobromide in a minimal amount of water in a separatory funnel.
-
Slowly add the 2 M NaOH solution dropwise while swirling the funnel until the aqueous layer is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer with three portions of dichloromethane.
-
Combine the organic extracts and wash with one portion of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use this compound hydrobromide or its free base is a nuanced one that requires careful consideration of several factors.
-
For stability, ease of handling, and long-term storage, the hydrobromide salt is the superior choice. Its crystalline nature and higher melting point are indicative of its greater stability. [5]* For reactions in nonpolar organic solvents where the presence of inorganic salts is undesirable, the free base is preferred. Its greater solubility in a wider range of organic solvents offers more flexibility in reaction setup.
-
When precise control over the concentration of the reactive free base is needed, or when a slow, in situ generation is advantageous, the hydrobromide salt in combination with a suitable base is the ideal approach.
By understanding the distinct advantages and limitations of each form, researchers can design more robust and efficient synthetic strategies, ultimately accelerating the drug discovery and development process. This guide serves as a foundational resource, empowering chemists to navigate the practical challenges of synthesis with confidence and scientific rigor.
References
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- YouTube.
- ETDEWEB. Synthesis of a /sup 11/C-labelled neuroleptic drug: pimozide. (1980). [Link]
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- Reddit.
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The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent incorporation into a vast array of clinically successful drugs is a testament to its uniquely favorable combination of physicochemical properties, metabolic stability, and synthetic accessibility.[3] This guide provides a comprehensive technical exploration of the multifaceted role of morpholine derivatives in drug discovery. We will dissect the fundamental properties that make this moiety attractive, detail robust synthetic strategies, survey its application across diverse therapeutic areas, and perform a deep dive into the mechanism of action of landmark morpholine-containing drugs. This analysis is designed to equip drug discovery professionals with the causal understanding required to effectively leverage this exceptional scaffold in the design of next-generation therapeutics.
The Foundational Advantage: Physicochemical and Pharmacokinetic Profile
The utility of the morpholine ring is not accidental; it stems from a unique confluence of properties that favorably influence a molecule's drug-like characteristics.[1] These attributes often solve common challenges in lead optimization, such as improving solubility and metabolic stability.
Key Physicochemical Properties:
-
Basicity and pKa: The nitrogen atom in the morpholine ring is basic, with a pKa of approximately 8.4-8.7.[2][4] This means that at physiological pH (~7.4), a significant portion of morpholine-containing molecules are protonated. This ionization is crucial for enhancing aqueous solubility and allows for the formation of strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in target proteins.
-
Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor. This dual capability allows the ring to form critical interactions within a target's binding pocket, often enhancing potency and selectivity.[4]
-
Metabolic Stability: Compared to analogous rings like piperidine, the morpholine scaffold is generally more resistant to metabolic degradation.[5] The electron-withdrawing effect of the ether oxygen reduces the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[5] This inherent stability can lead to improved pharmacokinetic profiles, including longer half-lives and reduced clearance.[3]
-
Solubility and Lipophilicity: The morpholine moiety strikes an optimal balance between aqueous solubility and lipid solubility (lipophilicity). This balance is critical for ensuring a drug can dissolve in physiological fluids, permeate cell membranes, and reach its target site of action.[4][6]
Comparative Data of Common Heterocyclic Scaffolds
| Scaffold | Typical pKa | H-Bond Acceptors | H-Bond Donors (Protonated) | General Metabolic Stability |
| Morpholine | ~8.5 | 2 (O, N) | 1 (NH+) | High[5] |
| Piperidine | ~11.2 | 1 (N) | 1 (NH+) | Moderate to Low |
| Piperazine | ~9.8 (N1), ~5.6 (N4) | 2 (N, N) | 2 (NH+, NH+) | Moderate |
| Tetrahydropyran | N/A | 1 (O) | 0 | High |
Core Synthetic Strategies and Methodologies
The widespread use of morpholine is also due to its synthetic tractability.[7] The ring can be constructed through various reliable methods, with the acid-catalyzed cyclization of diethanolamine derivatives being the most common.
Experimental Protocol: Synthesis of N-Aryl Morpholine
This protocol describes a foundational method for synthesizing an N-substituted morpholine, a common building block in medicinal chemistry. The self-validating workflow proceeds from synthesis to purification and characterization.
Objective: To synthesize N-phenylmorpholine via the sulfuric acid-mediated dehydration and cyclization of N-phenyldiethanolamine.
Materials:
-
N-phenyldiethanolamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add N-phenyldiethanolamine (1.0 eq). Place the flask in an ice bath to cool to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled flask with vigorous stirring. The addition is highly exothermic and must be controlled.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 120-130°C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a beaker of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. Ensure adequate ventilation as CO₂ will be evolved.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification & Characterization: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product. Purify the N-phenylmorpholine using flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Synthetic Workflow
Caption: A typical experimental workflow for synthesizing morpholine derivatives.
Morpholine in Action: A Therapeutic Overview
The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.[8] From fighting cancer to treating depression, morpholine derivatives are integral components of numerous FDA-approved drugs.[1][4]
Table of Prominent FDA-Approved Morpholine-Containing Drugs
| Drug Name (Trade Name) | Therapeutic Area | Core Mechanism of Action | Role of the Morpholine Moiety |
| Gefitinib (Iressa) | Oncology | EGFR Tyrosine Kinase Inhibitor[9] | Enhances aqueous solubility and pharmacokinetic profile.[10] |
| Linezolid (Zyvox) | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[11][12] | Integral part of the pharmacophore required for antibacterial activity.[13] |
| Aprepitant (Emend) | Anti-emetic | Neurokinin-1 (NK1) Receptor Antagonist.[14][15] | Key structural component for high-affinity receptor binding.[16] |
| Reboxetine (Edronax) | Antidepressant | Selective Norepinephrine Reuptake Inhibitor. | Modulates physicochemical properties for CNS penetration.[17] |
Case Study: Gefitinib (Iressa) – A Paradigm of Kinase Inhibition
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in certain types of non-small cell lung cancer (NSCLC).[9][18] The discovery and optimization of Gefitinib provides an excellent case study on the strategic use of the morpholine ring.
Mechanism of Action: In many NSCLC tumors, mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which promote uncontrolled cell proliferation and survival.[19] Gefitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby shutting down these pro-survival signals and inducing cancer cell apoptosis.[9][18]
The Role of the Morpholine Ring: Early lead compounds in the development of EGFR inhibitors suffered from poor aqueous solubility and unfavorable pharmacokinetic properties. The introduction of a morpholine-containing side chain was a critical breakthrough.
-
Solubility and Pharmacokinetics: The morpholine group significantly improved the compound's water solubility, which is essential for oral bioavailability.[10] Its metabolic stability also contributed to a more predictable and effective pharmacokinetic profile.[10]
-
Vector for Solvent Interaction: The morpholine moiety projects from the ATP-binding pocket into the solvent-exposed region of the enzyme. This positioning minimizes disruptive interactions within the hydrophobic binding site while maximizing favorable interactions with the aqueous environment, a classic strategy for optimizing kinase inhibitors.
Visualization of the EGFR Signaling Pathway and Gefitinib's Point of Intervention
Caption: Gefitinib inhibits EGFR signaling at the cell membrane.
Future Directions and Emerging Applications
The role of morpholine in drug discovery continues to evolve. Its reliability and favorable properties make it a go-to scaffold for new therapeutic modalities.
-
PROTACs and Molecular Glues: The stability and desirable linker properties of morpholine make it an attractive component in the design of Proteolysis-Targeting Chimeras (PROTACs).
-
CNS Disorders: The ability of the morpholine ring to modulate physicochemical properties is being leveraged to design new drugs that can efficiently cross the blood-brain barrier to treat neurodegenerative diseases and psychiatric disorders.[17]
-
Antimicrobial Resistance: As shown by the success of Linezolid, the morpholine scaffold remains a valuable starting point for the development of novel antibiotics to combat drug-resistant pathogens.[20]
Conclusion
The morpholine ring is far more than a simple cyclic amine. It is a functionally rich, synthetically accessible, and pharmacokinetically advantageous scaffold that has proven its worth time and again in clinical settings. Its ability to confer metabolic stability, enhance solubility, and participate in crucial binding interactions justifies its status as a privileged structure in medicinal chemistry. For drug discovery scientists, a deep understanding of the principles governing its application is not merely academic—it is a practical tool for the rational design of safer and more effective medicines.
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4-(2-Bromoethyl)morpholine as an alkylating agent in organic synthesis
An In-Depth Technical Guide: 4-(2-Bromoethyl)morpholine as a Strategic Alkylating Agent in Organic Synthesis
Abstract
This compound is a versatile bifunctional reagent that serves as a cornerstone for introducing the valuable morpholinoethyl moiety into a diverse range of molecular scaffolds. The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates.[1][2][3] This technical guide provides an in-depth exploration of this compound as a potent alkylating agent. Moving beyond simple procedural descriptions, this document elucidates the underlying mechanistic principles, explains the causality behind experimental choices, and offers field-proven, step-by-step protocols for its application in N-, O-, and S-alkylation reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to strategically leverage this reagent in the synthesis of novel chemical entities.
Core Profile of this compound
A comprehensive understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
Physicochemical Properties
This compound is most commonly available as its hydrobromide salt, which is a stable, crystalline solid, facilitating easier handling and storage compared to the free base.[4][5]
| Property | Value | Source |
| Chemical Formula | C₆H₁₂BrNO | [6] |
| Molecular Weight | 194.07 g/mol | [6][7] |
| CAS Number | 89583-07-3 (Free Base) | [6] |
| CAS Number | 42802-94-8 (Hydrobromide Salt) | [4][5][8] |
| Appearance | Colorless oil (Free Base) | [7] |
| Appearance | White to pink solid (Hydrobromide Salt) | [9] |
| Boiling Point | ~219.9°C at 760 mmHg | [10] |
| Storage | Store under inert atmosphere, freezer (-20°C) | [10] |
Safety and Handling
As with all alkylating agents, proper safety precautions are critical. The compound and its hydrobromide salt are classified as hazardous.[8][11]
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical help.[8][11] |
| H315 | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly with water if contact occurs.[8][11] |
| H319 | Causes serious eye irritation. | Wear safety goggles. Rinse eyes cautiously with water for several minutes if contact occurs.[8][11] |
| H335 | May cause respiratory irritation. | Use only in a well-ventilated area or outdoors. Avoid breathing dust/fumes.[8][11] |
The SN2 Mechanism: The Engine of Alkylation
The utility of this compound as an alkylating agent is rooted in the bimolecular nucleophilic substitution (SN2) reaction mechanism.[2][12][13] In this process, a nucleophile (Nu:⁻)—an electron-rich species such as an amine, a phenoxide, or a thiolate—attacks the electrophilic methylene carbon (the carbon bonded to bromine). This concerted attack occurs from the backside relative to the bromine atom, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.
The efficiency of this reaction is governed by several key parameters:
-
Nucleophile Strength: A more potent nucleophile accelerates the reaction. Bases are used to deprotonate the precursor (e.g., a phenol or thiol), converting it into a much stronger anionic nucleophile (phenoxide or thiolate).[12][14]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal. They can solvate the cation of the base but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[12][13]
-
Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the energy barrier of the transition state, increasing the reaction rate.[1]
Caption: General SN2 mechanism for alkylation.
Synthetic Applications: A Practical Guide
The primary utility of this compound lies in its ability to covalently attach the morpholinoethyl group to heteroatom nucleophiles.
N-Alkylation: Synthesis of Morpholinoethyl Amines
The introduction of a morpholinoethyl group onto primary or secondary amines is a common strategy in medicinal chemistry to generate tertiary amines with modified pharmacological profiles.[1][2]
3.1.1. Mechanistic Rationale and Experimental Design
The reaction proceeds via a standard SN2 pathway. A non-nucleophilic base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is used as a scavenger for the HBr generated during the reaction.[1] Anhydrous polar aprotic solvents like acetonitrile are preferred to ensure the reactivity of the amine nucleophile. The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate.[1]
Caption: Experimental workflow for N-alkylation.
3.1.2. Field-Proven Protocol for N-Alkylation
This protocol is a robust general method adapted from established procedures.[1]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary or secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per mmol of amine).
-
Reagent Addition: While stirring the suspension at room temperature, add this compound (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours. Monitor the disappearance of the starting amine using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with a small volume of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
O-Alkylation: Constructing Morpholinoethyl Ethers
The O-alkylation of phenols using this compound is a variation of the classic Williamson ether synthesis, a reliable method for forming ether linkages.[12]
3.2.1. Mechanistic Rationale: The O- vs. C-Alkylation Dichotomy
A critical consideration in the alkylation of phenols is the ambident nature of the phenoxide nucleophile. The negative charge is delocalized across the oxygen atom and the ortho and para positions of the aromatic ring. This creates a competition between O-alkylation (the desired pathway) and C-alkylation (a potential side-reaction).[13][15]
The choice of solvent is the primary tool to control this selectivity.[13]
-
O-Alkylation (Favored): Polar aprotic solvents (DMF, DMSO) do not strongly solvate the oxygen anion, making it highly available for nucleophilic attack, thus favoring the kinetically preferred O-alkylation product.[12][13]
-
C-Alkylation: Protic solvents (water, ethanol) can form hydrogen bonds with the phenoxide oxygen, sterically shielding it. This can increase the relative proportion of C-alkylation, which proceeds through a keto-enol intermediate and rearomatization.[13]
Caption: O-alkylation versus C-alkylation pathways.
3.2.2. Field-Proven Protocol for O-Alkylation of Phenols
This protocol is designed to maximize O-alkylation.[12]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), combine the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants (target concentration of 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction typically requires 4-12 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkylated ether.
S-Alkylation: Forging Morpholinoethyl Thioethers
The S-alkylation of thiols is a highly efficient process due to the intrinsic properties of sulfur.
3.3.1. Mechanistic Rationale and Advantages
Thiols are generally more acidic than their alcohol counterparts, and the resulting thiolate anions are exceptionally potent nucleophiles.[14] Furthermore, thiolates are "soft" nucleophiles and weak bases, which almost exclusively favors the SN2 substitution pathway over competitive E2 elimination reactions, even with secondary alkyl halides.[14] This leads to cleaner reactions and higher yields of the desired thioether product.
Caption: Experimental workflow for S-alkylation.
3.3.2. Field-Proven Protocol for S-Alkylation
This protocol leverages the high nucleophilicity of thiolates for an efficient transformation.[14][16]
-
Reaction Setup: To a dry flask under an inert atmosphere, add the thiol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or THF).
-
Thiolate Formation: Cool the solution to 0°C in an ice bath. Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (1.5 eq) portion-wise. Stir for 15-30 minutes to ensure complete formation of the thiolate.
-
Reagent Addition: Add this compound (1.05 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC analysis indicates the consumption of the starting thiol.
-
Work-up: Carefully quench the reaction by the slow addition of water (if using K₂CO₃) or saturated aqueous ammonium chloride (if using NaH).
-
Isolation & Purification: Extract the product into an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Representative Synthesis of this compound
The reagent itself is commonly prepared from its corresponding alcohol via an Appel-type reaction.[7]
Protocol for Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 2-morpholin-4-yl-ethanol (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0°C.
-
Reagent Addition: To the cooled solution, add carbon tetrabromide (CBr₄, 1.5 eq) followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.2 eq).
-
Reaction: Allow the mixture to warm to ambient temperature and stir overnight.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the solid byproduct and wash with hexanes. Concentrate the filtrate and purify the residue by silica gel chromatography (eluting with an ethyl acetate-hexanes gradient) to yield this compound as a colorless oil.[7]
Conclusion and Future Outlook
This compound is a powerful and reliable tool in the synthetic chemist's arsenal. Its ability to efficiently introduce the pharmacologically significant morpholine moiety via robust N-, O-, and S-alkylation reactions makes it an indispensable building block in drug discovery and development.[3] By understanding the underlying SN2 mechanism and carefully controlling experimental parameters such as solvent, base, and temperature, researchers can predictably and effectively synthesize a vast array of complex molecules. The continued application of this reagent is expected to facilitate the rapid generation of compound libraries for structure-activity relationship studies, ultimately accelerating the journey from lead compound to clinical candidate.
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Introduction: The Role of 4-(2-Bromoethyl)morpholine in Synthetic Chemistry
An In-depth Spectroscopic Analysis of 4-(2-Bromoethyl)morpholine: A Technical Guide for Researchers
This compound is a versatile bifunctional molecule widely utilized in organic synthesis and drug discovery. Its structure incorporates a reactive bromoethyl group, which serves as an excellent electrophile for alkylation reactions, and a morpholine ring, a common motif in pharmacologically active compounds that often imparts favorable properties such as aqueous solubility and metabolic stability. The morpholine nitrogen can act as a base or nucleophile, further expanding its synthetic utility.
Given its role as a critical building block, the unambiguous confirmation of its structure and the assessment of its purity are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, this guide moves beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides a detailed map of the carbon skeleton and the attached protons.
Expertise in Practice: Experimental Protocol for NMR Analysis
The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic molecules and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is added as the internal standard to calibrate the chemical shift scale to 0 ppm.
Step-by-Step NMR Acquisition Workflow:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.
-
Standard Addition: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer's probe.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum (typically 16-32 scans) and the ¹³C NMR spectrum (typically 1024-4096 scans). Standard pulse programs like zg30 for proton and zgpg30 for proton-decoupled carbon are used.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity). The structure of this compound contains four chemically distinct sets of protons.
| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |
| Ha (-CH₂-Br) | ~3.45 | Triplet (t) | 2H | Strongly deshielded by the adjacent electronegative bromine atom. |
| Hb (-N-CH₂-CH₂Br) | ~2.80 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen atom. Coupled to Ha. |
| Hc (-N-CH₂-CH₂O-) | ~2.55 | "Triplet" (m) | 4H | Protons on carbons adjacent to the nitrogen of the morpholine ring. Often appear as a complex multiplet resembling a triplet.[1][2] |
| Hd (-O-CH₂-CH₂N-) | ~3.70 | "Triplet" (m) | 4H | Protons on carbons adjacent to the oxygen of the morpholine ring. Deshielded more than Hc due to oxygen's higher electronegativity.[1][2] |
Note: The "triplets" for the morpholine ring protons are technically complex second-order multiplets (AA'XX' systems) due to the ring's chair conformation, but are often observed as broadened triplets at lower field strengths.[2]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment, providing a direct count of non-equivalent carbons.
| Assigned Carbons | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |
| Ca (-CH₂-Br) | ~30-35 | Aliphatic carbon directly attached to bromine, showing a moderate downfield shift.[3] |
| Cb (-N-CH₂-CH₂Br) | ~57-60 | Aliphatic carbon attached to nitrogen. |
| Cc (-N-CH₂-CH₂O-) | ~53-55 | Morpholine carbons adjacent to nitrogen. |
| Cd (-O-CH₂-CH₂N-) | ~66-68 | Morpholine carbons adjacent to oxygen, significantly deshielded by the electronegative oxygen atom.[4][5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise in Practice: Experimental Protocol for FT-IR Analysis
For a liquid or semi-solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient and common FT-IR technique, requiring minimal sample preparation.
Step-by-Step FT-IR (ATR) Acquisition Workflow:
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Apply a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone).
Caption: A typical workflow for acquiring an FT-IR spectrum using an ATR accessory.
IR Spectrum Analysis
The IR spectrum is interpreted by correlating observed absorption bands (in wavenumbers, cm⁻¹) with known vibrational frequencies of specific functional groups. The spectrum of this compound is characterized by the presence of aliphatic C-H, C-O, C-N, and C-Br bonds and the notable absence of O-H or N-H stretches.
| Wavenumber (cm⁻¹) (Typical Range) | Vibration Type | Functional Group | Significance in Structure Confirmation |
| 2960-2820 | C-H Stretch | Aliphatic (CH₂) | Confirms the presence of the ethyl and morpholine alkyl backbone. |
| 1465-1440 | C-H Bend | CH₂ Scissoring | Further evidence of the methylene groups in the structure. |
| 1115-1110 | C-O-C Stretch | Ether | A strong, characteristic band confirming the morpholine ring's ether linkage.[6] |
| 1140-1070 | C-N Stretch | Tertiary Aliphatic Amine | Confirms the tertiary amine functionality within the morpholine ring. |
| 650-550 | C-Br Stretch | Alkyl Bromide | Confirms the presence of the bromoethyl group. |
| >3100 | (Absence) | O-H, N-H Stretch | The absence of broad bands in the 3200-3600 cm⁻¹ region confirms the compound is not the precursor alcohol (2-morpholinoethanol) and that the nitrogen is tertiary. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its substructures.
Expertise in Practice: Experimental Protocol for MS Analysis
Electron Ionization (EI) is a common technique that provides rich fragmentation data. The sample is vaporized and bombarded with high-energy electrons, causing ionization and subsequent fragmentation.
Step-by-Step MS (EI) Acquisition Workflow:
-
Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC-MS) or insert a solid probe (direct insertion) into the ion source.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam, forming a radical cation (molecular ion).
-
Fragmentation: The high-energy molecular ions fragment into smaller, characteristic ions and neutral radicals.
-
Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Caption: General experimental workflow for Electron Ionization Mass Spectrometry.
Mass Spectrum Analysis
The molecular formula of this compound is C₆H₁₂BrNO. Its interpretation hinges on identifying the molecular ion and rationalizing the major fragment peaks.
-
Molecular Ion (M⁺˙): The most critical diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 193 (for C₆H₁₂⁷⁹BrNO) and m/z 195 (for C₆H₁₂⁸¹BrNO).[7] This M/M+2 pattern is definitive proof of the presence of one bromine atom.
-
Key Fragmentation Pathways: Energetically unstable molecular ions break apart in predictable ways.[8] For this compound, common fragmentations include:
-
Alpha-Cleavage: The bond between the two ethyl carbons can break, but the most favorable alpha-cleavage is adjacent to the nitrogen atom, leading to the loss of the bromoethyl group.
-
Loss of Bromine: Cleavage of the C-Br bond is common, resulting in a carbocation.
-
| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |
| 193/195 | [C₆H₁₂BrNO]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight and the presence of one bromine atom. |
| 114 | [C₆H₁₂NO]⁺ | M⁺˙ - Br˙ (Loss of a bromine radical) | A common fragmentation for alkyl bromides. |
| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage and loss of CH₂Br radical | A very stable iminium ion, often the base peak.[9] |
| 86 | [C₄H₈NO]⁺ | Cleavage of the ethyl group from the ring nitrogen | Loss of the C₂H₄Br group. |
| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Ring fragmentation of the morpholine cation | Common fragment from the morpholine ring itself.[10] |
Conclusion: A Triad of Analytical Certainty
The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework. IR spectroscopy rapidly confirms the presence of the key functional groups (ether, tertiary amine, alkyl bromide) and the absence of potential impurities like the starting alcohol. Finally, mass spectrometry validates the molecular weight and, through the characteristic bromine isotope pattern and fragmentation analysis, provides definitive evidence of the elemental composition and molecular structure.
For researchers and drug development professionals, relying on this triad of techniques ensures the identity, purity, and quality of crucial synthetic intermediates, forming a robust, self-validating system that underpins scientific integrity and reproducibility.
References
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- Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016).
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A Senior Application Scientist's Guide to Sourcing 4-(2-Bromoethyl)morpholine for Pharmaceutical Research
Abstract
4-(2-Bromoethyl)morpholine is a pivotal building block in medicinal chemistry, enabling the incorporation of the versatile morpholine moiety into novel drug candidates. The integrity of research and development outcomes is fundamentally tied to the quality and purity of such starting materials. This in-depth guide provides researchers, chemists, and drug development professionals with a comprehensive framework for selecting and qualifying commercial suppliers of this compound. We delve into the critical parameters of supplier evaluation, from purity and analytical documentation to the nuances of handling its free base and salt forms. This whitepaper includes a comparative analysis of prominent suppliers, a detailed workflow for incoming material qualification, and a validated experimental protocol for its application in N-alkylation reactions, ensuring that scientists can proceed with confidence in the integrity of their chemical matter.
Introduction: The Strategic Importance of the Morpholinoethyl Moiety
The morpholine ring is a privileged pharmacophore in modern drug discovery, prized for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability.[1][2] Its incorporation can enhance oral bioavailability and fine-tune a compound's interaction with its biological target.[3] this compound serves as a primary and efficient reagent for introducing this valuable morpholinoethyl group onto nucleophilic scaffolds via alkylation.
However, the seemingly straightforward nature of this reagent belies the potential for significant downstream research complications arising from substandard starting material. Impurities, batch-to-batch variability, or improper storage can lead to failed reactions, artifactual biological data, and a costly loss of time and resources. Therefore, the rigorous selection of a commercial supplier is not a preliminary logistical step but a foundational element of sound scientific practice. This guide is designed to navigate that selection process with the expertise of a seasoned application scientist.
Core Tenets of Supplier Qualification
Choosing a supplier extends beyond simply comparing price and availability. A thorough evaluation process is a self-validating system that ensures reproducibility and protects the integrity of your research.
Purity, Form, and the Impurity Profile
This compound is commercially available in its free base form and, more commonly, as a salt, typically the hydrobromide (HBr) or hydrochloride (HCl) salt. Understanding the differences is critical for experimental design.
-
Free Base (CAS 89583-07-3): Often supplied as a colorless to yellow liquid or semi-solid.[4][5] It is directly reactive but can be less stable over long-term storage and may be more susceptible to degradation.
-
Salt Forms (HBr: CAS 42802-94-8; HCl: CAS 89583-06-2): These are typically white to off-white crystalline solids, which are significantly more stable and easier to handle and weigh accurately than the often-viscous free base.[6][7][8] The primary drawback is the need to use a base in the reaction mixture to liberate the reactive free base in situ.
Causality of Impurities: The most common synthesis route involves the bromination of 2-morpholinoethanol.[9] Incomplete reaction can leave residual alcohol, which can compete in subsequent reactions. Other potential impurities include over-brominated species or solvent residues. A reliable supplier will provide a detailed impurity profile upon request.
The Indispensable Role of Analytical Documentation
Authoritative documentation is the cornerstone of trustworthiness for any chemical supplier.
-
Certificate of Analysis (CoA): This is a non-negotiable document. A robust CoA should include:
-
Identity Verification: Confirmation by ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the expected structure.
-
Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][10] A purity level of ≥97% is recommended for most drug discovery applications.
-
Appearance: A description of the physical state and color.
-
Lot Number: Essential for traceability and troubleshooting batch-specific issues.
-
-
Safety Data Sheet (SDS): Provides critical handling, storage, and emergency information. This compound and its salts are classified as irritants and are harmful if swallowed.[11] The SDS will detail the necessary personal protective equipment (PPE) and disposal procedures.[11]
Storage and Handling: Preserving Material Integrity
Supplier recommendations for storage must be strictly followed. The free base, in particular, may require storage in a freezer under an inert atmosphere to prevent degradation.[5][12] Salt forms are generally more stable at room temperature but should be stored in a dry environment.[7][13] Discrepancies in storage advice between suppliers for the same product warrant further investigation.
Comparative Overview of Commercial Suppliers
The following table summarizes offerings from several well-established suppliers catering to the research and pharmaceutical sectors. This data is intended as a representative guide and should be verified directly with the supplier at the time of purchase.
| Supplier | Product Name | CAS No. | Stated Purity | Typical Form | Key Documentation |
| Sigma-Aldrich | This compound hydrobromide | 42802-94-8 | 95% | White to pink solid | CoA, SDS Available[7] |
| This compound | 89583-07-3 | 90% | Liquid/Solid | CoA, SDS Available[5] | |
| TCI | This compound | 89583-07-3 | >90.0% (GC) | Colorless to Yellow Liquid | SDS Available[4] |
| Biosynth | This compound hydrobromide | 42802-94-8 | Not specified | Crystalline Solid | General technical data[6] |
| BOC Sciences | This compound Hydrobromide | 42802-94-8 | Not specified | Not specified | General product info[14] |
| BLD Pharm | This compound hydrochloride | 89583-06-2 | Not specified | Solid | General technical data[8] |
| This compound hydrobromide | 42802-94-8 | Not specified | Solid | General technical data[13] |
Note: "Not specified" indicates that the purity was not listed on the primary product page at the time of this review. This information is typically available on the Certificate of Analysis.
Experimental Protocols and Workflows
Workflow for Supplier and Material Qualification
A systematic approach to qualifying a new supplier or a new lot of material is crucial for ensuring experimental reproducibility. The following workflow provides a logical framework for this process.
Caption: N-Alkylation reaction scheme.
Objective: To synthesize 1-(4-(2-morpholinoethoxy)phenyl)ethan-1-one.
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
This compound hydrobromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting phenol. Add this compound hydrobromide (1.2 eq).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol and neutralize the HBr salt, liberating the reactive free base of the alkylating agent in situ. DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction.
-
-
Reaction Execution: Heat the mixture to 80 °C and stir overnight (approx. 16 hours).
-
Workup:
-
Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and brine.
-
Rationale: The aqueous washes remove the DMF solvent and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
-
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Conclusion
The selection of a commercial supplier for a critical reagent like this compound is a decision that directly impacts the validity and efficiency of the research process. A diligent scientist must look beyond the catalog listing and perform a thorough evaluation of the supplier's technical documentation, quality control measures, and batch-to-batch consistency. By implementing a systematic qualification workflow and performing simple incoming QC, researchers can mitigate the significant risks associated with impure or inconsistent starting materials. This diligence ensures that the focus remains on scientific discovery, confident in the knowledge that the chemical foundations of the work are sound.
References
- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.
- Chinachemnet. (n.d.). This compound hydrobromide.
- Chinachemnet. (n.d.). China this compound hydrobromide 42802-94-8.
- Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546793.
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 523-527.
- Kumar, S., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Aziz-ur-Rehman, et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.
- Singh, S., et al. (2021). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
- Kumar, S., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Kumar, S., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
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An In-depth Technical Guide to the Safe Storage and Handling of 4-(2-Bromoethyl)morpholine
Executive Summary: The Critical Nature of 4-(2-Bromoethyl)morpholine
This compound is a versatile heterocyclic building block, pivotal in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, combining a reactive bromoethyl group with the morpholine scaffold, makes it a valuable reagent for introducing the morpholino moiety, a common feature in drugs due to its favorable physicochemical properties and metabolic stability. However, the very reactivity that makes this compound useful also classifies it as a hazardous substance. As an alkylating agent, it possesses inherent risks, including toxicity and corrosivity.
This guide provides a holistic framework for the safe and effective management of this compound in a laboratory setting. Moving beyond a simple checklist, it delves into the causality behind recommended procedures, grounding every protocol in established chemical safety principles. The objective is to empower researchers not only to follow procedures but to understand the risks, enabling them to make informed decisions that ensure personal safety, experimental integrity, and regulatory compliance.
Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The key physicochemical characteristics of this compound and its common salt form are summarized below.
| Property | This compound | This compound Hydrobromide |
| CAS Number | 89583-07-3 | 42802-94-8[1][2] |
| Molecular Formula | C₆H₁₂BrNO | C₆H₁₃Br₂NO[2][3] |
| Molecular Weight | 194.07 g/mol | 274.98 g/mol [2][3] |
| Physical Form | Liquid or Solid or Semi-solid | White to Yellow to pink Solid |
| Flash Point | 87 °C | 222 °C[3] |
| Purity | Typically ≥90% | Typically ≥95% |
Hazard Analysis and Risk Mitigation
This compound and its salts are classified as hazardous substances. A thorough risk assessment is mandatory before any handling occurs. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential dangers.
GHS Hazard Statements: H302, H315, H319, H332, H335. Signal Word: Warning [1]
These classifications translate to the following primary hazards:
-
Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2]
The first step in any laboratory workflow involving this compound must be a pre-operational risk assessment. This process ensures that all hazards are identified and that appropriate control measures are in place before work begins.
Caption: Pre-operational risk assessment workflow for handling this compound.
Long-Term Storage Protocols
The stability and integrity of this compound are directly dependent on adherence to strict storage conditions. Improper storage can lead to degradation, loss of reactivity, and potentially the formation of more hazardous byproducts. The causality is clear: as a reactive alkyl halide, the compound is sensitive to environmental factors.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C.[4] | Low temperatures slow down potential decomposition pathways and minimize the loss of the volatile bromoethyl group. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] | The compound is air and moisture sensitive. An inert atmosphere prevents oxidation and hydrolysis, preserving its chemical integrity. |
| Container | Tightly closed, chemically-resistant container. | Prevents contamination from atmospheric moisture and other lab contaminants. The container must be compatible with alkyl halides. |
| Location | A designated, well-ventilated, and locked freezer or cold room.[1][5] | Ensures security and containment. Storing in a ventilated area is a crucial secondary containment measure.[1] |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6] | These substances can react violently or catalyze decomposition, posing a significant safety risk. |
The decision process for appropriate storage is a critical control point for laboratory safety and resource management.
Caption: Decision tree for determining appropriate storage conditions.
Safe Handling and Experimental Workflows
All manipulations involving this compound must be performed within a properly functioning chemical fume hood to mitigate inhalation exposure.[7] Adherence to a strict personal protective equipment (PPE) protocol is non-negotiable.
Mandatory PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and replace them immediately if contamination is suspected.[8]
-
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[1][8]
Protocol 5.1: Aliquoting and Weighing
This protocol is designed to prevent contamination and minimize exposure during the transfer of the reagent from its stock container.
-
Preparation: Before removing the stock container from the freezer, assemble all necessary equipment (spatula, weigh boat/glassware, secondary container) inside the chemical fume hood.
-
Equilibration: Allow the sealed stock container to equilibrate to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise the reagent's integrity.
-
Inert Atmosphere Transfer (Optional but Recommended): If the compound is particularly sensitive or for high-precision work, perform the transfer in a glove box or under a gentle stream of inert gas within the fume hood.
-
Dispensing: Working behind the fume hood sash, carefully open the container. Quickly dispense the desired amount of the compound into the tared weigh boat or receiving vessel.
-
Sealing and Storage: Immediately and tightly seal the main stock container. If purged with inert gas, ensure a positive pressure before sealing. Promptly return the stock container to the freezer at ≤ -20°C.[4]
-
Cleanup: Decontaminate the spatula and any affected surfaces before proceeding with the experiment. Dispose of the weigh boat as hazardous waste.
Emergency Response and Decontamination
Accidents can happen despite the best precautions. A well-rehearsed emergency plan is essential.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Take off all contaminated clothing immediately.[5] Flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Seek medical help if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]
Spill Management Protocol
This protocol applies to small, manageable spills within a chemical fume hood. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Ensure the spill is contained within the fume hood. Do not allow the material to enter drains.[9][10]
-
PPE: Don all required PPE, including respiratory protection if necessary.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[10][11]
-
Collection: Using spark-proof tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[10]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Waste Disposal and Decontamination
All materials contaminated with this compound are classified as hazardous waste.
-
Waste Segregation: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
Disposal: Dispose of the waste through your institution's certified hazardous waste management program.[5][12] Adherence to local, state, and federal regulations is mandatory.[12]
-
Glassware Decontamination: Reusable glassware should be decontaminated before being removed from the fume hood. Rinse the glassware with a suitable organic solvent to dissolve any residue, then wash thoroughly with soap and water. The initial solvent rinse must be collected as hazardous waste. For particularly hazardous substances, specific deactivation procedures may be required; consult your institution's EHS guidelines.[13]
References
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- Safety D
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- Safe handling of cytotoxics: guideline recommend
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- RECOVERY AND DECONTAMINATION MEASURES AFTER BIOLOGICAL AND CHEMICAL
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Methodological & Application
Synthesis of 4-(2-Bromoethyl)morpholine Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Morpholine Moiety in Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its widespread presence in biologically active compounds and approved drugs.[1][2] Its unique physicochemical properties—a six-membered ring containing both a secondary amine and an ether functional group—impart favorable characteristics to drug candidates, such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[1] Consequently, morpholine derivatives are integral to the development of therapeutics across a spectrum of diseases, including cancer, inflammation, viral infections, and central nervous system disorders.[2][3]
4-(2-Bromoethyl)morpholine, in particular, serves as a versatile synthetic intermediate. Its bromoethyl group functions as a potent alkylating agent, enabling the covalent attachment of the morpholine scaffold to a wide array of nucleophilic substrates.[4] This reactivity is harnessed by drug development professionals to synthesize novel derivatives with tailored pharmacological profiles, making the efficient and reliable synthesis of this key building block a critical endeavor in pharmaceutical research.
This application note provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, detailing step-by-step protocols, mechanistic insights, and critical safety considerations for researchers in the field.
Primary Synthetic Pathway: Bromination of 2-Morpholinoethanol
The most prevalent and direct method for synthesizing this compound is through the nucleophilic substitution of the hydroxyl group of 2-morpholinoethanol (also known as 4-(2-hydroxyethyl)morpholine). This precursor is readily prepared by the alkylation of morpholine with 2-bromoethanol or ethylene oxide.[5] The conversion of the alcohol to the corresponding bromide is typically achieved using various brominating agents, with phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) being common choices.[6] Another effective method involves the Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[6][7]
Figure 1: General synthetic workflow for this compound and its derivatives.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
Mechanistic Insight: The reaction of an alcohol with PBr₃ proceeds via an Sɴ2 mechanism. The oxygen of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated phosphite ester, which is an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry and the formation of the alkyl bromide.[8][9][10] This method is particularly advantageous for primary and secondary alcohols as it minimizes the risk of carbocation rearrangements that can occur under acidic conditions.[8]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-morpholinoethanol (1 equivalent) to a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 - 0.5 equivalents) dropwise to the stirred solution via the dropping funnel. Caution: The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench any unreacted PBr₃.
-
Neutralization: Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or silica gel chromatography.
Method 2: Bromination using the Appel Reaction (PPh₃/CBr₄)
Mechanistic Insight: The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides.[6] Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt intermediate. The alcohol's oxygen then attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium bromide. The bromide ion then displaces the triphenylphosphine oxide leaving group in an Sɴ2 fashion, yielding the desired alkyl bromide.[7]
Protocol:
-
Reaction Setup: To a solution of 2-morpholinoethanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in an anhydrous solvent like dichloromethane at 0 °C, add triphenylphosphine (1.2 equivalents) portion-wise.[7]
-
Reaction Progression: Stir the resulting mixture at room temperature overnight.[7]
-
Concentration: Remove the solvent under reduced pressure.[7]
-
Purification: Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and concentrate the filtrate.[7] Purify the resulting oil by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).[7]
| Parameter | Method 1 (PBr₃) | Method 2 (Appel Reaction) |
| Starting Material | 2-Morpholinoethanol | 2-Morpholinoethanol |
| Reagents | Phosphorus tribromide | Triphenylphosphine, Carbon tetrabromide |
| Solvent | Dichloromethane, Diethyl Ether | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantages | Cost-effective for larger scale | Mild conditions, good for sensitive substrates |
| Work-up | Aqueous quench and extraction | Precipitation of byproduct, chromatography |
| Byproducts | Phosphorous acid | Triphenylphosphine oxide |
Table 1: Comparison of key parameters for the synthesis of this compound.
Synthesis of this compound Derivatives
The synthesized this compound is a reactive alkylating agent, primed for reaction with various nucleophiles to generate a library of derivatives.
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Application Notes and Protocols: Synthesis of N-(2-morpholinoethyl)amines via Reaction of 4-(2-Bromoethyl)morpholine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholinoethyl Moiety in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The incorporation of a morpholinoethyl group onto a primary amine is a key synthetic transformation for accessing a vast array of compounds with significant therapeutic potential. This is achieved through the reaction of 4-(2-bromoethyl)morpholine with a primary amine, a robust and versatile method for introducing this valuable pharmacophore.
This document provides a comprehensive guide to the N-alkylation of primary amines with this compound, covering the underlying reaction mechanism, detailed experimental protocols, strategies for controlling selectivity, and troubleshooting advice.
Reaction Mechanism: A Classic S(_N)2 Transformation
The reaction of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom adjacent to the bromine atom, displacing the bromide leaving group in a single, concerted step.
Figure 1. S(_N)2 reaction of a primary amine with this compound.
A crucial aspect of this reaction is the potential for over-alkylation, where the secondary amine product can react further with another molecule of this compound to form a tertiary amine. Controlling the stoichiometry of the reactants is therefore essential to favor the desired mono-alkylation product. Using an excess of the primary amine can help to minimize this side reaction.
Experimental Protocol: General Procedure for the N-Alkylation of Primary Amines
This protocol provides a general method for the reaction of this compound with a primary amine. The conditions may require optimization for specific substrates.
Materials:
-
This compound (or its hydrobromide salt)
-
Primary amine (e.g., aniline, benzylamine, or an appropriate alkylamine)
-
Anhydrous potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N) as a base
-
Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 equivalent).
-
Addition of Base and Solvent: Add the base (1.5-2.0 equivalents) and the chosen anhydrous solvent to the flask. Stir the mixture to dissolve or suspend the reagents.
-
Addition of Alkylating Agent: To the stirred mixture, add this compound (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the primary amine. For less reactive amines, heating is generally required. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation of Crude Product: Filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure N-(2-morpholinoethyl)amine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the N-alkylation of various primary amines with this compound, based on literature precedents and general synthetic knowledge.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K(_2)CO(_3) | DMF | 80 | 12 | 75-85 |
| Benzylamine | Et(_3)N | Acetonitrile | Reflux | 6 | 80-90 |
| Cyclohexylamine | K(_2)CO(_3) | Ethanol | Reflux | 8 | 70-80 |
| n-Butylamine | Et(_3)N | Acetonitrile | 50 | 10 | 75-85 |
Troubleshooting Common Issues
Figure 2. Troubleshooting guide for the N-alkylation reaction.
Safety and Handling
This compound and its hydrobromide salt are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
References
- PubChem. (n.d.). 4-(2-Aminoethyl)morpholine.
- Google Patents. (n.d.). US7714127B2 - Process for making heteroaryl amine intermediate compounds.
- Kilgore, J. (2018). Answer to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate.
- PubChem. (n.d.). 4-(2-Morpholinoethyl)aniline.
Sources
N-alkylation of morpholine using 2-bromoethyl precursors
Application Notes & Protocols
Topic: N-Alkylation of Morpholine Using 2-Bromoethyl Precursors Reference ID: AN-MOR-2BE-2026
Introduction: The Strategic Importance of N-Alkylated Morpholines
The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for imparting favorable physicochemical properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates.[1] Consequently, the functionalization of the morpholine nitrogen is a cornerstone transformation in the synthesis of a vast array of biologically active compounds, from anticancer agents to central nervous system therapeutics.[1][2]
The N-alkylation of morpholine, particularly with 2-bromoethyl precursors, represents a direct and highly effective method for introducing diverse functionalities. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, a fundamental bond-forming process in organic synthesis.[3][4] This guide provides a comprehensive overview of this critical reaction, detailing the underlying mechanistic principles, a field-proven experimental protocol, troubleshooting insights, and key optimization parameters for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale and Key Parameters
The N-alkylation of morpholine with a 2-bromoethyl precursor is a classic bimolecular nucleophilic substitution (SN2) reaction.[3] Understanding the role of each component is crucial for experimental success.
-
Nucleophile: The secondary amine nitrogen of the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon of the 2-bromoethyl precursor.[3]
-
Electrophile: The 2-bromoethyl precursor contains a carbon atom bonded to bromine. Due to the electronegativity of bromine, this carbon is electron-deficient (electrophilic) and susceptible to nucleophilic attack.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the displacement reaction.
-
Base: An inorganic base, such as anhydrous potassium carbonate (K₂CO₃) or an organic base like triethylamine, is essential.[1][5] Its primary role is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is typically employed. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, thus accelerating the SN2 reaction rate.[6]
A potential complication arises from the product itself. The resulting N-alkylated morpholine is a tertiary amine and is also nucleophilic. While it cannot be further alkylated at the nitrogen, if the precursor is a dihaloalkane (e.g., 1,2-dibromoethane), the initial product, N-(2-bromoethyl)morpholine, can react with a second equivalent of morpholine, leading to the formation of 1,2-bis(morpholino)ethane as a significant byproduct.[7] Controlling the stoichiometry is therefore critical to minimize this side reaction.
Visualization of Core Reaction Mechanism
The following diagram illustrates the fundamental SN2 pathway.
Caption: Core SN2 mechanism for N-alkylation of morpholine.
Detailed Experimental Protocol: Synthesis of 4-(2-Phenylethyl)morpholine
This protocol provides a robust method for the synthesis of 4-(2-phenylethyl)morpholine from morpholine and (2-bromoethyl)benzene, serving as a representative example of the title transformation.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Morpholine | ≥99%, anhydrous | Standard | Corrosive, handle with care. |
| (2-Bromoethyl)benzene | 98% | Standard | Lachrymator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Standard | Must be dry. |
| Acetonitrile (CH₃CN) | Anhydrous | Standard | Use a dry solvent for best results. |
| Ethyl Acetate | ACS Grade | Standard | For chromatography. |
| Hexanes | ACS Grade | Standard | For chromatography. |
| Equipment | |||
| 250 mL Round-bottom flask | Flame-dried before use. | ||
| Reflux condenser | |||
| Magnetic stirrer & stir bar | |||
| Heating mantle / Oil bath | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Glass column for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous powdered potassium carbonate (16.6 g, 120 mmol, 2.0 eq.).
-
Add anhydrous acetonitrile (100 mL) to the flask.
-
Add morpholine (5.23 g, 5.28 mL, 60 mmol, 1.0 eq.) to the stirred suspension.
-
Finally, add (2-bromoethyl)benzene (11.1 g, 7.8 mL, 60 mmol, 1.0 eq.) dropwise at room temperature.[8]
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle or oil bath.
-
Maintain vigorous stirring and reflux for 6-12 hours.
-
-
Monitoring the Reaction:
-
Periodically check the reaction progress by Thin-Layer Chromatography (TLC).
-
TLC System: 10% Ethyl Acetate in Hexanes.
-
Spot the starting material ((2-bromoethyl)benzene) and the reaction mixture on the TLC plate. The reaction is complete when the starting bromide spot has been consumed. The product will be a new, more polar spot (lower Rf).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate using a Büchner funnel and wash the filter cake with a small amount of acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil by silica gel column chromatography.
-
Eluent System: Start with 100% hexanes and gradually increase the polarity with a gradient of ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes).
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(2-phenylethyl)morpholine as a colorless to pale yellow oil. A typical yield is in the range of 80-90%.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary
| Parameter | Value | Rationale |
| Morpholine Stoichiometry | 1.0 eq. | Limiting reagent (or co-limiting). |
| (2-Bromoethyl)benzene Stoichiometry | 1.0 eq. | Using equimolar amounts minimizes waste. |
| K₂CO₃ Stoichiometry | 2.0 eq. | A slight excess ensures complete neutralization of HBr and keeps the system basic. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions.[6] |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 6-12 hours | Typical duration for completion, should be confirmed by TLC monitoring. |
| Expected Yield | 80-90% | Based on typical outcomes for this robust reaction. |
Workflow Visualization and Troubleshooting
General Experimental Workflow
The diagram below outlines the complete process from reaction setup to final product characterization.
Caption: Step-by-step experimental workflow for N-alkylation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Wet solvent or reagents.3. Insufficient temperature or reaction time. | 1. Use freshly opened or dried anhydrous K₂CO₃.2. Ensure all glassware is flame-dried and use anhydrous grade solvent.3. Confirm reflux temperature and extend reaction time, monitoring by TLC. |
| Formation of Side Products | 1. If using a dihalide precursor (e.g., 1,2-dibromoethane), formation of the bis-alkylated product is common.[7]2. Impurities in starting materials. | 1. Use the dihalide as the limiting reagent or add it slowly to a solution of excess morpholine to favor mono-alkylation.2. Check the purity of starting materials by NMR or GC-MS before starting. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is a basic amine that streaks on silica gel. | 1. Use a shallow gradient during column chromatography for better separation.2. Pre-treat the silica gel with triethylamine (e.g., add 1% TEA to the eluent) to prevent streaking. Alternatively, use an acid-base extraction to isolate the basic product.[9] |
Visualization of Dimer Side-Reaction
When using 1,2-dibromoethane, a common side-reaction is the formation of a "dimer" where two morpholine units are linked.
Caption: Pathway for the formation of the bis-alkylated side product.
References
- Alkylation of Amines. (n.d.). University of Calgary.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications.
- Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (2012). ResearchGate.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2012). Royal Society of Chemistry.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). National Institutes of Health.
- Amine alkylation. (n.d.). Wikipedia.
- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2023). Lund University.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). ResearchGate.
- N-alkylation of morpholine with other alcohols. (2011). ResearchGate.
- Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute.
- Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023). ChemistryViews.
- Amines. (n.d.). NCERT.
- N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- Methods for preparing n-substituted morpholine compounds. (2009). Google Patents.
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (2021). ResearchGate.
- Synthesis method of substituted N-phenyl morpholine compound. (2019). Google Patents.
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Morpholinoethyl Ethers via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to bioactive molecules.[1][2] The morpholinoethyl ether moiety, in particular, is a common structural motif found in numerous pharmacologically active compounds. This guide provides a detailed protocol for the synthesis of morpholinoethyl ethers, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings, reagent selection, a step-by-step experimental procedure, product characterization, and critical troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
The morpholine heterocycle, with its dual amine and ether functionalities, is a cornerstone in modern drug design.[2][3] Its incorporation into a lead compound can enhance aqueous solubility, modulate basicity (pKa), and improve metabolic stability, making it a valuable tool for optimizing drug-like properties.[2] The synthesis of morpholinoethyl ethers is a key transformation for covalently linking this important scaffold to phenolic or alcoholic hydroxyl groups within a target molecule.
The most robust and widely adopted method for this purpose is the Williamson ether synthesis , an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide or phenoxide ion and a primary alkyl halide.[4][5] This application note will focus on the practical application of this classic reaction for the synthesis of aryl morpholinoethyl ethers, using a substituted phenol and N-(2-chloroethyl)morpholine as representative reactants.
The Underlying Chemistry: Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and high-yielding method for preparing both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a concerted SN2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group.[5][6]
The mechanism involves two primary steps:
-
Deprotonation: A base is used to deprotonate a hydroxyl group (from an alcohol or phenol), generating a potent nucleophile—the corresponding alkoxide or phenoxide ion.
-
Nucleophilic Attack: The newly formed nucleophile attacks the primary alkyl halide at the carbon atom bonded to the halogen. The halide serves as the leaving group, and a new carbon-oxygen bond is formed, yielding the ether product.
For the synthesis of morpholinoethyl ethers, the reaction is as follows:
-
The Nucleophile: A phenoxide ion, generated by treating a phenol with a suitable base.
-
The Electrophile: N-(2-chloroethyl)morpholine, where the carbon adjacent to the chlorine is the electrophilic center.
Caption: General workflow for morpholinoethyl ether synthesis.
Reagents and Materials: The Causality Behind Experimental Choices
The success of the synthesis hinges on the appropriate selection of reagents and reaction conditions.
-
The Alkyl Halide: N-(2-chloroethyl)morpholine: This reagent is the source of the morpholinoethyl moiety. It is typically supplied as a hydrochloride salt for improved stability and handling. Crucially, the free amine base must be generated in situ or prior to the reaction , as the protonated ammonium salt is not electrophilic and will not participate in the SN2 reaction. Neutralization is easily achieved with a base like sodium hydroxide.[7][8] The primary nature of the alkyl chloride makes it an ideal substrate for SN2 reactions, minimizing the potential for the competing E2 elimination side reaction.[4][6]
-
The Base: The choice of base is critical for efficient deprotonation of the phenol without causing unwanted side reactions.
-
Potassium Carbonate (K₂CO₃): A moderately strong base, ideal for deprotonating phenols. It is inexpensive, easy to handle, and generally sufficient for this transformation.[9]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate the reaction, particularly with less acidic alcohols.[10]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base suitable for deprotonating a wide range of alcohols. It requires anhydrous conditions and careful handling due to its reactivity with water.[9]
-
-
The Solvent: The solvent must be polar aprotic to solvate the cation of the base and leave the nucleophilic anion exposed and reactive.
Detailed Experimental Protocol: Synthesis of a Representative Aryl Morpholinoethyl Ether
This protocol describes the synthesis of 4-(2-(4-methoxyphenoxy)ethyl)morpholine from 4-methoxyphenol and N-(2-chloroethyl)morpholine hydrochloride.
Materials:
-
4-methoxyphenol
-
N-(2-chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate/Hexanes mixture for TLC and column chromatography
Procedure:
Part A: Preparation of N-(2-chloroethyl)morpholine Free Base [8]
-
In a separatory funnel, dissolve N-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in deionized water.
-
Slowly add 1 M NaOH solution dropwise while gently swirling until the pH of the aqueous solution is ~11.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting oil is the N-(2-chloroethyl)morpholine free base and should be used promptly.
Part B: Williamson Ether Synthesis [11]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a sufficient volume of dry DMF to dissolve the phenol.
-
Stir the suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.
-
Add a solution of the N-(2-chloroethyl)morpholine free base (1.1 eq, from Part A) in a small amount of DMF to the flask.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexanes as the mobile phase). The disappearance of the starting phenol spot and the appearance of a new, higher Rf product spot indicates reaction progression.
Part C: Work-up and Purification
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a large volume of cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (twice) and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure morpholinoethyl ether.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following table summarizes the expected spectroscopic data for a generic aryl morpholinoethyl ether.
| Assignment | Technique | Expected Chemical Shift / Signal | Rationale |
| Ar-H | ¹H NMR | 6.8 - 7.5 ppm | Protons on the aromatic ring. |
| Ar-O-CH₂ - | ¹H NMR | ~4.1 - 4.3 ppm (triplet) | Protons adjacent to the ether oxygen are deshielded.[12] |
| -CH₂-N- | ¹H NMR | ~2.7 - 2.9 ppm (triplet) | Protons adjacent to the morpholine nitrogen.[12] |
| Morpholine -CH₂ -O- | ¹H NMR | ~3.6 - 3.8 ppm (triplet) | Protons on the morpholine ring adjacent to its oxygen. |
| Morpholine -CH₂ -N- | ¹H NMR | ~2.5 - 2.7 ppm (triplet) | Protons on the morpholine ring adjacent to its nitrogen. |
| Ar-C (ether link) | ¹³C NMR | 150 - 160 ppm | Aromatic carbon directly attached to the ether oxygen. |
| Ar-O-C H₂- | ¹³C NMR | 65 - 70 ppm | Carbon adjacent to the ether oxygen.[12] |
| -CH₂-N - | ¹³C NMR | 55 - 60 ppm | Carbon adjacent to the morpholine nitrogen. |
| Morpholine -C H₂-O- | ¹³C NMR | 66 - 68 ppm | Carbons on the morpholine ring adjacent to its oxygen. |
| Morpholine -C H₂-N- | ¹³C NMR | 53 - 55 ppm | Carbons on the morpholine ring adjacent to its nitrogen. |
| C-O Stretch | IR | 1200 - 1300 cm⁻¹ (strong) | Characteristic aryl-alkyl ether C-O-C asymmetric stretch.[12] |
| [M+H]⁺ | Mass Spec | Calculated MW + 1 | The molecular ion peak corresponding to the protonated product. |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure the N-(2-chloroethyl)morpholine hydrochloride was fully neutralized to its free base. Also, confirm that anhydrous conditions were maintained, as water will quench the phenoxide nucleophile.
-
Side Reactions: The primary competing reaction is E2 elimination, though it is less favored with primary alkyl halides.[6][9] If elimination products are observed, consider using a less hindered base or lower reaction temperatures.
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance.[5] If the hydroxyl group is on a sterically crowded carbon (secondary or tertiary), the reaction rate will decrease significantly, and elimination will become the major pathway. In such cases, alternative synthetic routes should be considered.
-
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride (if used) is highly flammable and reacts violently with water; it must be handled under an inert atmosphere.
References
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Surana, S. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Published online. doi:10.1017/UPO9788175968295.118
- BASF AG. (1998). Preparation of bis(2-morpholinoethyl) ether. U.S. Patent No. 6,111,100A. Washington, DC: U.S.
- Eke, U. B., & Iweala, E. J. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-13.
- Wikipedia. (n.d.). Morpholine.
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
- Khanum, S. A., Shashikanth, S., Sudha, S., & Shivananda, M. K. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biological Sciences, 6(1), 60-69.
- PrepChem.com. (n.d.). Synthesis of N-chloroethyl morpholine.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Sayed, N. N. E. (2021).
- Khanum, S. A., Shashikanth, S., Sudha, S., & Shivananda, M. K. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.
- PubChem. (n.d.). Dimorpholinodiethyl ether.
- Bandyopadhyay, A. K., & Ganesan, K. (1994). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. Journal of Pharmaceutical Sciences, 83(5), 635-640.
- Pattanayak, S., Panja, S., & Pradeepkumar, P. I. (2012). Improved Protocol for the Synthesis of Flexibly Protected Morpholino Monomers from Unprotected Ribonucleosides.
- Organic Syntheses. (n.d.). Procedure.
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- ChemBK. (n.d.). N-(2-Hydroxyethyl)morpholine.
- Huntsman Petrochemical Corporation. (1996). Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
- EMCO Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers.
- PubChem. (n.d.). 2-Morpholinoethanol.
- ResearchGate. (n.d.). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)
- Wang, W., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115139.
- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
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Application Notes and Protocols: The Strategic Incorporation of 4-(2-Bromoethyl)morpholine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Morpholinoethyl Moiety, a Privileged Scaffold in Drug Design
In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous and highly valued structural motif.[1][2] Its incorporation into bioactive molecules is a well-established strategy to bestow favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and polarity, which are critical for optimizing a drug candidate's pharmacokinetic profile.[2][3] The morpholinoethyl group, in particular, serves as a key pharmacophore that can modulate target binding interactions and improve the overall "drug-likeness" of a molecule. The synthesis of Active Pharmaceutical Ingredients (APIs) containing this moiety often relies on efficient and robust chemical transformations.[4][5]
4-(2-Bromoethyl)morpholine: A Key Synthetic Building Block
This compound is a versatile bifunctional reagent that serves as the primary synthetic tool for introducing the morpholinoethyl group. Its structure consists of a stable morpholine ring connected to a two-carbon ethyl spacer terminating in a reactive bromine atom. This bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, making the molecule a potent alkylating agent for a wide range of nucleophiles, including phenols, amines, and thiols. It is typically handled as a free base (a liquid) or, for improved stability and handling, as its hydrobromide salt (a solid).[6][7][8]
Core Application: N/O-Alkylation in API Synthesis
The principal application of this compound in API synthesis is the covalent attachment of the morpholinoethyl side chain to a core molecular scaffold via a nucleophilic substitution reaction. This transformation is fundamental in the synthesis of numerous APIs, particularly in the class of tyrosine kinase inhibitors (TKIs) used in oncology.
Mechanism of Action: The SN2 Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[9] The reaction is initiated by a base (e.g., potassium carbonate, cesium carbonate) which deprotonates the nucleophilic group on the API precursor (such as a phenol or an amine) to generate a more potent nucleophile (a phenoxide or a free amine). This activated nucleophile then attacks the electrophilic carbon atom adjacent to the bromine on the this compound molecule. The attack occurs from the backside, leading to the displacement of the bromide ion and the formation of a new carbon-oxygen (O-alkylation) or carbon-nitrogen (N-alkylation) bond in a single, concerted step.
Case Study: Synthesis of Tyrosine Kinase Inhibitors like Gefitinib
Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is an exemplary case where the introduction of a solubilizing morpholine-containing side chain is a critical final step in its synthesis.[10][11][12] While many reported syntheses of Gefitinib utilize the analogous 4-(3-chloropropyl)morpholine, the chemical principle and protocol are directly translatable to this compound for creating structurally similar APIs.[10][13] The synthesis involves the O-alkylation of a phenolic hydroxyl group on the quinazoline core. This strategic addition of the morpholinoalkoxy side chain is crucial for the drug's oral bioavailability and overall efficacy.
Caption: Simplified synthetic pathway for a Gefitinib-like API.
Detailed Application Protocol: Synthesis via O-Alkylation
This section provides a robust, field-proven protocol for the alkylation of a phenolic substrate with this compound. This procedure is broadly applicable to many API precursors.
Objective: To covalently attach the morpholinoethyl moiety to a phenolic hydroxyl group on a core molecular scaffold to synthesize the final API or a late-stage intermediate.
Materials and Reagents:
-
Phenolic API Precursor (Substrate)
-
This compound (or its HBr salt)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Table: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 equivalent | The limiting reagent. |
| This compound | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the valuable substrate. |
| Base (K₂CO₃) | 2.0 - 3.0 equivalents | Sufficient base is needed to deprotonate the phenol and neutralize the HBr byproduct. |
| Solvent | Anhydrous CH₃CN / DMF | Polar aprotic solvents facilitate SN2 reactions and dissolve the reagents.[1] |
| Temperature | 60 - 82 °C (Reflux for CH₃CN) | Thermal energy is required to overcome the activation energy of the reaction. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenolic API precursor (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a suspension (typically 10-20 mL per mmol of the limiting reagent).[1]
-
Reagent Addition: While stirring the suspension at room temperature, add this compound (1.2 eq.) dropwise to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain stirring.[1]
-
Monitoring: Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and other inorganic salts through a pad of celite, washing the filter cake with a small amount of fresh solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Aqueous Work-up: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove any unreacted this compound), saturated NaHCO₃, and brine.[14]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure, final compound.[15]
Caption: Experimental workflow for the alkylation protocol.
Rationale and Optimization
-
Choice of Base: While K₂CO₃ is a cost-effective and generally effective base, Cs₂CO₃ can significantly accelerate the reaction rate for less reactive phenols due to the higher solubility of cesium phenoxides and the "cesium effect."
-
Solvent Choice: DMF can be used for substrates with poor solubility in acetonitrile or for reactions requiring higher temperatures. However, its high boiling point makes it more difficult to remove during work-up.
-
Work-up: The acidic wash step is critical for ensuring the purity of the final product. Morpholine and its derivatives are basic and will partition into the aqueous acidic layer as their corresponding ammonium salts, facilitating their removal from the desired product in the organic layer.[14]
Safety and Handling
This compound and its hydrobromide salt should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[6] For handling larger quantities, respiratory protection may be necessary.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere as the compound can be air and heat sensitive.[16] The free base is often stored frozen (<0°C).
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is an indispensable reagent in modern pharmaceutical synthesis. Its utility in introducing the pharmacologically advantageous morpholinoethyl moiety via robust and predictable SN2 alkylation reactions has cemented its role in the production of numerous APIs. The protocol detailed herein provides a comprehensive and adaptable framework for researchers and drug development professionals, ensuring efficient and high-purity synthesis. By understanding the underlying mechanism, optimizing reaction parameters, and adhering to strict safety protocols, scientists can effectively leverage this key building block to advance the development of next-generation therapeutics.
References
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- Harianja, J., et al. (n.d.). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
- Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
- ResearchGate. (2025). Synthesis of anticancer drug vandetanib.
- Gregory, J., et al. (n.d.). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PMC - NIH.
- Li, J. J. (2016). Synthesis Of The Anti-Cancer Agent Gefitinib. Globe Thesis.
- ResearchGate. (n.d.). Scheme 5.4 Synthesis of gefitinib (1)[19].
- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
- Van Arnum, P. (n.d.). Improving API Synthesis. Pharmaceutical Technology.
- Asija, S., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
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The Strategic Application of 4-(2-Bromoethyl)morpholine in Advanced Catalyst Development: A Guide for Researchers
This technical guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. It provides a comprehensive overview of the strategic use of 4-(2-Bromoethyl)morpholine as a versatile building block in the preparation of novel catalysts. By leveraging its unique structural features, this reagent can be effectively employed in the synthesis of both heterogeneous supported organocatalysts and phase-transfer catalysts. This document offers in-depth theoretical insights, detailed experimental protocols, and the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability.
Introduction: The Untapped Potential of the Morpholinoethyl Moiety in Catalysis
The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1] In the realm of catalysis, the morpholine moiety can act as a hydrogen bond acceptor, a basic site, or a directing group, influencing the stereochemical outcome of reactions.[2][3] While morpholine itself has been explored in catalysis, the functionalized derivative, this compound, presents a unique opportunity for catalyst design. Its bromoethyl group serves as a reactive handle for covalent immobilization onto solid supports or for the synthesis of quaternary ammonium salts, thereby enabling the creation of robust, recyclable heterogeneous catalysts and efficient phase-transfer catalysts.[4][5]
This guide will detail two primary applications of this compound in catalyst synthesis:
-
Preparation of a Silica-Supported Morpholinoethyl Organocatalyst: A heterogeneous catalyst designed for enhanced stability, easy separation, and recyclability.
-
Synthesis of a Morpholinoethyl-Functionalized Phase-Transfer Catalyst: A catalyst designed to facilitate reactions between reactants in immiscible phases, a common challenge in organic synthesis.[6]
Part 1: Heterogeneous Catalysis with a Silica-Supported Morpholinoethyl Organocatalyst
The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, aiming to bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems.[7] By anchoring the catalytically active morpholinoethyl group onto a silica support, we can create a catalyst that is easily recoverable and reusable, minimizing product contamination and waste generation.
Causality Behind Experimental Design
The choice of silica as a support is predicated on its high surface area, mechanical stability, and the well-established chemistry for its surface functionalization.[2] The bromoethyl group of this compound allows for a straightforward nucleophilic substitution reaction with a surface-modified silica, creating a stable covalent linkage. The pendant morpholinoethyl groups on the silica surface can then act as basic sites or hydrogen bond acceptors to catalyze a variety of organic transformations. This approach is analogous to the successful preparation of a silica-supported 4-(2-aminoethyl)morpholine catalyst, which has demonstrated high efficacy in multi-component reactions.[4]
Experimental Workflow for Supported Catalyst Preparation
Caption: Workflow for the preparation of a silica-supported morpholinoethyl organocatalyst.
Detailed Protocol: Synthesis of Silica-Supported Morpholinoethyl Organocatalyst (Si-ME)
Materials:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Supplier | Grade |
| Silica Gel (60 Å, 230-400 mesh) | SiO₂ | 60.08 | Sigma-Aldrich | Standard |
| (3-Aminopropyl)triethoxysilane (APTES) | C₉H₂₃NO₃Si | 221.37 | Sigma-Aldrich | ≥98% |
| This compound | C₆H₁₂BrNO | 194.07 | Sigma-Aldrich | 97% |
| Anhydrous Toluene | C₇H₈ | 92.14 | Sigma-Aldrich | Anhydrous, 99.8% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich | ≥99.5% |
| Ethanol | C₂H₅OH | 46.07 | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous |
Procedure:
-
Activation of Silica Gel:
-
Suspend 10.0 g of silica gel in 100 mL of 1 M HCl.
-
Stir the suspension at room temperature for 4 hours to remove any metal impurities and to hydroxylate the surface.
-
Filter the silica gel and wash with deionized water until the filtrate is neutral (pH 7).
-
Dry the activated silica gel in an oven at 120 °C for 24 hours.
-
-
Synthesis of Amine-Functionalized Silica (SiO₂-NH₂):
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 10.0 g of activated silica gel and 100 mL of anhydrous toluene.
-
Add 5.0 mL of APTES to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the mixture to room temperature, filter the solid, and wash sequentially with toluene (3 x 50 mL), ethanol (3 x 50 mL), and dichloromethane (3 x 50 mL).
-
Dry the resulting amine-functionalized silica (SiO₂-NH₂) under vacuum at 60 °C for 12 hours.
-
-
Grafting of this compound (Si-ME Catalyst Synthesis):
-
To a 250 mL round-bottom flask, add the 10.0 g of dried SiO₂-NH₂, 100 mL of anhydrous toluene, and 5.0 g of this compound.
-
Add 5.0 mL of triethylamine (TEA) to act as a base to scavenge the HBr formed during the reaction.
-
Reflux the mixture under a nitrogen atmosphere for 48 hours.
-
Cool the suspension to room temperature, filter the solid catalyst, and wash thoroughly with toluene (3 x 50 mL), ethanol (3 x 50 mL), and dichloromethane (3 x 50 mL) to remove any unreacted reagents and byproducts.
-
Dry the final silica-supported morpholinoethyl organocatalyst (Si-ME) under vacuum at 80 °C for 12 hours.
-
Part 2: Phase-Transfer Catalysis with a Morpholinoethyl-Functionalized Quaternary Ammonium Salt
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid).[8] The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of one reactant (usually an anion) from one phase to another, where it can react with the second reactant.[6]
Rationale for Catalyst Design
This compound can be readily converted into a quaternary ammonium salt by reaction with a tertiary amine. The resulting salt possesses both a hydrophilic, charged ammonium head and a lipophilic character, enabling it to shuttle anions between aqueous and organic phases. The presence of the morpholine oxygen may also influence the catalyst's solvation properties and reactivity.
Reaction Scheme for Phase-Transfer Catalyst Synthesis
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Protocol and Application Guide for Nucleophilic Substitution Reactions Utilizing 4-(2-Bromoethyl)morpholine
An Application Note for Researchers and Drug Development Professionals
Abstract
4-(2-Bromoethyl)morpholine is a valuable bifunctional reagent widely employed in medicinal chemistry and materials science for the introduction of the morpholinoethyl moiety. This functional group is a prevalent pharmacophore known to enhance the pharmacokinetic properties of therapeutic agents. This document provides a comprehensive guide to the experimental procedures for leveraging this compound in nucleophilic substitution reactions. It details the underlying chemical principles, step-by-step protocols for O-, N-, and S-alkylation, safety considerations, and methods for reaction monitoring and product purification.
Introduction: Mechanistic Rationale and Substrate Profile
Nucleophilic substitution is a cornerstone of organic synthesis, involving the displacement of a leaving group by an electron-rich nucleophile.[1][2] The reaction typically proceeds via one of two primary mechanisms: the unimolecular (SN1) or the bimolecular (SN2) pathway. The choice of mechanism is dictated by factors including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent system.[1][3]
This compound is an ideal substrate for SN2 reactions. As a primary alkyl halide, its electrophilic carbon is sterically unhindered, allowing for effective backside attack by a nucleophile in a single, concerted step.[1][3] The bromide ion is an excellent leaving group, facilitating the reaction. The morpholine ring itself is generally stable under these conditions and imparts desirable physicochemical properties to the resulting products.[4]
This reagent is commercially available as both a free base (a liquid or semi-solid) and a more stable hydrobromide salt (a solid).[5][6] When using the hydrobromide salt, it is crucial to incorporate a base in the reaction mixture to neutralize the hydrobromide and liberate the free amine, which is the active reactant form.
Critical Safety and Handling Protocols
Scientific integrity begins with safety. This compound and its hydrobromide salt are classified as hazardous materials and must be handled with appropriate precautions.
Hazard Profile:
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[7]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[7]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area. The free base is often stored under an inert atmosphere at freezer temperatures (-20°C) to prevent degradation.[5]
General Reaction Scheme and Workflow
The versatility of this compound allows for its reaction with a wide array of nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation). The general transformation is depicted below:
Figure 1: General scheme for nucleophilic substitution with this compound, where Nu represents the nucleophile.
The overall experimental process follows a standardized workflow, which can be adapted based on the specific nucleophile and scale of the reaction.
Caption: Standard experimental workflow for synthesis.
Detailed Protocol: Synthesis of 4-(4-(2-Morpholinoethoxy)phenyl)ethan-1-one
This protocol provides a representative procedure for the O-alkylation of a phenolic nucleophile, 4'-hydroxyacetophenone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.36 g | 10.0 |
| This compound HBr | C₆H₁₃Br₂NO | 274.98 | 3.02 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30.0 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 50 mL | - |
Causality Behind Experimental Choices
-
Nucleophile: 4'-Hydroxyacetophenone is chosen as a model phenol. Its hydroxyl group is weakly acidic and requires a base to be deprotonated to the more nucleophilic phenoxide.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the phenol and neutralize the HBr from the substrate salt. It is easily removed by filtration. For less reactive phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF may be necessary.[9]
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.
-
Stoichiometry: A slight excess of the alkylating agent (1.1 equivalents) is used to ensure complete consumption of the limiting phenolic starting material. A larger excess of the base (3.0 equivalents) ensures complete deprotonation and neutralization.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxyacetophenone (1.36 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).
-
Reagent Addition: Add 50 mL of acetonitrile to the flask, followed by this compound hydrobromide (3.02 g, 11.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes).[2] The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[10][11]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.
-
-
Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]
Generality and Scope: Application to Other Nucleophiles
The general principles of this protocol can be readily adapted for N- and S-alkylation. The table below summarizes typical conditions.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Phenols (O-Alkylation) | 4-Bromophenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 60-100 | Base is required to form the phenoxide.[9] |
| Amines (N-Alkylation) | Piperidine | K₂CO₃, Et₃N | THF, Acetonitrile | 25-80 | Base scavenges HBr to prevent amine salt formation.[13] |
| Thiols (S-Alkylation) | Thiophenol | K₂CO₃, NaH | Ethanol, DMF | 25-60 | Thiols are potent nucleophiles; reactions are often faster and may not require heating.[14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient heating; Ineffective base; Wet reagents/solvent. | Increase reaction temperature. Use a stronger base (e.g., NaH). Ensure all reagents and solvents are anhydrous. |
| Low Yield | Product loss during work-up/purification; Side reactions (e.g., elimination). | Optimize extraction and chromatography conditions. Use a more polar, aprotic solvent and moderate temperatures to disfavor elimination. |
| Multiple Products on TLC | Bis-alkylation (for primary amines); O- vs. N-alkylation (for aminophenols). | Use a larger excess of the amine nucleophile. Protect one functional group before reaction. |
References
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- PubMed. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 2005, 13(20), 5759-5767.
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Application Notes: 4-(2-Bromoethyl)morpholine in the Synthesis of Fluorescent Probes
Introduction: The Strategic Importance of the Morpholine Moiety in Fluorescent Probe Design
In the landscape of cellular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of these molecular reporters hinges on the careful selection of building blocks that impart specific functionalities. 4-(2-Bromoethyl)morpholine has emerged as a critical reagent in this field, primarily for introducing the morpholine moiety into a fluorophore scaffold. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of advanced fluorescent probes, with a particular focus on lysosome-targeting and pH-sensing applications.
The morpholine group, a saturated heterocycle containing both an amine and an ether functional group, is not merely a passive structural component. Its tertiary amine is weakly basic, with a pKa typically in the physiological range, making it an excellent lysosome-targeting group.[1][2] Lysosomes are acidic organelles (pH 4.5–5.5), and the morpholine nitrogen becomes protonated within this environment.[3] This protonation confers a positive charge to the probe, leading to its accumulation and retention within the lysosome, a phenomenon often referred to as "lysosomotropism."[2] Furthermore, the electron-donating or -accepting properties of the morpholine nitrogen can be harnessed to modulate the photophysical properties of a fluorophore, often through mechanisms like Photoinduced Electron Transfer (PET), to create "turn-on" or "turn-off" fluorescent responses to specific analytes or changes in the microenvironment.[4][5][6]
Core Chemistry: Leveraging this compound in Probe Synthesis
This compound serves as an alkylating agent, enabling the covalent attachment of the morpholinoethyl group to a variety of fluorophore cores. The primary reaction pathway is a nucleophilic substitution, where a nucleophilic site on the fluorophore displaces the bromide ion.
Reaction Mechanism: Nucleophilic Substitution
The most common synthetic strategy involves the reaction of this compound with a nucleophilic functional group on the fluorophore, such as a phenol, amine, or thiol. The choice of base and solvent is critical for reaction efficiency and depends on the specific nucleophilicity of the fluorophore and its solubility.
Below is a generalized workflow for the synthesis of a morpholine-functionalized fluorescent probe.
Caption: Generalized workflow for synthesizing morpholine-functionalized probes.
Application Protocol: Synthesis of a Lysosome-Targeting Coumarin-Based pH Probe
This protocol details the synthesis of a fluorescent pH probe by conjugating this compound to a coumarin scaffold. Coumarins are a well-known class of fluorophores with excellent photophysical properties.[7][8] By introducing a morpholine moiety, the resulting probe can specifically accumulate in lysosomes and exhibit pH-dependent fluorescence.
Materials and Reagents
| Material/Reagent | Supplier | Comments |
| 7-Hydroxy-4-methylcoumarin | Sigma-Aldrich | Fluorophore core. |
| This compound hydrobromide | Sigma-Aldrich | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous, powdered. |
| Anhydrous N,N-Dimethylformamide (DMF) | Acros Organics | Reaction solvent. |
| Dichloromethane (DCM) | VWR | For extraction and chromatography. |
| Ethyl Acetate (EtOAc) | VWR | For chromatography. |
| Hexanes | VWR | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Drying agent. |
| Silica Gel (230-400 mesh) | Sorbent Technologies | For column chromatography. |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxy-4-methylcoumarin (1.0 mmol, 176.2 mg).
-
Add anhydrous potassium carbonate (3.0 mmol, 414.6 mg).
-
Add anhydrous DMF (20 mL) to dissolve the reactants.
-
-
Addition of this compound:
-
While stirring, add this compound hydrobromide (1.2 mmol, 328.9 mg) to the reaction mixture. Note: If using the free base of this compound, adjust the molar ratio accordingly.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The product spot should be more nonpolar than the starting material.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water.
-
A precipitate of the crude product should form. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 7-(2-morpholinoethoxy)-4-methylcoumarin as a white to off-white solid.
-
Characterization
-
¹H and ¹³C NMR: Confirm the structure of the synthesized probe.
-
Mass Spectrometry: Determine the exact mass of the product.
-
Purity: Assess by HPLC.
Mechanism of Action: pH Sensing
The synthesized coumarin-morpholine probe is expected to exhibit pH-dependent fluorescence. The underlying mechanism is often based on the modulation of an intramolecular charge transfer (ICT) process.[3]
Caption: Simplified model of pH-dependent fluorescence modulation.
In a neutral or basic environment, the lone pair of electrons on the morpholine nitrogen can participate in the excited-state electronic structure of the coumarin fluorophore, leading to efficient fluorescence. However, in the acidic environment of the lysosome, the nitrogen is protonated. This protonation alters the electronic properties of the morpholino group, often inhibiting the ICT process and leading to a change in the fluorescence intensity or a shift in the emission wavelength.[3]
Application in Cellular Imaging: A Protocol Outline
This protocol provides a general guideline for using the synthesized probe for lysosomal imaging in live cells.
Materials
-
Synthesized coumarin-morpholine probe stock solution (1 mM in DMSO).
-
Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope with appropriate filter sets for coumarin.
Protocol
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of the probe in complete cell culture medium at a final concentration of 1-10 µM.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37 °C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells two to three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, probe-free medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the coumarin fluorophore. Punctate intracellular fluorescence is indicative of lysosomal localization.
-
Troubleshooting and Best Practices
| Issue | Possible Cause | Solution |
| Low reaction yield | Incomplete reaction, degradation of starting materials. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Use a stronger, non-nucleophilic base if necessary. |
| Poor probe solubility | The probe may be too hydrophobic. | Prepare stock solutions in DMSO. For cellular experiments, use a final DMSO concentration of <0.1% to minimize cytotoxicity. |
| High background fluorescence in imaging | Incomplete removal of unbound probe, non-specific binding. | Increase the number of washing steps. Optimize probe concentration and incubation time. |
| No punctate staining | Probe is not localizing to lysosomes. | Verify the structure and purity of the probe. Ensure the cellular pH gradients are intact. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of sophisticated fluorescent probes. Its ability to introduce a lysosome-targeting and pH-sensitive moiety makes it an invaluable tool for researchers studying cellular trafficking, organelle function, and disease pathology. The protocols and principles outlined in this application note provide a solid foundation for the successful design, synthesis, and application of novel morpholine-containing fluorescent probes.
References
- Liu, H., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors, 1(4), 431-438.
- Zhang, R., et al. (2023). Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. Molecules, 28(14), 5394.
- Liu, H., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PubMed, National Center for Biotechnology Information.
- Wang, Y., et al. (2022). A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. Chemosensors, 10(9), 371.
- Liu, H., et al. (2016). Unusual Fluorescent Responses of Morpholine-Functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors, 1(4), 431-438.
- Liu, H., et al. (2016). Supporting Information: Unusual Fluorescent Responses of Morpholine-Functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO. AWS.
- Rees, C. W., et al. (2017). Lysosome-targeting turn-on red/NIR BODIPY probes for imaging hypoxic cells. Chemical Communications, 53(77), 10672-10675.
- Pandey, R. R., et al. (2024). Lysosome-targeted fluorescent probes: Design mechanism and biological applications. Coordination Chemistry Reviews, 505, 215694.
- Yilmaz, I., et al. (2025). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. Journal of Photochemistry and Photobiology B: Biology.
- Li, Y., et al. (2022). Lysosomal-targeted fluorescent probe based pH regulating reactivity for tracking cysteine dynamics under oxidative stress. Journal of Materials Chemistry B, 10(23), 4414-4420.
- Liu, H., et al. (2016). Unusual Fluorescent Responses of Morpholine-Functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate.
- Zhang, R., et al. (2023). The structure of morpholine-modified ionic fluorescent probes 164–177... ResearchGate.
- Singh, S., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. Molecules, 28(18), 6667.
- Wang, X., et al. (2013). Fluorescence Sensor Performance of a New Fluorescein Derivate: [2-Morpholine-4-(6-chlorine-1,3,5-s-triazine) -amino]fluorescein. ResearchGate.
- De Aos, I., et al. (2011). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Cytometry, Chapter 4, Unit 4.3.
- The Royal Society of Chemistry (n.d.). Synthesis of fluorescent probes. The Royal Society of Chemistry.
- Francisco, A. C. S., et al. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Current Organic Chemistry, 23(24), 2722-2747.
- Li, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS One, 12(10), e0186744.
- Patsnap Eureka (n.d.). Morpholine-pyridine-merocyanine derivative fluorescent probe as well as preparation method and application thereof. Patsnap Eureka.
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Application Notes and Protocols for Real-Time Monitoring of Reactions with 4-(2-Bromoethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Reaction Monitoring in Synthesizing Morpholine-Containing Drug Candidates
The morpholine moiety is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[1][2][3] 4-(2-Bromoethyl)morpholine is a key reactive intermediate used to introduce this valuable scaffold into a wide range of molecular architectures. Precise control over reactions involving this reagent is paramount to ensure the desired product is formed with high yield and purity, minimizing the formation of potentially problematic impurities.
Real-time reaction monitoring, a cornerstone of Process Analytical Technology (PAT), provides the in-depth process understanding required for robust and reproducible synthetic outcomes.[4][5] By tracking the consumption of reactants and the formation of products and byproducts as the reaction progresses, chemists can identify reaction endpoints, detect deviations from optimal conditions, and gain insights into reaction kinetics and mechanisms.[5][6] This guide provides detailed application notes and protocols for the implementation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the effective monitoring of reactions involving this compound.
Understanding the Chemistry: Properties of this compound and its Reactions
This compound is an alkylating agent, with the bromine atom serving as a good leaving group in nucleophilic substitution reactions. A common application is the N-alkylation of primary or secondary amines or the O-alkylation of phenols to introduce the 2-morpholinoethyl group. Understanding the relative polarity and volatility of the starting material, reactant, and expected product is crucial for selecting and developing the appropriate analytical method.
| Compound | Structure | Key Physicochemical Properties Relevant to Analysis |
| This compound | Polar, non-volatile, UV-inactive. | |
| Example Reactant (e.g., a Phenol) | ![]() | Polarity varies with substitution, typically UV-active. |
| Example Product (N- or O-alkylated) | ![]() | Polarity will be different from starting materials, may be UV-active depending on the reactant used. |
Method 1: High-Performance Liquid Chromatography (HPLC) for In-Process Reaction Monitoring
HPLC is a powerful technique for monitoring the progress of reactions in the liquid phase, offering excellent quantitation and the ability to separate compounds with a wide range of polarities. For reactions involving the relatively polar this compound, a reverse-phase HPLC method is often suitable.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar to non-polar compounds. The non-polar stationary phase (e.g., C18) will retain the reactants and products to varying degrees based on their hydrophobicity.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in the mobile phase is often necessary to elute compounds with a range of polarities within a reasonable timeframe, providing good resolution between the starting material, product, and any impurities.[7][8]
-
UV Detection: While this compound itself lacks a strong chromophore, most reaction partners (e.g., aromatic amines or phenols) and the resulting products will be UV-active, allowing for their detection and quantification.[7] If the reactant is not UV-active, an alternative detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be considered, though these are not as common for in-process monitoring.
Experimental Protocol: Stability-Indicating Reverse-Phase HPLC Method
This protocol outlines a general method that should be optimized for the specific reaction being monitored. The goal is to develop a "stability-indicating" method, which can separate the drug substance from its degradation products and impurities.[7][9][10]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard workhorse column for reverse-phase HPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent ionization of the morpholine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to ensure elution of all components. This should be optimized to improve resolution around the peaks of interest. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |
| Detection Wavelength | 254 nm or wavelength of maximum absorbance of the reactant/product | 254 nm is a common wavelength for aromatic compounds. A diode array detector can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Sample Preparation for Reaction Monitoring:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., a mixture of water and acetonitrile). This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Data Analysis:
-
Track the decrease in the peak area of the limiting reactant and the increase in the peak area of the product over time.
-
The reaction is considered complete when the peak area of the limiting reactant plateaus at a minimum value.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Final Product Characterization
While direct GC analysis of the polar this compound is challenging, GC-MS can be an excellent tool for identifying and quantifying volatile byproducts or for analyzing the final product after derivatization.[11] For reaction monitoring, its application is more specialized.
Causality Behind Experimental Choices:
-
Derivatization: To make polar compounds like morpholine and its derivatives suitable for GC analysis, a chemical derivatization step is often employed to increase their volatility. A common method is the reaction with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine.[11][12][13]
-
Mass Spectrometry Detection: MS provides not only quantitative data but also structural information through the fragmentation pattern of the ionized molecules, which is invaluable for confirming the identity of the product and any impurities.[14][15][16][17]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol is adapted for the analysis of morpholine-containing compounds and would be most suitable for confirming the final product structure or for quantifying residual morpholine.[11][18]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11]
Derivatization Procedure:
-
To a 1 mL aqueous sample containing the morpholine derivative, adjust the pH to ~1.5 with hydrochloric acid.[18]
-
Add 200 µL of a saturated sodium nitrite solution.[18]
-
Vortex the mixture and allow it to react for 10 minutes.
-
Extract the resulting N-nitroso derivative with 0.5 mL of dichloromethane.[11]
-
Analyze the organic layer by GC-MS.
GC-MS Conditions (Starting Point for Method Development):
| Parameter | Recommended Setting | Rationale |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of analytes.[18] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample.[11] |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) | A general-purpose temperature program to separate compounds with different boiling points.[18] |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas compatible with MS detection.[18] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Scan Range | 40-400 m/z | A typical scan range for small organic molecules. |
Method 3: In-Situ NMR Spectroscopy for Real-Time, Non-Invasive Monitoring
NMR spectroscopy is a highly specific and quantitative technique that can provide detailed structural information about all components in a reaction mixture simultaneously, without the need for chromatographic separation.[19][20][21] The development of benchtop NMR spectrometers and flow-through cells has made this technique more accessible for real-time reaction monitoring.[19][21]
Causality Behind Experimental Choices:
-
Non-Invasive Nature: A key advantage of NMR is that the sample can often be analyzed directly in the reaction solvent (if deuterated) or a flow loop can be set up to circulate the reaction mixture through the spectrometer, providing real-time data without perturbing the reaction.[19][22]
-
Structural Information: NMR provides detailed information about the chemical environment of each proton (or other NMR-active nuclei like 13C or 19F), allowing for unambiguous identification of reactants, intermediates, and products.[20][23]
-
Direct Quantitation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for straightforward quantification of all species in the mixture.[19]
Experimental Protocol: ¹H NMR for Reaction Monitoring
Instrumentation:
-
NMR spectrometer (a benchtop system is often sufficient for monitoring).[21]
-
NMR tubes or a flow-NMR setup.
Sample Preparation (for analysis in an NMR tube):
-
If possible, run the reaction in a deuterated solvent.
-
If the reaction solvent is not deuterated, a small aliquot can be taken at different time points, the solvent evaporated, and the residue redissolved in a deuterated solvent. However, this is not ideal for real-time monitoring.
-
For real-time monitoring, a flow system that circulates the reaction mixture from the reactor to the NMR spectrometer and back is the preferred method.[19]
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Number of Scans: This will depend on the concentration of the species being monitored. Fewer scans are needed for more concentrated samples.
-
Relaxation Delay (D1): Should be at least 5 times the longest T1 of the protons of interest to ensure accurate integration.
Data Analysis:
-
Identify characteristic peaks for the starting material (this compound), the other reactant, and the product. For example, the methylene protons adjacent to the bromine in the starting material will have a distinct chemical shift that will change upon substitution.
-
Integrate these characteristic peaks at each time point.
-
Plot the relative integrals of the reactant and product peaks over time to determine the reaction kinetics and endpoint.
Visualization of Workflows
HPLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a reaction using HPLC.
In-Situ NMR Reaction Monitoring Workflow (Flow System)
Caption: Workflow for in-situ NMR reaction monitoring with a flow system.
Method Validation and Trustworthiness
For any analytical method to be considered reliable, it must be validated for its intended purpose.[24][25][26][27] While a full validation according to ICH guidelines may not be necessary for in-process monitoring during development, key parameters should be assessed to ensure the data is trustworthy:
-
Specificity/Selectivity: The method must be able to resolve the peaks of interest (reactants and products) from each other and from any significant impurities or byproducts.[26]
-
Linearity: The detector response should be proportional to the concentration of the analyte over the expected range.
-
Precision: The method should produce consistent results for repeated analyses of the same sample.
By establishing these parameters, you can have confidence that the analytical data accurately reflects the state of the reaction.
Conclusion
The choice of analytical method for monitoring reactions with this compound will depend on the specific reaction conditions, the nature of the reactants and products, and the available instrumentation. HPLC is a versatile and widely accessible technique for most applications. GC-MS is valuable for volatile components and structural confirmation, while in-situ NMR offers the most detailed, real-time information without disturbing the reaction. By implementing these analytical strategies, researchers and drug development professionals can gain a deeper understanding and control over their synthetic processes, leading to more efficient development of novel morpholine-containing therapeutics.
References
- Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- A Technical Guide to the Synthesis and Characterization of Novel Morpholine-Containing Compounds. Benchchem.
- (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Reaction Monitoring. Bruker.
- Analytical method validation: A brief review.
- Synthesis and SAR of morpholine and its derivatives: A review update.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
- Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline. (2013).
- Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. (2024).
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Design and synthesis of morpholine analogues. Enamine.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. (2025).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- Reaction Monitoring. Magritek.
- Monitoring Reactions by NMR.
- Application Notes and Protocols for the Determination of Morpholine Residues. Benchchem.
- Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2025).
- stability-indicating hplc method: Topics by Science.gov.
- HPLC Methods for analysis of Morpholine. HELIX Chromatography.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- The derivatization reaction of morpholine. Download Scientific Diagram. ResearchGate.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. SIELC Technologies.
- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH.
- Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
- Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Indian Journal of Pharmaceutical Sciences.
- DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Amazon S3.
- This compound | 89583-07-3. Sigma-Aldrich.
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Application Note: High-Purity Isolation of 4-(2-Bromoethyl)morpholine Reaction Products Using Preparative Flash Chromatography
Abstract 4-(2-Bromoethyl)morpholine is a pivotal building block in medicinal chemistry and drug development, serving as a versatile reagent for the synthesis of N-substituted morpholine derivatives. These derivatives are prevalent scaffolds in pharmacologically active molecules, known to enhance pharmacokinetic properties.[1] A common synthetic route involves the N-alkylation of various nucleophiles with this compound. A significant challenge in this process is the purification of the desired tertiary amine products from unreacted starting materials, non-polar byproducts, and polar impurities. This application note provides a comprehensive guide and detailed protocols for the efficient purification of these reaction products using Thin-Layer Chromatography (TLC) for method development and preparative flash column chromatography for high-purity isolation.
Principle of Chromatographic Separation
The successful separation of N-substituted morpholine products hinges on exploiting the polarity differences between the target compound and potential impurities. The reaction of this compound typically yields a product with a tertiary amine, alongside unreacted starting material and various byproducts.
-
Target Product (e.g., 4-(2-Arylethyl)morpholine): These are tertiary amines. The morpholine ring imparts significant polarity, but the overall polarity is dictated by the newly introduced substituent. As bases, these compounds can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.
-
Starting Material (this compound): This reagent is also a polar tertiary amine. Its chromatographic behavior may be similar to the product, necessitating a well-optimized solvent system for effective separation.
-
Common Impurities:
-
Non-polar byproducts: Elimination reactions can produce less polar impurities.
-
Polar byproducts: Hydrolysis of the bromo-group can revert the starting material to the more polar 2-morpholin-4-yl-ethanol.[2]
-
Reagents: Excess base (e.g., potassium carbonate, triethylamine) used in the reaction is typically removed during an aqueous workup but can interfere if the workup is incomplete.[1]
-
Given these considerations, normal-phase flash chromatography using silica gel is the method of choice. To counteract the basicity of the morpholine nitrogen and ensure sharp, symmetrical peaks, the mobile phase is typically modified with a small amount of a competitive base, such as triethylamine (Et₃N).[3] This additive deactivates the acidic sites on the silica, improving the chromatographic performance dramatically.
General Purification Workflow
The overall process from a crude reaction mixture to an isolated, pure product follows a systematic workflow. This ensures reproducibility and high purity of the final compound.
Caption: General workflow for the purification of N-substituted morpholine derivatives.[4]
Protocol 1: TLC Method Development for Eluent Optimization
Before attempting a large-scale column purification, it is crucial to develop an appropriate mobile phase system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the product and impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.4.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Capillary spotters
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Visualization tools: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
-
Spotting: Using a capillary tube, carefully spot the crude mixture, the starting material (if available), and a co-spot (crude + starting material) onto the baseline of the TLC plate.
-
Eluent Systems: Prepare a series of trial eluent systems in the TLC chamber. Start with a low polarity mixture and gradually increase polarity. A common starting point is 20% Ethyl Acetate in Hexanes. Add 0.5-1% Triethylamine to all solvent systems to mitigate tailing.
-
System A: Hexanes:EtOAc (80:20) + 1% Et₃N
-
System B: Hexanes:EtOAc (60:40) + 1% Et₃N
-
System C: Hexanes:EtOAc (50:50) + 1% Et₃N
-
-
Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle any visible spots. If spots are not UV-active, dip the plate in a KMnO₄ stain and gently heat with a heat gun to reveal the spots.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the product and all major impurities. The ideal system will show the product spot with an Rf of ~0.3, well-separated from other spots.
Protocol 2: Preparative Flash Column Chromatography
This protocol describes a standard dry-loading technique, which generally provides better resolution than liquid loading.[5]
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Sand and Cotton/Glass Wool
-
Optimized eluent from Protocol 1
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
A. Column Packing
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand (~1-2 cm).
-
Fill the column with the chosen non-polar solvent (e.g., hexanes).
-
Prepare a slurry of silica gel in the same solvent. Pour the slurry into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Carefully add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.
B. Sample Loading (Dry Loading)
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).[5]
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[5]
-
Carefully layer this powder onto the sand at the top of the packed column.
C. Elution and Fraction Collection
-
Carefully add the optimized eluent to the column without disturbing the top layer.
-
Apply positive pressure (using a pump or inert gas) to begin eluting the compounds. Maintain a steady flow rate.
-
Begin collecting fractions in test tubes as soon as the solvent starts to drip from the column outlet.[5] The fraction size will depend on the column size, but 10-20 mL per fraction is typical for a medium-sized column.
D. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the desired product. Spot every second or third fraction on a single TLC plate for rapid screening.
-
Fractions containing only the pure product should be combined in a clean, tared round-bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the pure product.
Data Presentation & Expected Results
The chromatographic behavior is highly dependent on the specific product synthesized. Below is a table with representative data for the purification of a hypothetical product, 4-(2-phenylethyl)morpholine.
| Compound | Mobile System (Hexane:EtOAc + 1% Et₃N) | Expected Rf | Appearance on TLC (KMnO₄ stain) |
| This compound (Starting Material) | 70:30 | ~0.45 | Yellow/Brown Spot |
| 4-(2-Phenylethyl)morpholine (Product) | 70:30 | ~0.30 | Yellow/Brown Spot |
| Styrene (Potential byproduct) | 70:30 | ~0.85 | Yellow/Brown Spot |
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC and Column | The compound is basic and interacting strongly with acidic silica. | Ensure 0.5-1% triethylamine or another amine base is added to the eluent system.[3] |
| Product is not Eluting from the Column | The eluent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Product Co-elutes with an Impurity | The chosen solvent system does not provide adequate resolution. | Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol). |
| Low Product Recovery | The product may have degraded on the silica. The compound may be an oil, making crystallization difficult. | Minimize the time the compound spends on the column. If crystallization fails, column chromatography is a necessary alternative.[5] |
| Crude Product is a Dark, Oily Residue | Presence of polymeric byproducts or highly colored impurities. | Before chromatography, dissolve the crude oil in a suitable solvent (e.g., ethyl acetate), treat with activated carbon, and filter through a pad of celite.[5] |
References
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Siddiqui, H. L., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- El-Gahami, M. A., & Al-Sehemi, A. G. (n.d.). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals.
- King Group. (n.d.). Successful Flash Chromatography.
- PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. National Center for Biotechnology Information.
Sources
Application Notes and Protocols: The Strategic Use of 4-(2-Bromoethyl)morpholine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of compound libraries for drug discovery. This technical guide provides an in-depth exploration of the application of 4-(2-bromoethyl)morpholine as a versatile building block in SPOS. We present detailed protocols for the immobilization of phenolic compounds on a solid support, their subsequent alkylation to introduce the morpholinoethyl group, and the final cleavage to yield the desired products. Furthermore, we discuss alternative synthetic strategies and the critical considerations for reaction monitoring and product characterization, thereby providing a comprehensive resource for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology
The convergence of combinatorial chemistry and solid-phase organic synthesis (SPOS) has revolutionized the landscape of modern drug discovery. SPOS, with its inherent advantages of simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation, has become an indispensable tool for the generation of diverse molecular libraries.[1] Concurrently, the morpholine heterocycle has established itself as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its presence often imparts favorable pharmacokinetic properties, including enhanced aqueous solubility, improved metabolic stability, and favorable interactions with biological targets.[2]
This compound emerges as a key reagent at the intersection of these two powerful domains. As a bifunctional molecule, it provides a reactive bromoethyl group for nucleophilic substitution, allowing for the facile introduction of the morpholinoethyl moiety onto a wide range of molecules. This guide will focus on a particularly valuable application: the synthesis of aryl morpholinoethyl ethers from phenols immobilized on a solid support. This strategy allows for the late-stage introduction of the morpholine group, a desirable feature in library synthesis where diversification of the final products is a primary goal.
The Strategic Workflow: A Modular Approach to Aryl Morpholinoethyl Ethers
The solid-phase synthesis of aryl morpholinoethyl ethers using this compound can be conceptualized as a modular, three-stage process. This approach allows for the systematic construction of a diverse library of compounds by varying the initial phenolic input.
Figure 2: Detailed chemical pathway for the solid-phase synthesis.
Conclusion
This technical guide has detailed a robust and versatile strategy for the solid-phase synthesis of aryl morpholinoethyl ethers utilizing this compound. The modular nature of this approach, combined with the efficiency of solid-phase techniques, makes it highly suitable for the generation of compound libraries for drug discovery and other life science applications. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers seeking to incorporate the privileged morpholine scaffold into their synthetic endeavors. The alternative Mitsunobu protocol further enhances the flexibility of this synthetic strategy. By understanding the causality behind the experimental choices, researchers can confidently adapt and optimize these methods for their specific synthetic targets.
References
- Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
- Xiao, Z., et al. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 4(2), 149-153.
- Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
- Weissberg, A., et al. (2001). Williamson ether synthesis on solid support: substitution versus elimination. Journal of Combinatorial Chemistry, 3(2), 154-156.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- ResearchGate. (2001). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- MDPI. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols.
- ACS Publications. (2013). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Cineca. (2000). Solid-phase synthesis of aryl ethers on high loading dendrimer resin.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
- Beilstein Journals. (2017). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
- ResearchGate. (2014). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
Sources
Navigating the Reactive Landscape: Protecting Group Strategies for 4-(2-Bromoethyl)morpholine in Advanced Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents, the judicious use of protecting groups is paramount. This guide provides a comprehensive overview of protecting group strategies for a versatile yet challenging building block: 4-(2-bromoethyl)morpholine. This bifunctional molecule, possessing both a nucleophilic tertiary amine and a reactive primary bromide, presents unique synthetic challenges that necessitate careful planning and execution to achieve desired chemical transformations with high selectivity and yield.
This document moves beyond a simple recitation of protocols. It delves into the underlying principles of chemoselectivity, offering field-proven insights into why certain protecting groups are chosen over others for specific reaction contexts. We will explore the delicate balance between stability and lability, and how to orchestrate a synthetic sequence that leverages the full potential of this compound as a key intermediate in the construction of complex molecular architectures.
The Dichotomy of Reactivity in this compound
This compound is a valuable synthon for introducing the morpholinoethyl moiety, a common pharmacophore in many biologically active compounds known to enhance pharmacokinetic properties.[1][2] However, its utility is tempered by the inherent reactivity of its two functional groups. The morpholine nitrogen is a nucleophilic tertiary amine, capable of participating in a variety of reactions, including protonation, quaternization, and undesired side reactions with electrophiles.[3] Concurrently, the bromoethyl group is a potent electrophile, susceptible to nucleophilic substitution.
This duality presents a significant challenge: the potential for intramolecular cyclization to form a bicyclic quaternary ammonium salt. This undesired side reaction can be particularly problematic under basic or even neutral conditions, leading to a loss of the desired starting material and complicating purification.
To harness the synthetic potential of this compound, the nucleophilicity of the morpholine nitrogen must often be temporarily masked. This is where protecting group strategies become essential.
Strategic Protection of the Morpholine Nitrogen: A Comparative Analysis
The choice of a protecting group for the morpholine nitrogen is dictated by the specific reaction conditions of the subsequent synthetic steps. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. For this compound, the two most commonly employed and effective protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.
The Robust and Versatile tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reaction conditions, including basic, hydrogenolytic, and many organometallic reagents.[3] Its removal is typically achieved under acidic conditions, offering a clear orthogonal strategy when other acid-sensitive groups are not present.
This protocol describes a general and efficient method for the introduction of the Boc group onto the morpholine nitrogen.
Materials:
-
This compound hydrobromide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrobromide (1.0 eq) in DCM or THF.
-
Add a saturated aqueous solution of NaHCO₃ (2.5 eq) or NEt₃ (2.2 eq) and stir vigorously for 15 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-(2-bromoethyl)morpholine.
Causality Behind Experimental Choices:
-
The use of a base (NaHCO₃ or NEt₃) is crucial to neutralize the hydrobromide salt of the starting material and to scavenge the acid generated during the reaction.
-
(Boc)₂O is the standard reagent for Boc protection due to its ease of handling and high reactivity.
-
The reaction is typically run at room temperature to ensure selectivity and prevent potential side reactions.
The removal of the Boc group is efficiently achieved using strong acids.
Materials:
-
N-Boc-4-(2-bromoethyl)morpholine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) (if using TFA)
-
Sodium bicarbonate (NaHCO₃) solution (for work-up)
Procedure (using TFA):
-
Dissolve N-Boc-4-(2-bromoethyl)morpholine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.
Trustworthiness of the Protocol: This acid-mediated deprotection is a highly reliable and well-established method. The progress of the reaction can be easily monitored, and the work-up procedure effectively removes the acidic reagents and byproducts.
The Orthogonal Benzyloxycarbonyl (Cbz) Group
The Cbz group offers an excellent alternative to the Boc group, particularly when acid-sensitive functionalities are present in the molecule. The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild and highly selective method.[4][5]
The introduction of the Cbz group is straightforward using benzyl chloroformate.[4]
Materials:
-
This compound hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or an organic base like triethylamine (NEt₃)
-
Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound hydrobromide (1.0 eq) in a mixture of THF and water (2:1), add NaHCO₃ (2.5 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain N-Cbz-4-(2-bromoethyl)morpholine.
Catalytic hydrogenolysis is the most common and cleanest method for Cbz group removal.[5]
Materials:
-
N-Cbz-4-(2-bromoethyl)morpholine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve N-Cbz-4-(2-bromoethyl)morpholine (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Authoritative Grounding: The orthogonality of the Cbz group with many other protecting groups makes it a valuable tool in complex syntheses.[4] Its removal by hydrogenolysis is highly chemoselective, leaving most other functional groups intact.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O, Base (e.g., NaHCO₃, NEt₃) | Strong Acid (e.g., TFA, HCl) | Stable to bases, hydrogenolysis, nucleophiles | Orthogonal to Cbz, Fmoc |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, NEt₃) | H₂, Pd/C (Hydrogenolysis); Strong Acid (e.g., HBr/AcOH) | Stable to mild acids and bases | Orthogonal to Boc, Fmoc |
Visualization of Synthetic Workflows
Caption: Workflow for Boc and Cbz protection and deprotection of this compound.
Application in Multi-Step Synthesis: The Case of a Soluble Epoxide Hydrolase Inhibitor Precursor
The true value of a protecting group strategy is demonstrated in its application to the synthesis of complex, high-value molecules. A relevant example is the synthesis of precursors for soluble epoxide hydrolase (sEH) inhibitors, a class of therapeutic agents with potential applications in treating cardiovascular and inflammatory diseases.[6][7] One such inhibitor, GSK2256294, contains a morpholine moiety.[7] While the full detailed synthesis of GSK2256294 is proprietary, a plausible synthetic approach to a key intermediate highlights the utility of N-protected this compound.
Caption: A plausible synthetic route to a key intermediate for an sEH inhibitor.
In this hypothetical synthetic sequence, the morpholine nitrogen of this compound is first protected with a Boc group. This allows for the selective N-alkylation of a nucleophile, such as a substituted phenol, with the bromoethyl moiety without the complication of the morpholine nitrogen acting as a competing nucleophile. Following the successful alkylation, the Boc group can be cleanly removed under acidic conditions to reveal the morpholine nitrogen, yielding a key intermediate ready for further elaboration into the final drug candidate. This strategy ensures that the desired carbon-nitrogen bond is formed chemoselectively, a critical step in the efficient synthesis of the target molecule.
Conclusion
The successful application of this compound in complex organic synthesis hinges on the strategic use of protecting groups to modulate its inherent reactivity. The Boc and Cbz groups offer robust and orthogonal solutions for the temporary masking of the morpholine nitrogen, enabling a wide range of chemoselective transformations at the bromoethyl moiety. By understanding the principles behind the selection and application of these protecting groups, researchers and drug development professionals can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of novel therapeutics.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- ResearchGate. Background on morpholine synthesis and our approach. [Link]
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- Syrris. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. [Link]
- PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
- Reddit. How do I go about this multistep synthesis?. [Link]
- Attaching Boc Protecting Groups With BOC-ON.
- Vapourtec.
- J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- ResearchGate. Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
- DSpace@MIT. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. [Link]
- Common Organic Chemistry. Boc Protection - Common Conditions. [Link]
- E3S Web of Conferences.
- ResearchGate.
- PubMed.
- ResearchGate.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
catalytic conditions for reactions with 4-(2-Bromoethyl)morpholine
An In-Depth Guide to Catalytic Conditions for Reactions with 4-(2-Bromoethyl)morpholine
Authored by a Senior Application Scientist
Introduction: The Versatility of the Morpholinoethyl Moiety
In the landscape of modern medicinal chemistry and synthetic organic chemistry, this compound stands out as a cornerstone building block.[1][2] Its structure is deceptively simple: a robust morpholine ring, known to impart favorable pharmacokinetic properties like aqueous solubility and metabolic stability in drug candidates, is appended to a reactive ethyl bromide handle. This combination makes it an invaluable reagent for introducing the "morpholinoethyl" group onto a wide array of molecular scaffolds.[2] The primary utility of this reagent lies in its role as a potent electrophile in nucleophilic substitution reactions, enabling the facile construction of C-N and C-O bonds.
This guide provides a comprehensive overview of the catalytic and reaction conditions necessary to effectively utilize this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering researchers the insights needed to optimize existing protocols and troubleshoot new transformations.
Part 1: N-Alkylation Reactions — Forging the C-N Bond
The most prevalent application of this compound is the alkylation of nitrogen nucleophiles. This transformation is fundamental for synthesizing molecules with diverse biological activities, from anticancer agents to central nervous system therapeutics.[3] The reaction almost exclusively proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic amine attacks the electrophilic carbon adjacent to the bromine, displacing the bromide leaving group.[4]
Scientific Rationale: Optimizing the SN2 Reaction
The success of an N-alkylation reaction hinges on several factors: the nucleophilicity of the amine, the strength of the base used, the choice of solvent, and the reaction temperature.
-
Nucleophile: Primary and secondary aliphatic amines are generally strong nucleophiles and react readily. Aromatic amines and certain heterocyles can be less reactive, often requiring more forcing conditions or stronger bases.
-
Base: A base is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. For amine hydrohalide salts, the base first serves to generate the free, nucleophilic amine. The choice of base is critical; a weak base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective, while a very strong, non-nucleophilic base like sodium hydride (NaH) may be required for deprotonating weakly acidic N-H bonds, such as those in amides or certain heterocycles.[3][5]
-
Solvent: Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and tetrahydrofuran (THF) are ideal as they can solvate the cation of the base while not significantly solvating the amine nucleophile, thus preserving its reactivity.
Protocol 1: General N-Alkylation of Primary and Secondary Amines
This protocol provides a robust starting point for the N-alkylation of a wide range of amine substrates.
Experimental Workflow: General N-Alkylation
Caption: Workflow for a typical N-alkylation reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add the amine substrate (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).
-
Base Addition: Add the selected base (1.5-2.0 equivalents). For solid bases like K₂CO₃, ensure they are finely powdered to maximize surface area.
-
Reagent Addition: Add this compound (1.0-1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (see Table 1). Monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small portion of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the desired N-alkylated product.
Table 1: Common Conditions for N-Alkylation Reactions
| Base | Solvent | Typical Temperature | Rationale & Comments |
| K₂CO₃ | Acetonitrile (CH₃CN) | Reflux (~82°C) | Standard, cost-effective choice for most primary/secondary amines.[3] |
| Cs₂CO₃ | Toluene or DMF | 80-110°C | More soluble and often more effective than K₂CO₃, especially for less reactive amines. |
| NaH | DMF or THF | 0°C to RT | Used for weakly acidic N-H bonds (e.g., amides, carbamates, some heterocycles). Requires anhydrous conditions.[5] |
| Et₃N | Dichloromethane (DCM) | RT to Reflux | A soluble organic base, easy to remove. Good for acid-sensitive substrates. |
Part 2: Phase Transfer Catalysis — Bridging the Divide
For reactions involving nucleophiles with poor solubility in organic solvents (such as salts of phenols or imidazoles), Phase Transfer Catalysis (PTC) is an exceptionally powerful technique. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the anion of the nucleophile from the aqueous (or solid) phase into the organic phase where the this compound resides.[6] This avoids the need for expensive, anhydrous polar aprotic solvents.
Protocol 2: N-Alkylation using Phase Transfer Catalysis
This method is ideal for alkylating heterocycles like imidazole or pyrazole.
Mechanism: Phase Transfer Catalysis
Caption: The catalytic cycle of phase transfer catalysis.
Step-by-Step Methodology:
-
Preparation: In a flask, combine the N-H containing nucleophile (1.0 eq), this compound (1.05 eq), the phase transfer catalyst (e.g., TBAB, 0.05-0.1 eq), and an organic solvent like toluene.
-
Base Addition: Add an aqueous solution of a strong base (e.g., 50% w/w NaOH) or a solid powdered base (e.g., K₂CO₃).
-
Reaction: Stir the biphasic mixture vigorously at a temperature between 50-80°C. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring & Workup: Monitor the reaction by TLC. After completion, cool the mixture, separate the organic and aqueous layers.
-
Isolation: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it to obtain the crude product for purification.
Part 3: O-Alkylation — The Williamson Ether Synthesis
Analogous to N-alkylation, this compound is an excellent reagent for the O-alkylation of alcohols and phenols to form ethers. This classic transformation, known as the Williamson Ether Synthesis, also proceeds via an SN2 mechanism.[7][8] The key first step is the deprotonation of the alcohol or phenol to form a potent alkoxide or phenoxide nucleophile.[7]
Protocol 3: O-Alkylation of a Phenolic Substrate
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for O-alkylation of a phenol.
Step-by-Step Methodology:
-
Alkoxide Generation: Dissolve the phenolic substrate (1.0 eq) in an anhydrous solvent like DMF or acetone. Add a suitable base (1.2 eq), such as powdered K₂CO₃ or NaH. Stir at room temperature for 20-30 minutes to ensure complete formation of the phenoxide.
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction to 60-90°C and monitor its progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and carefully quench by adding water.
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Table 2: Common Conditions for Williamson Ether Synthesis
| Base | Solvent | Typical Temperature | Rationale & Comments |
| K₂CO₃ | Acetone or DMF | Reflux | A reliable choice for most phenols. |
| NaH | THF or DMF | 0°C to 60°C | Stronger base for less acidic alcohols. Requires strictly anhydrous conditions. |
| NaOH/KOH | Ethanol or Water | Reflux | Classical conditions, particularly suitable for simple phenols.[7] |
Part 4: Advanced & Potential Applications — A Note on Cross-Coupling
While the primary reactivity of the C(sp³)-Br bond in this compound is in SN2 reactions, modern organometallic chemistry has made strides in using alkyl halides in cross-coupling reactions. It is important to note that reactions like Suzuki, Heck, or Sonogashira couplings are significantly more challenging with saturated alkyl bromides compared to their aryl or vinyl counterparts.[9][10][11][12] These reactions typically require specialized and often expensive catalysts (e.g., palladium complexes with bulky, electron-rich phosphine ligands) and carefully optimized conditions to prevent side reactions like β-hydride elimination. While theoretically possible, these are not standard, off-the-shelf applications for this particular reagent and fall outside the scope of routine laboratory protocols.
Safety and Handling
This compound and its hydrobromide salt are irritants and potentially harmful. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a powerful and versatile reagent for introducing the valuable morpholinoethyl pharmacophore. Its utility is most pronounced in robust and predictable nucleophilic substitution reactions. By understanding the principles behind N-alkylation, O-alkylation, and the strategic use of techniques like Phase Transfer Catalysis, researchers can effectively leverage this building block to accelerate the synthesis of novel and complex molecules for drug discovery and beyond.
References
- Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019). Pakistan Journal of Chemistry.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2024). Sonogashira coupling.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- University of Colorado Denver. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (2024). Suzuki reaction.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
- Minnaard, A. J., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 163-171.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Wikipedia. (2024). Heck reaction.
- Al-Masum, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(8), 6374-6395.
- Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Stanford University. (2014). The Suzuki Reaction.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
- Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(4), 975-984.
- Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemra. (n.d.). Etherification.
- ResearchGate. (n.d.). Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines.
- PubMed. (2012). Tandem-type Pd(II)-catalyzed oxidative Heck reaction/intramolecular C-H amidation sequence: a novel route to 4-aryl-2-quinolinones.
- Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubChem. (n.d.). This compound hydrobromide.
Sources
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- 9. Heck Reaction [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in Alkylations with 4-(2-Bromoethyl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(2-bromoethyl)morpholine in alkylation reactions. This guide is designed to provide you with in-depth, field-proven insights into the common side reactions encountered during your experiments. Here, we move beyond simple protocols to explain the causality behind these experimental challenges, offering robust troubleshooting strategies and preventative measures to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a significant amount of a high molecular weight, water-soluble byproduct that is difficult to remove. What is happening and how can I prevent it?
Answer: You are likely observing quaternization, the most common side reaction in this type of alkylation.
The Mechanism: Quaternization (Overalkylation)
Quaternization, also known as the Menshutkin reaction in this context, occurs when the tertiary amine of the morpholine ring in your desired product acts as a nucleophile.[1] It attacks the electrophilic carbon of another molecule of this compound. This results in the formation of a quaternary ammonium salt, which is often highly polar and water-soluble, making it problematic during workup and purification.
Identifying the Quaternary Salt:
-
Solubility: Poor solubility in common organic solvents like ethyl acetate or dichloromethane, but good solubility in water or methanol.
-
NMR Spectroscopy: In ¹H NMR, you will observe a significant downfield shift of the protons adjacent to the now positively charged nitrogen atom in the morpholine ring.
-
Mass Spectrometry: The mass of the byproduct will correspond to your desired product plus the mass of a this compound cation.
Troubleshooting & Prevention:
The key to preventing quaternization is to control the stoichiometry and reaction conditions to favor the initial desired alkylation over the subsequent overalkylation.
| Factor | Recommendation to Minimize Quaternization | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the nucleophile you are trying to alkylate. | This increases the probability that this compound will react with your intended substrate rather than the product. |
| Addition Rate | Add the this compound slowly to the reaction mixture containing your nucleophile and base. | This maintains a low concentration of the alkylating agent, reducing the chance of it reacting with the product as it forms. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can accelerate the rate of quaternization. |
| Solvent | Use a solvent in which the desired product has good solubility, but the quaternary salt is less soluble. | This can sometimes cause the byproduct to precipitate out of the reaction mixture, preventing it from interfering further. |
Experimental Protocol to Minimize Quaternization:
-
To a stirred solution of your nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) at room temperature, add a solution of this compound (1.05 eq) in the same solvent dropwise over 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with your standard aqueous workup. The quaternary salt will preferentially partition into the aqueous layer.
Reaction Pathway Diagram:
Caption: Desired Sₙ2 alkylation vs. quaternization side reaction.
Question 2: I am observing the formation of a volatile byproduct, and my starting nucleophile is being regenerated. What is this side reaction?
Answer: This is likely a Hofmann-type elimination reaction.
The Mechanism: E2 Elimination
While a classic Hofmann elimination involves the heating of a quaternary ammonium hydroxide, a similar E2 (bimolecular elimination) pathway can occur under basic conditions with this compound.[2][3][4] A sufficiently strong or sterically hindered base can abstract a proton from the carbon atom adjacent to the morpholine nitrogen (the β-proton). This leads to the formation of 4-vinylmorpholine and bromide ion, regenerating your starting nucleophile if it was deprotonated by the base.
Identifying 4-Vinylmorpholine:
-
Volatility: It is a relatively low boiling point compound.
-
GC-MS: This is the best technique for identifying volatile byproducts.
-
NMR Spectroscopy: The presence of vinylic protons (typically in the 5-6.5 ppm range) in your crude sample is a key indicator.
Troubleshooting & Prevention:
The choice of base is critical in preventing this elimination side reaction.
| Factor | Recommendation to Minimize Elimination | Rationale |
| Base Strength | Use a weaker, non-hindered base. | Strong, bulky bases like potassium tert-butoxide are more likely to act as a base and abstract a proton, favoring elimination.[5] Weaker bases like potassium or sodium carbonate are preferred as they are sufficient to deprotonate many nucleophiles but are less likely to promote elimination. |
| Temperature | Avoid high reaction temperatures. | Elimination reactions are entropically favored and often become more competitive at higher temperatures. |
| Solvent | Polar aprotic solvents (DMF, acetonitrile) are generally preferred. | These solvents solvate the cation of the base, making the anion more nucleophilic and less basic, which can favor substitution over elimination. |
Experimental Protocol to Minimize Elimination:
-
Combine your nucleophile (1.0 eq) and a mild base such as sodium carbonate (1.5 eq) in acetonitrile.
-
Add this compound (1.1 eq) and stir the mixture at a moderate temperature (e.g., 50-60 °C).
-
Monitor the reaction closely by TLC or LC-MS to ensure the consumption of starting materials without significant byproduct formation.
Reaction Pathway Diagram:
Caption: Sₙ2 substitution vs. E2 elimination pathways.
Question 3: When alkylating a phenol, I am getting isomeric products in addition to my desired ether. Why is this happening?
Answer: You are observing C-alkylation, a common competing reaction in phenol alkylations.
The Mechanism: Ambident Nucleophilicity of Phenoxide
When a phenol is deprotonated by a base, it forms a phenoxide ion. This ion is an ambident nucleophile, meaning it has two nucleophilic sites. The negative charge is delocalized through resonance onto the aromatic ring, particularly at the ortho and para positions.[6] This creates a competition between the oxygen atom (O-alkylation, the desired reaction to form an ether) and the ring carbons (C-alkylation, the side reaction to form a C-C bond).
Identifying C-Alkylated Products:
-
Chromatography: C-alkylated isomers will often have different retention factors (Rf) on TLC and different retention times on HPLC compared to the O-alkylated product.
-
NMR Spectroscopy: In ¹H NMR, you will see a change in the substitution pattern of the aromatic protons. In ¹³C NMR, you will see an additional aliphatic carbon signal attached to the aromatic ring.
Troubleshooting & Prevention:
The outcome of the O- versus C-alkylation is highly dependent on the reaction conditions, which can be manipulated to favor the desired ether formation.
| Factor | Recommendation to Favor O-Alkylation | Rationale |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, acetone). | These solvents effectively solvate the cation of the base but not the phenoxide anion. This leaves the oxygen atom, with its higher charge density, as the more reactive nucleophilic site (kinetic control). |
| Counter-ion | Use potassium (e.g., K₂CO₃) or cesium (e.g., Cs₂CO₃) bases. | Larger, "softer" cations associate less tightly with the phenoxide oxygen, making it more available for alkylation. |
| Temperature | Run the reaction at moderate temperatures. | O-alkylation is generally kinetically favored, while C-alkylation can be the thermodynamically more stable product.[6] Lower temperatures favor the kinetic product. |
| Leaving Group | While not modifiable for the topic reagent, "harder" leaving groups generally favor O-alkylation. Bromide is suitable for this purpose. |
Reaction Pathway Diagram:
Caption: Competing O- vs. C-alkylation of a phenoxide ion.
References
- Wikipedia. (2023). Hofmann elimination.
- Chemistry LibreTexts. (2023). Hofmann Elimination.
- Chemistry Steps. (n.d.). The Hofmann Elimination.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hofmann's rule.
- Organic Chemistry Portal. (n.d.). Hofmann Elimination.
- PubChem. (n.d.). This compound hydrobromide.
- Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?.
- ResearchGate. (n.d.). Scheme 1. Products found during the quaternization reaction of....
- ResearchGate. (2012). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane.
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how to avoid elimination byproducts with 4-(2-Bromoethyl)morpholine
Welcome to the technical support center for 4-(2-Bromoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your reactions, maximize the yield of your desired N-alkylated product, and minimize the formation of unwanted elimination byproducts.
Introduction: The Substitution vs. Elimination Challenge
This compound is a valuable reagent for introducing a morpholinoethyl group onto a nucleophile, a common strategy in the synthesis of biologically active compounds.[1] However, its structure as a primary alkyl halide with a β-hydrogen presents a classic challenge in organic chemistry: the competition between the desired nucleophilic substitution (SN2) reaction and the undesired elimination (E2) reaction.[2][3] Understanding and controlling the factors that favor one pathway over the other is critical for a successful synthesis.
This guide will provide you with the expert insights and practical protocols needed to navigate this challenge effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a low-boiling point byproduct that I suspect is 4-vinylmorpholine. What is happening and how can I prevent it?
Answer: You are likely observing the product of an E2 (bimolecular elimination) reaction.[4] In this side reaction, a base, instead of acting as a nucleophile and attacking the carbon bearing the bromine (the SN2 pathway), abstracts a proton from the carbon adjacent to it (the β-carbon). This results in the formation of a double bond and the elimination of HBr, yielding 4-vinylmorpholine.
This is a common issue because any species that is a good nucleophile is also, to some extent, a good base.[5] The key to preventing this is to select reaction conditions that strongly favor the SN2 mechanism over the E2 mechanism.
Here is a diagram illustrating the competing pathways:
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Bromoethyl)morpholine
Welcome to the technical support center for 4-(2-Bromoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction outcomes when working with this versatile reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis.[1] When using this compound, several factors could be contributing to this issue.
Potential Causes & Solutions:
-
Poor Nucleophilicity of the Substrate: The nucleophile's ability to attack the electrophilic carbon of the bromoethyl group is critical. If your substrate is a weak nucleophile, the reaction rate will be slow, leading to low conversion.
-
Solution: Consider using a stronger base to deprotonate your nucleophile more effectively, thus increasing its nucleophilicity.[2] However, be mindful of the base's compatibility with other functional groups in your substrate.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.[3]
-
Solution: For S(_N)2 reactions, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[4][5] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
-
Reaction Temperature is Too Low: Insufficient thermal energy can lead to a slow reaction rate.
-
Degradation of this compound: This reagent can degrade over time, especially if not stored properly.
-
Presence of Water: Moisture can interfere with the reaction, especially if strong bases like sodium hydride (NaH) are used.
-
Solution: Use anhydrous solvents and flame-dry your glassware before starting the reaction to eliminate moisture.[9]
-
Issue 2: Formation of Significant Impurities
The appearance of unexpected spots on your TLC or peaks in your GC-MS can indicate the formation of side products.
Potential Causes & Solutions:
-
Elimination (E2) Byproduct Formation: As a primary alkyl halide, this compound can undergo elimination to form 4-vinylmorpholine, especially in the presence of strong, sterically hindered bases.
-
Solution: Use a non-hindered, weaker base if possible. Lowering the reaction temperature can also favor the substitution (S(_N)2) pathway over elimination.[10]
-
-
Over-alkylation or Di-alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine), you may observe the formation of di-alkylated products.
-
Solution: Use a larger excess of the nucleophile relative to this compound to favor mono-alkylation. Alternatively, protecting one of the reactive sites on your nucleophile may be necessary.
-
-
Hydrolysis of the Product or Starting Material: If there is water in the reaction mixture, hydrolysis of the bromo-substituent can occur, leading to the formation of 4-(2-hydroxyethyl)morpholine.
-
Solution: As mentioned previously, ensure anhydrous conditions are maintained throughout the experiment.[9]
-
Issue 3: Reaction Stalls or Does Not Go to Completion
A reaction that starts but fails to consume all the starting material can be frustrating.
Potential Causes & Solutions:
-
Deactivation of the Base or Nucleophile: The base or nucleophile may be consumed by side reactions or may not be stable under the reaction conditions over long periods.
-
Equilibrium Limitations: Some reactions may reach a point of equilibrium where the forward and reverse reaction rates are equal, preventing further product formation.
-
Solution: If the reaction produces a salt as a byproduct, its precipitation can help drive the reaction to completion. Changing the solvent to one in which the salt is less soluble can be an effective strategy.
-
-
Use of Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base and an organic substrate that are not soluble in the same phase, a phase-transfer catalyst can be beneficial.[13]
Troubleshooting Workflow for Low Yield
Here is a systematic approach to troubleshooting low yields in N-alkylation reactions with this compound.
Caption: A step-by-step workflow for diagnosing and resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using this compound free base versus its hydrobromide or hydrochloride salt?
The free base is the reactive form of the molecule needed for nucleophilic substitution reactions. The hydrobromide and hydrochloride salts are more stable and less hazardous to handle.[16][17] If you are using a salt form, you will need to add at least one extra equivalent of base to neutralize the acid and generate the free base in situ.
Q2: How should I store this compound?
The free base should be stored in a freezer under an inert atmosphere (e.g., argon or nitrogen) at temperatures below -20°C to prevent degradation.[7][8] The salt forms are generally more stable and can often be stored at room temperature, though it is always best to consult the supplier's safety data sheet (SDS).
Q3: What is the best base to use for N-alkylation with this compound?
The choice of base depends on the pKa of your nucleophile. For weakly acidic nucleophiles, a strong base like sodium hydride (NaH) may be necessary.[18] For more acidic nucleophiles, a milder base such as potassium carbonate (K(_2)CO(_3)) can be sufficient.[4] It is important to choose a base that is strong enough to deprotonate your nucleophile but not so strong that it promotes elimination side reactions.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product.[12] For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.[11][19] Nuclear magnetic resonance (NMR) spectroscopy can also be employed to monitor the reaction in real-time.[11]
Q5: What are the primary safety precautions I should take when working with this compound and its salts?
This compound and its salts are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
Optimized Reaction Conditions for N-Alkylation
The following table provides a summary of typical reaction conditions for the N-alkylation of various nucleophiles with this compound. These should be considered as starting points for optimization.
| Nucleophile Type | Recommended Base (equivalents) | Recommended Solvent | Typical Temperature (°C) | Notes |
| Primary/Secondary Amines | K(_2)CO(_3) (2.0) or Et(_3)N (2.0) | Acetonitrile, DMF | 25 - 82 (reflux) | A slight excess of the amine can prevent di-alkylation.[4] |
| Phenols | K(_2)CO(_3) (1.5) or Cs(_2)CO(_3) (1.5) | Acetone, DMF | 50 - 100 | Cesium carbonate can be more effective for less reactive phenols. |
| Thiols | NaH (1.1) or K(_2)CO(_3) (2.0) | THF, DMF | 0 - 60 | Thiols are generally very good nucleophiles. |
| Carboxylic Acids | K(_2)CO(_3) (2.0) or DBU (1.2) | Acetonitrile, THF | 25 - 80 | Esterification is generally efficient under these conditions. |
References
- Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. 2019-05-01.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. 2025-08-09.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. 2021-11-19.
- ijirset. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Organic Chemistry Portal. Morpholine synthesis. [Link]
- ResearchGate.
- ResearchGate. N-alkylation of morpholine with other alcohols | Download Table. [Link]
- Reddit. What are some common causes of low reaction yields? : r/Chempros. 2024-11-20. [Link]
- Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. 2022-08-12. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PubMed. Analytical methods for the monitoring of solid phase organic synthesis. [Link]
- PMC - NIH. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. 2015-03-27. [Link]
- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. 2025-08-06.
- Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer c
- PubChem. This compound hydrobromide | C6H13Br2NO | CID 21509544. [Link]
- PMC - NIH.
- European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]
- PMC - NIH. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]
- E3S Web of Conferences.
- MDPI.
- Organic Syntheses Procedure. (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. [Link]
- JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
- Alchem.Pharmtech. CAS 42802-94-8 | this compound hydrobromide. [Link]
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- 5. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
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- 7. This compound | 89583-07-3 [sigmaaldrich.com]
- 8. 89583-07-3|this compound|BLD Pharm [bldpharm.com]
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Technical Support Center: Troubleshooting Low Yields in Morpholine Alkylation Reactions
Welcome to the Technical Support Center for Morpholine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in morpholine N-alkylation reactions. By understanding the reaction mechanism and potential pitfalls, you can optimize your synthetic procedures for improved efficiency and product purity.
Understanding the Reaction: The Fundamentals of Morpholine Alkylation
Morpholine N-alkylation is a cornerstone reaction in medicinal chemistry, forming a crucial C-N bond. The most common method is a direct alkylation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide).[1][3] This process occurs in a single, concerted step where the C-N bond forms simultaneously as the bond to the leaving group (e.g., a halide) breaks.[2]
A base is essential to neutralize the protonated morpholine intermediate, regenerating the neutral, nucleophilic amine and driving the reaction to completion.[1]
Visualizing the SN2 Pathway
Sources
Technical Support Center: Purification of 4-(2-Bromoethyl)morpholine & Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)morpholine and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of this important class of compounds. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and ensure the integrity of your research.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science. However, its purification can be fraught with challenges stemming from its chemical nature. As a tertiary amine, it is basic and can interact strongly with acidic stationary phases in chromatography. Furthermore, the presence of a reactive bromoethyl group can lead to side reactions and degradation, introducing impurities that are often difficult to separate. This guide provides a systematic approach to diagnosing and solving these purification hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound and its derivatives.
Q1: My NMR spectrum of purified this compound shows residual triphenylphosphine oxide. How can I remove it?
A1: Triphenylphosphine oxide is a common byproduct when using triphenylphosphine in bromination reactions (e.g., Appel reaction) to synthesize 4-(2-bromo-ethyl)-morpholine. Due to its moderate polarity, it can co-elute with the desired product in normal-phase chromatography.
-
Troubleshooting Strategy:
-
Modified Chromatography: After the initial chromatography, concentrate the fractions containing your product and the impurity. Redissolve the residue in a minimal amount of dichloromethane and add a larger volume of hexanes to precipitate the triphenylphosphine oxide. The solid can then be removed by filtration.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move to the aqueous phase, while the neutral triphenylphosphine oxide will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.
-
Q2: I'm observing significant tailing and poor separation during silica gel chromatography of my this compound derivative. What is the cause and how can I fix it?
A2: The basic nature of the morpholine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel. This results in peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the column, leading to low recovery.
-
Troubleshooting Strategy:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:
-
Triethylamine (Et₃N): 0.1-2% in your eluent system (e.g., ethyl acetate/hexanes).
-
Ammonia (in methanol): A 7N solution of ammonia in methanol can be used to prepare the eluent.
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column for highly polar derivatives.
-
Q3: My purified this compound appears to be degrading upon storage. What are the likely degradation pathways and how can I prevent this?
A3: this compound can be susceptible to degradation, especially if exposed to moisture, light, or incompatible materials. While specific stability data for this compound is limited, general degradation pathways for morpholine derivatives can be inferred.
-
Potential Degradation Pathways:
-
Hydrolysis: The bromoethyl group can undergo hydrolysis to form 2-morpholin-4-yl-ethanol, particularly in the presence of water.
-
Intermolecular Quaternization: The tertiary amine of one molecule can react with the bromoethyl group of another, leading to the formation of a quaternary ammonium salt dimer, which will appear as a high molecular weight impurity.
-
-
Storage Recommendations:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a cool, dark place, and consider storing in a freezer at -20°C for long-term stability.
-
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for more complex purification challenges, including step-by-step protocols and visual aids.
Guide 1: Dealing with Water-Soluble Impurities
Problem: My this compound derivative is highly water-soluble, making removal of aqueous-soluble impurities by extraction difficult.
Causality: The morpholine ring imparts significant water solubility, which can be further enhanced by other polar functional groups in the derivative. This can lead to product loss during aqueous workups.
Troubleshooting Workflow:
Technical Support Center: Solvent Effects on Reactions with 4-(2-Bromoethyl)morpholine
Welcome to the technical support center for optimizing reactions involving 4-(2-Bromoethyl)morpholine. As a key alkylating agent in pharmaceutical and chemical synthesis, understanding the variables that control its reactivity is paramount.[1] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into one of the most critical factors: the reaction solvent.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is extremely slow in methanol. What is the underlying issue?
A1: The issue is the choice of a polar protic solvent. Methanol (CH₃OH), like water or ethanol, contains a hydrogen atom bonded to an electronegative oxygen atom. These solvents are excellent at forming hydrogen bonds.[2] While your nucleophile might dissolve well, the solvent molecules form a "cage" around it through hydrogen bonding, a process called solvation.[3][4] This solvation stabilizes the nucleophile, lowers its ground-state energy, and significantly hinders its ability to attack the electrophilic carbon on the this compound, thereby drastically reducing the rate of an Sₙ2 reaction.[5][6]
Q2: What is the ideal type of solvent to accelerate my Sₙ2 reaction?
A2: For a classic Sₙ2 reaction involving a substrate like this compound (a primary alkyl halide), polar aprotic solvents are the superior choice.[6][7] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (CH₃CN) possess strong dipole moments to dissolve ionic nucleophiles but lack the acidic protons necessary for hydrogen bonding.[3] In these solvents, the cation of your nucleophilic salt is well-solvated by the negative end of the solvent's dipole, but the anion (the nucleophile) is left relatively "naked" and unsolvated.[5][8] This "naked" anion is highly reactive and more available to perform the backside attack required for the Sₙ2 mechanism, leading to a dramatic increase in reaction rate, sometimes by several orders of magnitude.[2][5]
Q3: Why can't I use a non-polar solvent like hexane or toluene?
A3: The primary challenge with non-polar solvents is solubility. Most strong nucleophiles used in Sₙ2 reactions are ionic salts (e.g., sodium azide, potassium cyanide, sodium hydroxide). These salts are generally insoluble in non-polar solvents like hexane.[7][9] For a reaction to occur at an appreciable rate, the reactants must be dissolved in the same phase to allow for effective molecular collisions.[10] A polar solvent is necessary to dissolve the charged nucleophile and facilitate the reaction.[11]
Q4: How does the solvent actually stabilize the Sₙ2 transition state?
A4: While polar aprotic solvents are favored, it's important to understand that polar solvents, in general, are helpful. The Sₙ2 reaction proceeds through a single, concerted step involving a transition state where the nucleophile is forming a new bond and the leaving group (bromide, in this case) is simultaneously breaking its bond. This transition state has a dispersed negative charge across the nucleophile, the central carbon, and the leaving group. Polar aprotic solvents can stabilize this polar transition state, lowering the activation energy of the reaction compared to a non-polar solvent.[12] However, the dominant effect that accelerates the reaction is the destabilization of the nucleophile's ground state by avoiding hydrogen-bond caging.[3][8]
Troubleshooting Guide
This section addresses common problems encountered during alkylation reactions with this compound and provides a logical workflow for diagnosis and resolution.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inappropriate Solvent | Switch from a polar protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | Protic solvents heavily solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing the Sₙ2 reaction rate.[6][9] Aprotic solvents leave the nucleophile "naked" and highly reactive.[8] |
| Poor Reagent Solubility | Ensure all reactants, particularly any nucleophilic salts, are fully dissolved. If solubility is an issue, select a different polar aprotic solvent. For example, some salts may dissolve better in DMSO than in acetonitrile. | The reaction can only proceed efficiently if the reactants are in the same phase. Polar aprotic solvents are generally effective at dissolving the ionic compounds often used as nucleophiles.[7][10] |
| Inactive Nucleophile | If your nucleophile is the salt of a weak acid (e.g., an amine hydrobromide), ensure a sufficient amount of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is added to generate the free, neutral nucleophile. | The protonated form of an amine is not nucleophilic. A base is required to deprotonate it, but the base itself should not compete in the alkylation reaction.[13] |
Issue 2: Reaction Stalls Before Completion
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Reversible Reaction | While alkylations with good leaving groups like bromide are typically irreversible, check for the possibility of product inhibition or equilibrium, especially with poor nucleophiles. Adding a slight excess of the alkylating agent may help drive the reaction to completion. | Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium toward the products. |
| Reagent Degradation | This compound should be stored under appropriate conditions (e.g., in a freezer under an inert atmosphere) to prevent degradation.[14] Ensure the nucleophile has not decomposed. | Alkyl halides can be susceptible to hydrolysis or other degradation pathways over time, reducing the effective concentration of the electrophile. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in alkylation reactions.
Data Presentation
The choice of solvent has a quantifiable impact on reaction rates. The following table summarizes the properties of common solvents and their relative effect on the rate of a typical Sₙ2 reaction.
Table 1: Properties of Common Solvents and Their Relative Effect on Sₙ2 Reaction Rates
| Solvent | Formula | Dielectric Constant (ε) | Type | Relative Rate (Approx.) |
|---|---|---|---|---|
| Methanol | CH₃OH | 33 | Polar Protic | 1 |
| Water | H₂O | 80 | Polar Protic | ~7 |
| Ethanol | C₂H₅OH | 25 | Polar Protic | ~0.5 |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 37 | Polar Aprotic | ~1,300 |
| Acetonitrile | CH₃CN | 37.5 | Polar Aprotic | ~5,000 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47 | Polar Aprotic | ~10,000 |
Note: Relative rates are generalized from typical Sₙ2 reactions (e.g., CH₃I + Cl⁻) to illustrate the trend and can vary based on specific reactants and conditions.[15]
Key Mechanistic Visualizations
Understanding the molecular interactions is key to rational solvent selection.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with this compound
This protocol outlines a general method for the N-alkylation of a generic secondary amine nucleophile. Optimization may be required for specific substrates.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a suspension with a concentration of approximately 0.2-0.5 M with respect to the amine.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) either neat or as a solution in the reaction solvent.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the solid base (K₂CO₃) and wash the filter cake with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure N-alkylated tertiary amine.[16]
Protocol 2: Kinetic Monitoring of Reaction Rate by ¹H NMR Spectroscopy
This method allows for the in-situ determination of reaction rates by tracking the disappearance of reactant signals and the appearance of product signals over time.[18]
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the nucleophile and an internal standard (a compound that does not react, e.g., 1,3,5-trimethoxybenzene) in a deuterated polar aprotic solvent (e.g., DMSO-d₆, CD₃CN).
-
Initial Spectrum: Acquire a high-quality initial ¹H NMR spectrum to identify and integrate the characteristic peaks of the nucleophile and the internal standard.[19]
-
Initiate Reaction: Add a precise amount of this compound to the NMR tube, quickly mix, and place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature. Note the exact start time.
-
Time-Course Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes). Use an automated command sequence on the spectrometer if available.[18][19] The number of scans per spectrum should be minimized (e.g., ns=1 or 4) to ensure each spectrum represents a "snapshot" in time.
-
Data Analysis: Process all spectra uniformly. For each time point, integrate a characteristic peak of the starting nucleophile and a peak from the internal standard.
-
Calculate Concentration: The concentration of the nucleophile at time t can be calculated by comparing its integral to the constant integral of the internal standard.
-
Determine Rate Constant: Plot the natural logarithm of the nucleophile concentration (ln[Nu]) versus time. For a second-order reaction under pseudo-first-order conditions (i.e., [alkyl halide] >> [nucleophile]), the plot will be linear, and the negative slope will be the pseudo-first-order rate constant, k'.
References
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- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
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- Reddit. (2015).
- SlidePlayer.
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- University of California, Davis. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
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- YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]
- University of Cambridge. Kinetic Profiling by NMR. [Link]
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- Iowa State University. Reaction Monitoring & Kinetics. [Link]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Optimizing Base Selection for 4-(2-Bromoethyl)morpholine Reactions
Welcome to the technical support center for optimizing reactions involving 4-(2-Bromoethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of base selection and reaction conditions. Our goal is to provide you with the causal insights and practical methodologies needed to troubleshoot common issues and enhance the success of your synthetic routes.
This compound is a valuable building block in medicinal chemistry, frequently used to introduce the morpholinoethyl moiety into target molecules. The primary reaction pathway is a bimolecular nucleophilic substitution (SN2), where a nucleophile displaces the bromide leaving group.[1][2] However, the success of this alkylation is critically dependent on the careful selection of a base and other reaction parameters to avoid competing side reactions, primarily bimolecular elimination (E2).[3][4] This guide will dissect these competing pathways and provide a logical framework for optimizing your experimental setup.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during reactions with this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common frustration that can often be traced back to several key factors.[5][6] Let's break down the diagnostic process.
Potential Cause 1: Competing E2 Elimination The base, intended to activate your nucleophile, may instead be abstracting a proton from the carbon adjacent to the bromine, leading to the formation of 4-vinylmorpholine. This is especially prevalent with strong, sterically unhindered bases.[3]
-
Solution: Switch to a more sterically hindered, non-nucleophilic base. Bases like Diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are bulky and less likely to approach the β-hydrogen, thus favoring the SN2 pathway.[3][7] Lowering the reaction temperature can also disfavor elimination, as it often has a higher activation energy than substitution.[3]
Potential Cause 2: Inadequate Nucleophile Activation The chosen base may not be strong enough to sufficiently deprotonate your nucleophile (e.g., an amine, alcohol, or thiol), resulting in a low concentration of the active nucleophilic species and an incomplete or stalled reaction.[8]
-
Solution: Compare the pKa of your nucleophile's conjugate acid with the pKa of the base's conjugate acid. A suitable base should have a conjugate acid with a pKa 1-2 units higher than that of the nucleophile. For less acidic nucleophiles, stronger bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) may be necessary.[7][9]
Potential Cause 3: Poor Solvent Choice The reaction medium plays a critical role in stabilizing intermediates and influencing reaction rates.[10] SN2 reactions are significantly accelerated in polar aprotic solvents.
-
Solution: If you are using a nonpolar or polar protic solvent, switch to a polar aprotic solvent such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity.[8][10]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Competing E2 Elimination | Use a bulky, non-nucleophilic base (e.g., DIPEA); lower reaction temperature.[3] |
| Inadequate Nucleophile Activation | Select a stronger base (e.g., K₂CO₃, NaH) based on pKa values.[9] | |
| Poor Solvent Choice | Employ a polar aprotic solvent (e.g., DMF, DMSO, ACN).[10] | |
| Reagent Purity/Moisture | Use freshly purified reagents and ensure anhydrous conditions.[5] | |
| Multiple Byproducts | Base is Nucleophilic | Use a non-nucleophilic base (e.g., DIPEA, DBU). |
| Over-alkylation of Nucleophile | Use a slight excess of the nucleophile relative to the alkylating agent.[11] | |
| High Reaction Temperature | Reduce temperature to favor the desired SN2 pathway.[12] | |
| Reaction Stalls | Insufficient Base Strength | Switch to a stronger base. |
| Poor Reagent Solubility | Choose a solvent in which all reactants and the base are fully soluble. | |
| Deactivated Reagents | Check the quality and purity of starting materials.[13] |
Question 2: My TLC/LC-MS analysis shows a significant byproduct corresponding to the elimination product (4-vinylmorpholine). How can I suppress this?
This is a classic case of the E2 pathway competing with your desired SN2 reaction. The choice of base is the most powerful tool to control this outcome.
The mechanism of E2 elimination requires the base to access a proton on the carbon adjacent (β-position) to the leaving group.[4] Steric hindrance around this proton or on the base itself can dramatically affect the rate of this reaction.
-
Authoritative Insight: The regioselectivity of elimination can be controlled by the base's size. Small, strong bases like sodium ethoxide favor the more substituted (Zaitsev) product.[3] In the case of this compound, there is only one type of β-hydrogen, so the issue is not regioselectivity but the overall rate of elimination versus substitution. A bulky base, such as potassium tert-butoxide (KOtBu) or DIPEA, will find it physically difficult to approach the β-hydrogen, thereby slowing the E2 reaction and allowing the SN2 pathway to dominate.[3][14]
Step-by-Step Protocol to Minimize Elimination:
-
Select a Bulky Base: Replace your current base with a sterically hindered one like DIPEA or DBU.
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only heat if necessary. Elimination reactions generally have a higher activation energy and are more sensitive to temperature increases.[3]
-
Choose the Right Solvent: Polar aprotic solvents (DMF, DMSO) are ideal as they accelerate SN2 reactions without significantly promoting E2 pathways.[10]
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to basic conditions, which could favor side reactions.[5][8]
Visualizing Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between inorganic and organic bases for this reaction, and when should I choose one over the other?
This is an excellent question that touches on practical considerations like solubility, workup, and reactivity.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaH): These are typically solids and are not soluble in many organic solvents. They act as heterogeneous bases, with the reaction occurring on the surface of the solid.
-
Pros: Often inexpensive, easy to remove by filtration after the reaction, and can be very effective, especially the stronger hydride bases.[9] Cesium carbonate is known to accelerate SN2 reactions due to the "cesium effect," which involves better dissociation and template effects.
-
Cons: Heterogeneity can lead to inconsistent reaction rates. Strong bases like NaH require careful handling under anhydrous conditions. Workup involves quenching and extraction.
-
Best Use Case: N-alkylation of moderately acidic amines or phenols where the base's insolubility is not a major hindrance, often in polar solvents like DMF or ACN where they have some minimal solubility.[9]
-
-
Organic Bases (e.g., Triethylamine (TEA), DIPEA, DBU): These are typically liquids and are soluble in a wide range of organic solvents, leading to homogeneous reaction mixtures.
-
Pros: Create a homogeneous reaction, leading to more reproducible kinetics. Sterically hindered variants (like DIPEA) are excellent for suppressing E2 elimination.[7]
-
Cons: Can be more expensive. Removal during workup requires aqueous extraction, and they can sometimes be difficult to separate from the product if it is also an amine.
-
Best Use Case: When fine control over the reaction is needed and suppression of elimination is critical. Ideal for reactions with sensitive substrates where a homogeneous solution is preferred.
-
Q2: How do I create a logical workflow for selecting a base for a novel substrate?
A systematic approach is key to efficient optimization.[15]
Base Selection Workflow Diagram
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Novel Strategy for N‐Alkylation of Primary Amines. (1999) | Sanjay K. Srivastava [scispace.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
Technical Support Center: Synthesis of 4-(2-Bromoethyl)morpholine
Welcome to the technical support center for the synthesis of 4-(2-bromoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important morpholine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the bromination of 2-morpholin-4-yl-ethanol. A widely used method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under mild conditions to convert the primary alcohol to the corresponding alkyl bromide.[1][2][3] This method is favored for its generally high yields and tolerance of various functional groups.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by impure or degraded reagents, insufficient reaction time, or suboptimal temperature. Moisture in the reaction can consume the reagents and reduce yield. Additionally, side reactions, such as elimination, can compete with the desired substitution, although this is less common for primary alcohols like 2-morpholin-4-yl-ethanol. Proper purification is also critical, as the product can be lost during workup and chromatography.
Q3: I am having difficulty removing triphenylphosphine oxide (TPPO) from my product. What are the best purification strategies?
A3: Triphenylphosphine oxide (TPPO) is the primary byproduct of the Appel reaction and can be challenging to separate due to its polarity and solubility in many organic solvents.[4] Column chromatography on silica gel is the most common method for removal. A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective. For stubborn cases, precipitation of TPPO from a non-polar solvent like diethyl ether or hexanes prior to chromatography can be beneficial.
Q4: Can I use other brominating agents besides PPh₃/CBr₄?
A4: Yes, other brominating agents can be used. Phosphorus tribromide (PBr₃) is a common alternative for converting primary alcohols to alkyl bromides.[3] However, PBr₃ is a harsh reagent and may not be suitable for sensitive substrates. Thionyl bromide (SOBr₂) is another option, but it is highly reactive.[3] The choice of brominating agent will depend on the specific requirements of your synthesis, including substrate compatibility and desired reaction conditions.
II. Troubleshooting Guide: Identifying and Resolving Impurities
This section provides a detailed guide to identifying and addressing common impurities encountered during the synthesis of this compound.
Issue 1: An unexpected, highly polar spot is observed on my TLC plate, and my NMR spectrum shows broad aromatic signals.
Potential Impurity: Triphenylphosphine Oxide (TPPO)
Causality of Formation: Triphenylphosphine oxide is a stoichiometric byproduct of the Appel reaction. The reaction's driving force is the formation of the strong phosphorus-oxygen double bond in TPPO.[2]
Workflow for Identification and Resolution of Triphenylphosphine Oxide
Caption: Troubleshooting workflow for triphenylphosphine oxide.
Analytical Protocol for Impurity Confirmation:
-
¹H and ³¹P NMR Spectroscopy:
-
Sample Preparation: Dissolve a small aliquot of the crude product in CDCl₃.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for characteristic broad multiplets in the aromatic region, typically between δ 7.40 and 7.70 ppm, corresponding to the phenyl protons of TPPO.[5][6]
-
³¹P NMR Analysis: Acquire a proton-decoupled ³¹P NMR spectrum. A single peak around δ 25-30 ppm is indicative of TPPO.[5]
-
| Spectroscopic Data for Triphenylphosphine Oxide (TPPO) | |
| ¹H NMR (CDCl₃) | δ 7.40-7.70 (m, 15H) |
| ¹³C NMR (CDCl₃) | δ 128.5 (d), 131.9 (d), 132.1 (s), 133.5 (d) |
| ³¹P NMR (CDCl₃) | δ 25-30 |
Data sourced from various spectroscopic databases and literature.[5][7]
Resolution Strategies:
-
Pre-Chromatography Precipitation: After the reaction, concentrate the crude mixture and add a non-polar solvent such as hexanes or diethyl ether. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.
-
Silica Gel Chromatography: Use a gradient elution system, starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. The less polar desired product will elute before the highly polar TPPO.
Issue 2: My final product is contaminated with a water-soluble impurity that shows signals corresponding to the morpholine starting material in the NMR.
Potential Impurity: 2-morpholin-4-yl-ethanol (Unreacted Starting Material)
Causality of Formation: This impurity is present due to an incomplete reaction. This can be a result of:
-
Insufficient equivalents of PPh₃ or CBr₄.
-
Deactivated reagents due to moisture.
-
Reaction time not being long enough for full conversion.
Analytical Protocol for Impurity Confirmation:
-
GC-MS Analysis:
-
Sample Preparation: Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Method:
-
Column: A standard non-polar column (e.g., DB-5MS or equivalent) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500.
-
-
Data Analysis: Look for a peak corresponding to the molecular ion of 2-morpholin-4-yl-ethanol (m/z 131.17) and its characteristic fragmentation pattern.
-
Resolution Strategies:
-
Aqueous Wash: During the workup, wash the organic layer with water or brine. The highly water-soluble 2-morpholin-4-yl-ethanol will preferentially partition into the aqueous phase.
-
Reaction Optimization: Ensure all reagents are pure and dry. Use a slight excess of PPh₃ and CBr₄ (e.g., 1.2-1.5 equivalents). Monitor the reaction by TLC until the starting material spot is no longer visible.
Issue 3: My NMR spectrum has a small singlet around δ 7.2 ppm, and the crude product has a sweet, chloroform-like odor.
Potential Impurity: Bromoform (CHBr₃)
Causality of Formation: Bromoform is a byproduct of the Appel reaction when using carbon tetrabromide. It is formed from the deprotonation of the alcohol by the tribromomethanide anion (CBr₃⁻).[4]
Formation of Bromoform in the Appel Reaction
Caption: Simplified mechanism of bromoform formation.
Analytical Protocol for Impurity Confirmation:
-
¹H NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for the analysis of other impurities.
-
¹H NMR Analysis: Look for a singlet at approximately δ 7.2-7.3 ppm in CDCl₃. The exact chemical shift can vary slightly depending on the solvent and other components in the mixture.
-
Resolution Strategies:
-
Evaporation: Bromoform is volatile and can often be removed by concentrating the product under reduced pressure.
-
Azeotropic Removal: Co-evaporation with a low-boiling solvent like dichloromethane can help in the complete removal of bromoform.
III. References
-
31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks. Available at: [Link].
-
Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). OrgoSolver. Available at: [Link].
-
1H NMR Standard - TriPhenylPhospheneOxide. Scribd. Available at: [Link].
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link].
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link].
-
Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. PubMed Central. Available at: [Link].
-
Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques. Available at: [Link].
-
Appel Reaction. Organic Chemistry Portal. Available at: [Link].
-
Appel reaction. Wikipedia. Available at: [Link].
-
Alcohol to Bromide - Common Conditions. Organic Chemistry Data. Available at: [Link].
Sources
preventing decomposition of 4-(2-Bromoethyl)morpholine during storage
Welcome to the technical support center for 4-(2-Bromoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a bifunctional molecule containing both a reactive alkyl bromide and a tertiary amine, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights into preventing decomposition during storage and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway is an intermolecular self-alkylation (a form of polymerization). The nucleophilic nitrogen atom of one morpholine molecule attacks the electrophilic carbon of the bromoethyl group on another molecule. This process can lead to the formation of dimers, oligomers, and eventually a viscous polymer, appearing as a precipitate or causing the sample to solidify. A secondary pathway is hydrolysis of the alkyl bromide to 2-(morpholino)ethanol if exposed to moisture.
Q2: What are the ideal storage conditions?
A2: For optimal long-term stability, this compound (the free base, which is often a liquid or semi-solid) should be stored under an inert atmosphere (argon or nitrogen) at freezer temperatures, specifically under -20°C. The container should be a tightly sealed amber glass vial or bottle to protect it from light and moisture.
Q3: My bottle of this compound hydrobromide is a solid stored at room temperature. Is this correct?
A3: Yes, this is often correct. The hydrobromide salt is a solid and is generally more stable than the free base because the morpholine nitrogen is protonated, rendering it non-nucleophilic and preventing the self-alkylation pathway.[1] While some suppliers recommend room temperature storage for the salt, keeping it in a cool, dry, and well-ventilated place is always best practice.[2][3]
Q4: What are the visual signs of decomposition?
A4: Key visual indicators include:
-
Color Change: A change from a colorless or pale yellow liquid to a pronounced yellow or brown hue suggests oxidation or the formation of degradation byproducts.
-
Precipitate Formation: The appearance of a white or off-white solid is a strong indicator of polymerization/self-alkylation.
-
Increased Viscosity: The liquid becoming noticeably thicker or semi-solid is a sign of oligomerization.
Q5: Why is an inert atmosphere so critical for the free base?
A5: An inert atmosphere serves two main purposes. Firstly, it displaces oxygen, preventing potential oxidative degradation which can contribute to color formation. Secondly, and more importantly, it displaces atmospheric moisture. Water can slowly hydrolyze the C-Br bond, forming 4-(2-hydroxyethyl)morpholine and hydrobromic acid. The acid generated can then react with the starting material, complicating the reagent's purity.
Troubleshooting Guide for Common Issues
This section addresses specific problems you might encounter and provides a logical workflow for resolution.
Issue 1: The Reagent Has Changed Color (Yellow to Brown)
-
Probable Cause : This is typically due to minor oxidation or exposure to light over time. The core structure may still be largely intact, but chromophoric impurities have formed.
-
Troubleshooting Steps :
-
Assess Criticality : For non-critical applications or initial synthetic steps where rigorous purification will follow, the material may still be usable.
-
Purity Verification (Recommended) : Before use, verify the purity via an analytical technique like ¹H NMR or GC-MS. Look for the characteristic peaks of the parent compound and the emergence of new, unidentifiable signals.
-
Action : If purity is compromised or the experiment is sensitive, it is highly recommended to use a fresh, unopened bottle of the reagent.
-
-
Preventative Measures : Always store the reagent in amber vials to protect it from light.[4] Ensure the container is purged with inert gas after each use to minimize oxygen exposure.
Issue 2: A Solid Precipitate is Observed in the Liquid
-
Probable Cause : This is a definitive sign of advanced degradation, most commonly the product of self-alkylation (polymerization). The precipitate is likely a quaternary ammonium salt polymer.
-
Troubleshooting Steps :
-
Do Not Use : The reagent's concentration and purity are significantly compromised. Using this material will lead to inaccurate stoichiometry and the introduction of impurities into your reaction.
-
Attempted Salvage (Not Recommended) : While one could theoretically filter the liquid, the soluble portion is also likely contaminated with oligomers. This is not a reliable practice.
-
Action : The reagent should be disposed of according to your institution's safety protocols.[5]
-
-
Preventative Measures : Strict adherence to freezer storage (-20°C) under an inert atmosphere is the only effective way to inhibit this process.
Troubleshooting Workflow
The following diagram outlines the decision-making process when assessing the quality of your this compound.
Caption: Troubleshooting workflow for this compound.
Key Decomposition Pathways
Understanding the chemical mechanisms of degradation is crucial for prevention.
Caption: Primary decomposition pathways for this compound.
Best Practices for Storage and Handling
Adhering to a strict protocol upon receiving and during use is the most effective strategy for preserving this reagent.
Protocol: Aliquoting and Long-Term Storage
This protocol is designed to prepare a newly received bottle for long-term use, minimizing repeated exposure of the bulk material to the atmosphere.
Materials:
-
Unopened bottle of this compound
-
Several smaller amber glass vials with PTFE-lined septa caps
-
Source of dry inert gas (Argon or Nitrogen) with a needle adapter
-
Dry syringes and needles
-
Fume hood
Procedure:
-
Preparation : Work entirely within a fume hood. Arrange the smaller vials in a rack and ensure they are clean and dry.
-
Inerting Vials : Purge each small vial with a gentle stream of inert gas for 1-2 minutes to displace air and moisture. Seal immediately with the septa cap.
-
Opening the Main Bottle : Briefly open the main bottle of this compound. Immediately insert a needle connected to the inert gas line to maintain a positive pressure blanket over the liquid. Use a second, wider-bore needle as a vent.
-
Aliquoting : Using a clean, dry syringe, carefully withdraw the desired amount of reagent for each aliquot.
-
Transfer : Pierce the septum of a pre-purged vial and dispense the aliquot. The positive pressure from the vial will be displaced through the syringe needle.
-
Sealing and Storage : Once all aliquots are prepared, seal the main bottle tightly, wrapping the cap with paraffin film for an extra barrier. Place the main bottle and all aliquoted vials in a freezer set to <-20°C.
Data Summary Table
| Parameter | Free Base (Liquid/Semi-Solid) | Hydrobromide Salt (Solid) | Rationale |
| Storage Temp. | -20°C or lower | Room Temperature / Cool, Dry Place | Prevents self-alkylation in the free base. The salt is inherently more stable. |
| Atmosphere | Inert Gas (Argon/Nitrogen) [4] | Standard Atmosphere | Prevents moisture/hydrolysis and oxidation. Not required for the non-nucleophilic salt. |
| Container | Amber Glass, PTFE-lined cap[4] | Tightly Sealed Bottle | Protects from light and ensures an airtight seal against moisture. |
| Primary Hazard | Self-Alkylation, Hydrolysis | Hygroscopicity | The reactive nature of the free base is the main concern. |
References
- XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 42802-94-8 Name: - 杭州智化科技有限公司. XiXisys.com. [Link]
- A mechanistic and kinetic study on the decomposition of morpholine - PubMed. PubMed. [Link]
- Morpholine | C4H9NO | CID 8083 - PubChem.
- MECHANISMS OF DECOMPOSITION OF INITI
- This compound hydrobromide | C6H13Br2NO | CID 21509544 - PubChem.
Sources
- 1. This compound hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42802-94-8 Name: [xixisys.com]
- 3. This compound hydrobromide | 42802-94-8 | SBA80294 [biosynth.com]
- 4. fishersci.es [fishersci.es]
- 5. This compound | 89583-07-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Technical Support Center: Work-Up Procedures for 4-(2-Bromoethyl)morpholine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 4-(2-Bromoethyl)morpholine from reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work-up.
Introduction: The Challenge of a Bifunctional Reagent
This compound is a valuable bifunctional reagent, featuring a reactive alkyl bromide for nucleophilic substitution and a tertiary amine (the morpholine nitrogen) that imparts basicity. While essential for synthesis, its removal post-reaction can be non-trivial. Its polarity can cause it to co-elute with desired products in chromatography, and its basicity requires a specific, targeted approach for efficient removal. This guide is designed to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and straightforward method to remove unreacted this compound?
The primary and most efficient method is an acid-base extraction .[1][2][3] This technique leverages the basic nature of the morpholine nitrogen. By washing your organic reaction mixture with a dilute aqueous acid, you can selectively protonate the this compound.
The Chemistry at Play: The neutral, organic-soluble amine reacts with an acid (like HCl) to form a morpholinium salt. This salt is ionic and, therefore, highly soluble in the aqueous phase.[2][4][5] Your desired product, if neutral or acidic, will remain in the organic layer, achieving separation.[1]
Q2: Which acid should I choose for the aqueous wash, and at what concentration?
For most applications, a 1M aqueous solution of hydrochloric acid (HCl) is the standard choice.[6][7]
-
Why HCl? It is a strong acid that ensures complete protonation of the morpholine base. It is also highly effective and the resulting salt (4-(2-bromoethyl)morpholinium chloride) has excellent water solubility.
-
Concentration: A 1M solution is generally sufficient. Using highly concentrated acid is unnecessary and may increase the risk of degrading acid-sensitive functional groups on your desired product.[8]
-
Alternatives: If your product is sensitive to strong acids, you might consider a weaker acid like a 5-10% aqueous solution of citric acid. However, this may require multiple washes to be effective.
Q3: My product is also a basic amine. Will an acid wash remove my product as well?
This is a critical consideration. If your desired product also contains a basic site, it will also be protonated and extracted into the aqueous acid layer.[8] In this scenario, a simple acid-base extraction is not viable.
Your options then become:
-
Careful pH Adjustment: If there is a significant difference in the pKa values of your product and this compound, you could theoretically perform an extraction with a buffered solution at a specific pH to selectively protonate one over the other. This is often difficult to control and not practical for routine purifications.
-
Chromatography: Flash column chromatography is the most common alternative. You will need to develop a solvent system that provides good separation between your product and the starting material.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization may effectively exclude the this compound impurity, which is often an oil or low-melting solid.[9][10]
Q4: How can I confirm that all the this compound has been removed?
Visual inspection is not enough. You must use an analytical technique to verify its absence.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude reaction mixture, the organic layer after the acid wash, and a reference spot of pure this compound on the same TLC plate. The absence of the starting material spot in your washed organic layer indicates a successful work-up.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of your isolated product will definitively show if the characteristic peaks of this compound (typically triplets around ~2.7-3.5 ppm) are absent.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly sensitive methods for detecting trace amounts of impurities.[11][12]
Troubleshooting Guide & Detailed Protocols
This section provides step-by-step protocols and solutions to common issues encountered during the work-up procedure.
Protocol 1: Standard Acid Wash for Neutral or Acidic Products
This protocol assumes your desired product is stable to dilute acid and is not basic.
-
Reaction Quench: Once your reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This solvent should be immiscible with water.[2]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Acid Wash: Add a volume of 1M HCl equivalent to about one-third of the organic layer volume. Stopper the funnel, invert it, and vent immediately to release any pressure. Shake gently at first, then more vigorously for 30-60 seconds, venting frequently.[13]
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe where they go.
-
Repeat Wash: Repeat the acid wash (steps 4-5) one or two more times. This ensures complete removal.
-
Neutralizing Wash: To remove any residual acid from the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14][15] Caution: This will generate CO₂ gas. Add the bicarbonate solution slowly and vent the separatory funnel very frequently to avoid pressure buildup.[13] Test the aqueous layer with pH paper to ensure it is neutral or slightly basic.[14]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[14]
-
Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2][14] Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Verification: Analyze the crude product by TLC or NMR to confirm the absence of this compound.
Work-Up Troubleshooting
| Problem | Probable Cause | Solution(s) | Citations |
| An Emulsion Forms (a milky, inseparable layer) | High concentration of surfactants or polar species. The solvent may be partially miscible with water (e.g., THF). | 1. Let the funnel stand for 15-30 minutes. 2. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer. 3. Add more of the organic solvent to dilute the mixture. 4. If severe, filter the entire mixture through a pad of Celite. | [7][13] |
| Product Not Found After Work-Up | The product was unexpectedly water-soluble or was extracted into the aqueous layer. | 1. Do not discard your aqueous layers until the product is secured! 2. If the product is basic, basify the combined acidic aqueous washes with NaOH until pH > 10, then re-extract with an organic solvent. 3. Check if your product is volatile and was lost during solvent evaporation. | [8] |
| A Solid Precipitates at the Interface | The protonated amine salt or another byproduct has limited solubility. | 1. Add more water to attempt to dissolve the solid. 2. If dissolution fails, isolate the solid by filtration. Wash the solid with the organic solvent to recover any trapped product. Analyze the solid separately. | [7][13] |
| TLC Still Shows Starting Material | The acid washes were insufficient or inefficient. | 1. Perform one or two additional washes with 1M HCl. 2. Ensure vigorous shaking during the extraction to maximize surface area contact between the two phases. |
Visualization of the Work-Up Decision Process
The choice of a proper work-up procedure is a logical process based on the properties of your desired product. The following workflow diagram illustrates this decision-making process.
Caption: Decision tree for selecting a purification strategy.
References
- Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 10, 2026.
- Acid-Base Extraction Definition. (n.d.). Fiveable. Retrieved January 10, 2026.
- Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 10, 2026.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026.
- Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved January 10, 2026.
- This compound hydrobromide. (n.d.). PubChem. Retrieved January 10, 2026.
- This compound. (n.d.). PubChem. Retrieved January 10, 2026.
- This compound. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026.
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- This compound hydrobromide. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
- Chemically-active extraction. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 10, 2026.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026.
- Morpholine purified by redistillation, ≥99.5%. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
- Morpholine,4-(2-bromoethyl)-, hydrobromide (1:1). (n.d.). CymitQuimica. Retrieved January 10, 2026.
- Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved January 10, 2026.
- Making halogenoalkanes (haloalkanes). (n.d.). Chemguide. Retrieved January 10, 2026.
- Everything You Need to Know About Morpholine. (2022, February 7). ChemCeed.
- Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023, September 25). YouTube.
- This compound. (n.d.). BLD Pharm. Retrieved January 10, 2026.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH. Retrieved January 10, 2026.
- Synthesis and Characterization of Some New Morpholine Derivatives. (2023, August 7).
- Elimination Reaction - Haloalkanes. (2024, January 1).
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 10, 2026.
- Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Omics Online. Retrieved January 10, 2026.
- 42802-94-8 | this compound hydrobromide. (n.d.). Ambeed.com. Retrieved January 10, 2026.
- This compound hydrobromide | 42802-94-8. (n.d.). Biosynth. Retrieved January 10, 2026.
- HALOALKANES (HALOGENOALKANES). (n.d.).
- Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. (n.d.). Consolidated Chemical. Retrieved January 10, 2026.
- Showing Compound Morpholine (FDB008207). (2010, April 8). FooDB.
- Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. (n.d.). MDPI. Retrieved January 10, 2026.
- Synthesis routes of this compound. (n.d.). Benchchem. Retrieved January 10, 2026.
- 42802-94-8|this compound hydrobromide. (n.d.). BLD Pharm. Retrieved January 10, 2026.
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Technical Support Center: 4-(2-Bromoethyl)morpholine Reactions and Temperature Control
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)morpholine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature control in your experiments. Understanding the impact of temperature is critical for maximizing yield, ensuring purity, and achieving reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions involving this compound?
A1: Temperature is a critical parameter that directly influences the kinetics and thermodynamics of reactions with this compound, which is a versatile alkylating agent.[1] Primarily, temperature affects:
-
Reaction Rate: Increasing the temperature generally increases the rate of reaction by providing the necessary activation energy for the molecules to react.[2]
-
Product Selectivity: In cases where multiple reaction pathways are possible, temperature can determine which product is favored. This is often a consideration in kinetic versus thermodynamic control scenarios.[3][4]
-
Side Reactions and Impurity Profile: Elevated temperatures can lead to undesired side reactions, such as elimination or decomposition, which can decrease the yield of the desired product and complicate purification.[5][6]
Q2: What are the typical temperature ranges for N-alkylation reactions using this compound?
A2: The optimal temperature for N-alkylation reactions is highly dependent on the nucleophile, solvent, and scale of the reaction. However, a general guideline is as follows:
| Reactivity of Nucleophile | Typical Temperature Range | Considerations |
| Highly Reactive (e.g., primary amines) | Room Temperature (20-25°C) to moderate heat (40-60°C) | Exothermic reactions may require initial cooling. |
| Moderately Reactive (e.g., secondary amines, anilines) | 60°C to reflux (e.g., ~82°C in acetonitrile) | Monitoring by TLC or LC-MS is recommended to determine completion.[7] |
| Less Reactive (e.g., hindered amines) | Reflux to higher temperatures (microwave-assisted) | Higher temperatures may be necessary to drive the reaction to completion.[1] |
It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.[8]
Q3: Can this compound decompose at high temperatures?
A3: While specific data on the thermal decomposition of this compound is limited, the morpholine ring itself is stable up to 150°C.[9] However, at temperatures of 175°C and higher, significant degradation of morpholine has been observed.[9] The presence of the bromoethyl group may influence its thermal stability. It is plausible that at elevated temperatures, side reactions such as elimination of HBr to form a vinylmorpholine species or other decomposition pathways could occur.[10][11] Therefore, prolonged heating at very high temperatures should be avoided unless necessary for the reaction.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield for my N-alkylation reaction. What role could temperature be playing?
A: Low yield can be attributed to several temperature-related factors. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Insufficient Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. For less reactive substrates, heating to reflux in a suitable solvent like acetonitrile may be necessary.[7]
-
-
Reaction Time Too Short: The reaction may not have reached completion.
-
Solution: Increase the reaction time at the current temperature. It's important to differentiate between a slow reaction and a stalled one.[6]
-
-
Kinetic vs. Thermodynamic Control: You might be forming a kinetically favored product at a lower temperature that is not your desired product.
Experimental Protocol: Optimizing Reaction Temperature for N-Alkylation
-
Initial Setup: In a round-bottom flask, dissolve your amine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., acetonitrile).[7]
-
Reagent Addition: Add this compound (1.2 eq) to the stirred suspension at room temperature.[7]
-
Initial Monitoring: Stir the reaction at room temperature for 1-2 hours and check the progress by TLC or LC-MS.
-
Incremental Heating: If little to no product is observed, gradually heat the reaction mixture to 50°C and maintain for 2-4 hours, continuing to monitor.
-
Refluxing: If the reaction is still sluggish, heat the mixture to reflux and monitor until the starting material is consumed.[7]
Issue 2: Formation of Multiple Products/Impurities
Q: My reaction with this compound is messy, showing multiple spots on the TLC plate. How can I improve the purity by adjusting the temperature?
A: The formation of multiple products often indicates that side reactions are occurring, which are frequently temperature-dependent.
Potential Causes & Solutions:
-
Temperature Too High: Excessive heat can promote side reactions such as elimination, over-alkylation (for primary amines), or decomposition.
-
Solution: Run the reaction at a lower temperature. Even if the reaction is slower, it may provide a cleaner product profile.[5]
-
-
Localized Overheating: Poor heat distribution can create "hot spots" in the reaction vessel.
-
Solution: Use a sand or oil bath for uniform heating and ensure efficient stirring.
-
Troubleshooting Workflow for Impurity Formation
Caption: Troubleshooting workflow for addressing impurity formation.
Issue 3: Reaction Stalls Before Completion
Q: The reaction starts, but then it seems to stop before all the starting material is consumed. Could temperature be the cause?
A: A stalling reaction can indeed be related to temperature, among other factors.
Potential Causes & Solutions:
-
Catalyst Deactivation (if applicable): If you are using a catalyst, it may not be stable at the reaction temperature.
-
Solution: Consult the literature for the optimal temperature range for your catalyst. Consider adding the catalyst in portions if it has limited stability.
-
-
Formation of an Inhibitory Byproduct: A side reaction could be producing a compound that inhibits the desired transformation.
-
Solution: Lowering the temperature might disfavor the side reaction. Analyzing the reaction mixture by mass spectrometry could help identify the inhibitory species.[8]
-
Section 3: Visualizing Temperature Effects
Relationship between Temperature, Rate, and Side Reactions
Caption: Impact of temperature on reaction outcomes.
By carefully considering and controlling the reaction temperature, you can significantly improve the outcomes of your experiments with this compound. For further assistance, please consult the references below or contact our technical support team.
References
- Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
- Chen, X., et al. (n.d.). Effect of reaction temperature on the N-methylation of morpholine. ResearchGate.
- MDPI. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?
- ResearchGate. (2019, May 1). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
- Mettler Toledo. (n.d.). Evaluation of Reaction Kinetics Constants from Calorimetric Data.
- PubChem. (n.d.). This compound hydrobromide.
- ResearchGate. (2025, August 6). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- National Institutes of Health. (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy.
- eCampusOntario Pressbooks. (n.d.). 7.4 – Reaction Kinetics: Summary – General Chemistry for Gee-Gees.
- ChemRxiv. (n.d.). Activation Energies Reveal Unusual Temperature Sensitivity in Mechanochemical Reactions.
- University of San Diego. (n.d.). Reaction of Morpholine with t-Butyl Acetoacetate.
- AIChE. (n.d.). (6ek) Thermal Degradation of Morpholine for CO2 Capture.
- Phenova. (n.d.). GC Troubleshooting Guide.
- ResearchGate. (2025, August 6). Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling.
- ACS Publications. (2025, August 6). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
- Physical Chemistry Research. (n.d.). Regular Article.
- AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- National Institutes of Health. (n.d.). Thermal Decomposition of Brominated Butyl Rubber.
Sources
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- 9. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 11. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-(2-Bromoethyl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming challenges related to catalyst poisoning in reactions utilizing 4-(2-bromoethyl)morpholine. The unique structure of this reagent, containing both a reactive bromo group and a Lewis basic morpholine moiety, presents specific hurdles, primarily the deactivation of transition metal catalysts. This document is structured to provide both high-level understanding through FAQs and detailed, actionable solutions in the troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What is the most likely cause?
A: The most common culprit is catalyst poisoning. The tertiary amine nitrogen within the morpholine ring of your starting material (and product) possesses a lone pair of electrons, making it a potent Lewis base. This nitrogen can coordinate strongly to the electron-deficient metal center (e.g., Palladium) of your catalyst, forming a stable, inactive complex that halts the catalytic cycle.[1][2][3]
Q2: How does the morpholine moiety specifically poison the catalyst?
A: Catalyst poisoning in this context is a form of chemical deactivation where the morpholine nitrogen acts as a ligand, binding to the catalyst's active sites.[3][4] This binding is often stronger and more persistent than the intended binding of reactants. This occupation of active sites prevents the catalyst from participating in the essential steps of the catalytic cycle, such as oxidative addition or reductive elimination, effectively shutting down the reaction.[5]
Q3: Are certain types of catalysts more susceptible to poisoning by morpholine?
A: Yes, transition metal catalysts commonly used in cross-coupling and hydrogenation reactions are particularly vulnerable. Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)) are frequently used for reactions involving aryl or alkyl halides and are well-documented to be poisoned by nitrogen-containing heterocycles.[1][6] Rhodium and other precious metal catalysts can also be affected.[7]
Q4: What are the visual indicators of catalyst deactivation in my reaction flask?
A: A primary visual clue, especially in palladium-catalyzed reactions, is the formation of a black precipitate known as "palladium black".[1][8] This indicates that the active, soluble Pd(0) species has aggregated and crashed out of the solution, losing its catalytic activity. Other signs can include a color change that deviates from the expected progression of a successful reaction or the reaction stalling, which can be monitored by techniques like TLC or LC-MS.
Q5: Besides the morpholine nitrogen, can the bromide in this compound affect the catalyst?
A: Absolutely. While the carbon-bromine bond is the reactive site for oxidative addition, the halide itself plays a significant role in the catalyst's behavior. The nature of the halide ligand on the metal center influences both its electronic properties and steric environment, which can alter reactivity and stability.[9] In some cases, an excess of halide ions in the solution can stabilize the catalyst, preventing aggregation, but it can also slow down key catalytic steps.[10]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems with potential causes and validated solutions.
Problem 1: Low to No Conversion, Starting Material Largely Unchanged
Your reaction shows minimal product formation even after extended reaction times. This is the most direct symptom of severe catalyst poisoning or inhibition at the outset of the reaction.
-
Primary Suspect: Direct Catalyst Poisoning by Morpholine Nitrogen. The catalyst is likely being sequestered into an inactive state by the morpholine moiety before it can effectively turn over.
-
Causality: The rate of poisoning (coordination of the morpholine nitrogen to the metal center) is faster than the rate of the desired catalytic cycle. This is a classic case of competitive binding where the poison has a high affinity for the catalyst.[4]
-
Suggested Solutions & Workflow:
-
Ligand Modification: The first and most effective strategy is to modify the ligand environment around the metal. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) are essential. These ligands serve two purposes: they sterically shield the metal center, making it more difficult for the morpholine nitrogen to coordinate, and they electronically enrich the metal, promoting the desired oxidative addition step.[2][8]
-
Use of Pre-catalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a modern pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are designed for clean, rapid, and efficient generation of the active L-Pd(0) species, which can outcompete the poisoning process.[8][11]
-
Temperature Optimization: Lowering the reaction temperature may slow the rate of catalyst decomposition or irreversible poisoning relative to the catalytic turnover. Conversely, if the issue is a sluggish oxidative addition, a modest increase in temperature might be necessary, but this must be balanced against the risk of thermal degradation.[2]
-
This protocol provides a systematic approach to identify an optimal ligand for a challenging Suzuki coupling reaction involving this compound.
Objective: To compare the efficacy of different phosphine ligands in preventing catalyst deactivation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligands to be screened (e.g., PPh₃, XPhos, SPhos) (2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Internal standard (e.g., dodecane)
Procedure:
-
Set up an array of reaction vials in a glovebox or using a Schlenk line.
-
To each vial, add the arylboronic acid, base, and internal standard.
-
In separate vials, prepare stock solutions of the palladium source and each ligand.
-
Add the palladium and the designated ligand solution to each reaction vial.
-
Add the solvent, followed by the this compound.
-
Seal the vials and place them in a pre-heated reaction block (e.g., at 90 °C).
-
Take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench with a suitable solvent and analyze by GC or LC-MS to determine the conversion relative to the internal standard.
Data Analysis & Expected Outcome: Plot the conversion against time for each ligand. A successful ligand will show a steady increase in conversion to a high final yield. An inadequate ligand will result in a flat line (no reaction) or a curve that plateaus at a low conversion, indicating the catalyst has died. This systematic approach validates the choice of a more robust ligand system.
| Ligand Example | Expected Performance with N-Heterocyclic Substrates | Rationale |
| PPh₃ (Triphenylphosphine) | Poor to Moderate | Small cone angle, less effective at shielding the metal center. |
| dppf | Moderate | Bidentate, offers some stability but may not be bulky enough. |
| XPhos / SPhos | Good to Excellent | Bulky and electron-rich, designed to promote challenging couplings and resist deactivation.[2][8] |
Problem 2: Formation of Palladium Black and Stalled Reaction
The reaction starts, but after a short period, a black precipitate forms, and the reaction progress halts.
-
Primary Suspect: Catalyst Aggregation and Decomposition. The catalytically active, soluble L-Pd(0) species is unstable under the reaction conditions and is decomposing into inactive, bulk palladium metal.
-
Causality: This can be triggered by several factors:
-
Insufficient Ligand Stabilization: The ligand may dissociate from the metal, or the ligand itself may degrade at high temperatures, leaving the palladium center "naked" and prone to aggregation.[12]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to the formation of palladium black.[2]
-
High Temperatures: Elevated temperatures can accelerate both ligand degradation and the rate of aggregation.[2]
-
-
Suggested Solutions & Workflow:
-
Ensure a Strictly Inert Atmosphere: This is non-negotiable. Use high-purity argon or nitrogen. Solvents and liquid reagents must be rigorously degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.
-
Optimize Ligand-to-Metal Ratio: While a 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand (e.g., 2.5:1 or 3:1) can sometimes provide additional stability. However, a large excess can inhibit the reaction, so this should be optimized carefully.[2]
-
Re-evaluate Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. It is better for a reaction to proceed slowly to completion than to start fast and die prematurely.
-
// Nodes start [label="Low or No Conversion?", fillcolor="#EA4335"]; check_pd_black [label="Observe Palladium Black Formation?", fillcolor="#FBBC05", fontcolor="#202124"]; cause_aggregation [label="Probable Cause:\nCatalyst Aggregation / Decomposition", fillcolor="#4285F4"]; cause_poisoning [label="Probable Cause:\nDirect Catalyst Poisoning", fillcolor="#4285F4"]; solution_inert [label="Solution:\n1. Ensure Strict Inert Atmosphere\n2. Use More Robust Ligand\n3. Lower Reaction Temperature", fillcolor="#34A853"]; solution_ligand [label="Solution:\n1. Screen Bulky, Electron-Rich Ligands\n2. Use Modern Pre-Catalysts\n3. Optimize Temperature", fillcolor="#34A853"];
// Edges start -> check_pd_black; check_pd_black -> cause_aggregation [label="Yes"]; check_pd_black -> cause_poisoning [label="No"]; cause_aggregation -> solution_inert; cause_poisoning -> solution_ligand; } .enddot Caption: Troubleshooting workflow for catalyst deactivation.
Problem 3: Reaction is Sluggish and Incomplete
The reaction proceeds but is slow and never reaches full conversion, even with a seemingly stable catalyst.
-
Primary Suspect: Product Inhibition. The N-arylated or N-alkylated morpholine product is also a Lewis base and can compete with the starting material for coordination to the catalyst, slowing down the reaction rate as product concentration increases.
-
Causality: As the reaction progresses, the concentration of the product, which is also a catalyst poison, builds up. This leads to a gradual decrease in the concentration of the available active catalyst, resulting in a decelerating reaction rate that may appear to stall before completion.[13]
-
Suggested Solutions:
-
Incremental Catalyst Addition: Adding the catalyst in two or three portions over the course of the reaction can help maintain a sufficient concentration of the active species to push the reaction to completion.
-
Higher Catalyst Loading: While not ideal from an economic standpoint, increasing the initial catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the effects of partial inhibition.
-
Consider Flow Chemistry: For process development, moving to a continuous flow reactor with a packed bed of a heterogeneous catalyst can be an excellent solution. In this setup, the product is continuously removed from the catalytic zone, preventing product inhibition.
-
// Connections Pd0 -> Morpholine [dir=both, label="Coordination\n(Poisoning)", color="#EA4335", style=bold]; Morpholine -> PoisonedComplex [color="#EA4335", style=bold]; } .enddot Caption: Mechanism of catalyst poisoning by morpholine derivatives.
References
- DCL Inc.
- Hoyos, L. J., Primet, M., & Praliaud, H.
- Google Patents.
- Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01).
- ResearchGate. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
- Journal of the American Chemical Society.
- Benchchem.
- Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Noah Chemicals.
- Wikipedia.
- Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3,5-dimethylphenol.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015-03-27).
- PubMed.
- Organic Chemistry Frontiers (RSC Publishing).
- Benchchem. Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
- Scilit.
- MDPI.
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- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of 4-(2-Bromoethyl)morpholine Reactions
Welcome to the technical support center for 4-(2-Bromoethyl)morpholine applications. As a highly versatile alkylating agent, this compound is a cornerstone reagent for introducing the morpholinoethyl moiety into a wide range of molecules, a common strategy in the development of pharmacologically active compounds. However, its reactivity can also present challenges, particularly concerning reaction selectivity.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Core Concepts: Understanding the Reactivity of this compound
This compound is a classic electrophile used in bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the bromine atom creates an electrophilic carbon center that is susceptible to attack by various nucleophiles, such as amines (N-alkylation), phenoxides (O-alkylation), and thiolates (S-alkylation). The primary challenge in using this reagent arises when a substrate contains multiple nucleophilic sites, leading to potential competition and the formation of undesired byproducts.
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Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during reactions with this compound in a practical question-and-answer format.
Q1: My reaction yield is unexpectedly low or has failed completely. What are the likely causes and how can I troubleshoot this?
Low yield is a common issue that can often be resolved through a systematic evaluation of the reaction parameters.
Potential Causes & Recommended Actions:
-
Reagent Integrity: this compound and its hydrobromide salt can degrade over time. The free base is particularly susceptible to intramolecular cyclization.
-
Solution: Always use a fresh or properly stored reagent. For the hydrobromide salt, ensure it is dry. Store the reagent in a freezer under an inert atmosphere.[1] You can quickly check for the presence of the starting material by thin-layer chromatography (TLC) against a fresh standard.
-
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may have poor solubility in the reaction solvent.
-
Solution: For N-alkylation of amines, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[2] For less nucleophilic amines or for O-alkylation of phenols, a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be required.[3] Ensure the base is anhydrous, as water can hydrolyze the alkylating agent.
-
-
Suboptimal Solvent: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.[4]
-
Solution: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cationic species formed during the SN2 transition state.[4][5] ACN is often a good starting point due to its relatively low boiling point, which simplifies product isolation.[2]
-
-
Incorrect Temperature: Alkylation reactions are sensitive to temperature.[4]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in ACN (approx. 82°C) is a common condition.[2] However, excessive heat can promote side reactions or decomposition. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
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// Edges start -> check_reagents; check_reagents -> check_base [label="Reagents OK"]; check_base -> check_solvent [label="Base OK"]; check_solvent -> check_temp [label="Solvent OK"]; check_temp -> success [label="Temp OK"]; } enddot Caption: Systematic workflow for troubleshooting low-yield reactions.
Q2: I am attempting to N-alkylate a substrate that also contains a phenolic hydroxyl group, but I'm getting significant O-alkylation. How can I improve selectivity for the nitrogen atom?
This is a classic chemoselectivity challenge. The outcome of the reaction depends on the relative nucleophilicity of the amine and the hydroxyl group under the chosen conditions. Generally, amines are softer nucleophiles than the corresponding phenoxides, which are hard nucleophiles.
Strategies to Favor N-Alkylation:
-
Choice of Base: Use a milder base that will preferentially deprotonate the more acidic phenol but not fully deprotonate the amine, leaving the amine as the more active nucleophile. A base like K₂CO₃ is often a good choice. Stronger bases like NaH will generate the phenoxide, which is a highly reactive nucleophile and will strongly favor O-alkylation.
-
Solvent Effects: Polar protic solvents (e.g., ethanol) can hydrogen-bond with the amine, reducing its nucleophilicity and potentially favoring O-alkylation. Conversely, polar aprotic solvents (DMF, ACN, DMSO) do not solvate the amine as strongly, preserving its nucleophilicity for the desired N-alkylation.
-
Protecting Groups: If other strategies fail, the most robust solution is to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether), perform the N-alkylation, and then deprotect the alcohol.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Mild Base (e.g., K₂CO₃, Et₃N) | Strong Base (e.g., NaH, Cs₂CO₃) | Strong bases generate the highly nucleophilic phenoxide anion. |
| Solvent | Polar Aprotic (ACN, DMF) | Polar Aprotic (DMF, DMSO) | Aprotic solvents enhance the nucleophilicity of both species but are standard for SN2. |
| Temperature | Lower Temperature | Higher Temperature | Higher temperatures can sometimes favor the thermodynamically more stable product. |
| Strategy | Direct Alkylation | Protection-Alkylation-Deprotection | Protecting the competing hydroxyl group guarantees N-selectivity. |
Q3: My reaction with a primary or secondary amine is producing a mixture of mono- and di-alkylated products. How can I maximize the yield of the mono-alkylated species?
Over-alkylation is a common problem when the newly formed product is still nucleophilic. The secondary amine formed from a primary amine, for instance, can be alkylated again to form a tertiary amine.
Methods to Promote Mono-alkylation:
-
Stoichiometry Control: Use a significant excess of the starting amine relative to this compound (e.g., 3-5 equivalents). This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base over an extended period. This technique maintains a very low instantaneous concentration of the electrophile, further favoring a reaction with the more abundant starting amine.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetic product.
Frequently Asked Questions (FAQs)
What is the best way to monitor the progress of my alkylation reaction? Thin-layer chromatography (TLC) is the quickest and most common method. Stain with potassium permanganate or use a UV lamp if your compounds are UV-active. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material and the appearance of product signals.[7]
I am using the this compound hydrobromide salt. Do I need to add extra base? Yes. The hydrobromide salt is an acid salt of the amine. You will need to add at least one equivalent of base to neutralize the HBr and a second equivalent to facilitate the alkylation reaction itself. Therefore, a minimum of two equivalents of base is required.
Are there any safety concerns with this compound? Yes. This compound and its hydrobromide salt are classified as harmful if swallowed and cause skin and serious eye irritation.[8][9] They may also cause respiratory irritation.[8][9] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Exemplary Protocol: N-Alkylation of 4-Bromobenzylamine
This protocol details a standard procedure for the mono-N-alkylation of a primary amine, incorporating principles discussed above to maximize selectivity and yield.
Materials:
-
4-Bromobenzylamine (1.0 eq)
-
This compound hydrobromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzylamine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approximately 10 mL per mmol of the amine).
-
Reagent Addition: Add this compound hydrobromide (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system) until the starting amine is consumed (typically 6-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Redissolve the crude residue in a suitable solvent like dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Torosyan, G.H. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem, 4(1):1‒5. [Link]
- Alkylation Reactions | Development, Technology. Mettler Toledo. [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
- Optimizing reaction conditions of N-alkylation reaction.
- PubChem. This compound hydrobromide.
- Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. [Link]
Sources
- 1. This compound | 89583-07-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. echemi.com [echemi.com]
- 9. This compound hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Viscous Reaction Mixtures with 4-(2-Bromoethyl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)morpholine. This guide is designed to provide practical, in-depth troubleshooting advice for a common yet challenging issue: managing viscous reaction mixtures. High viscosity can impede mixing, slow reaction rates, and complicate work-up procedures. Here, we address specific problems you may encounter, explaining the underlying chemical principles and offering field-tested solutions.
Core Concept: Why Viscosity Matters in Your Reaction
Increased viscosity in a reaction mixture is more than just a physical inconvenience; it directly impacts the chemical kinetics and overall success of your synthesis. As the viscosity of the reaction medium increases, the diffusion of reactants is hindered. This can lead to a decrease in the reaction rate, as molecules have fewer productive collisions.[1] In cases of highly viscous or "gummy" reaction mixtures, localized "hot spots" can occur due to poor heat dissipation, potentially leading to side reactions or decomposition of sensitive reagents. Furthermore, viscous mixtures can be challenging to stir effectively, leading to heterogeneity and incomplete reactions.
Here is a logical diagram illustrating how viscosity can impact your reaction:
Caption: Impact of High Viscosity on Reaction Outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-alkylation reaction with this compound has become a thick, unstirrable slurry. What's happening and how can I fix it?
Answer:
This is a common issue, particularly when performing N-alkylation on large molecules, polymers, or when using a high concentration of reactants. The formation of a thick slurry is often due to the precipitation of the product or a reaction intermediate. The morpholine moiety, while often improving the pharmacokinetic properties of drug candidates, can also increase the polarity and intermolecular interactions of the resulting molecule, leading to insolubility in less polar organic solvents.[2][3][4]
Troubleshooting Protocol:
-
Solvent Screening: The first and most critical step is to re-evaluate your choice of solvent. If you are using a non-polar solvent, consider switching to a more polar, aprotic solvent that is known to be effective for N-alkylation reactions and can better solvate the reactants and products.
Solvent Class Recommended Solvents Rationale Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) Excellent at solvating polar molecules and salts that may form during the reaction. Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) Good for initial dissolution, but may not be sufficient for highly polar products. Chlorinated Dichloromethane (DCM) Often used for reactions at or below room temperature.[5] -
Temperature Adjustment: Gently warming the reaction mixture can often increase the solubility of your compounds and reduce viscosity. However, be cautious, as excessive heat can lead to side reactions. A modest increase to 40-50 °C is a good starting point.
-
Stirring and Mechanical Agitation: Ensure your stirring is adequate. For highly viscous mixtures, a standard magnetic stir bar may not be sufficient.
-
Overhead Stirring: Employing a mechanical overhead stirrer with a paddle or anchor-shaped impeller can provide the necessary torque to effectively mix the reaction.
-
Vigorous Agitation: In some cases, intermittent, vigorous shaking of the reaction vessel (if safely possible) can help to break up clumps and re-initiate mixing.
-
Here is a workflow for addressing an unstirrable reaction:
Caption: Troubleshooting workflow for an unstirrable reaction mixture.
Question 2: I'm using this compound hydrobromide, and my reaction is very slow and heterogeneous. Are there any specific considerations for the hydrobromide salt?
Answer:
Yes, using the hydrobromide salt of this compound introduces important considerations. The hydrobromide salt is a solid and is generally more soluble in polar solvents like water or alcohols than in many organic solvents.[6] Its limited solubility in common organic reaction media can lead to a slow, diffusion-limited reaction.
Key Considerations and Solutions:
-
In-situ Free-Basing: The most effective approach is to perform an in-situ free-basing of the hydrobromide salt. This involves adding a suitable base to the reaction mixture to neutralize the hydrobromic acid and generate the more soluble free base of this compound.
Base Recommended Amount Notes Potassium Carbonate (K₂CO₃) 2.0 - 3.0 equivalents A mild, inexpensive base suitable for many reactions. Triethylamine (Et₃N) 1.5 - 2.0 equivalents A soluble organic base, but can sometimes act as a nucleophile. Diisopropylethylamine (DIPEA) 1.5 - 2.0 equivalents A non-nucleophilic, sterically hindered base. -
Phase-Transfer Catalysis: If your reaction involves a biphasic system (e.g., an aqueous solution of the hydrobromide salt and an organic solution of your substrate), a phase-transfer catalyst (PTC) can be highly effective. The PTC will transport the morpholine-containing reactant across the phase boundary to react with your substrate in the organic layer. Common PTCs include tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate (TBAHS).
Question 3: My reaction mixture becomes progressively more viscous as the reaction proceeds. How can I mitigate this to ensure the reaction goes to completion?
Answer:
A gradual increase in viscosity often indicates the formation of a high molecular weight product or a polymer. This is a common challenge in polymerization reactions or when functionalizing large biomolecules. The increasing viscosity can trap unreacted starting material and prevent the reaction from reaching completion.
Strategies for Mitigation:
-
Staged Reagent Addition: Instead of adding all the this compound at the beginning of the reaction, consider adding it in portions. This can help to control the rate of viscosity increase and allow for better mixing throughout the reaction.
-
Solvent Addition During the Reaction: As the viscosity increases, carefully add more solvent to maintain a stirrable consistency. It is crucial to ensure that the added solvent is compatible with the reaction conditions and does not quench the reaction.
-
Increase Reaction Temperature: As discussed previously, increasing the temperature can lower the viscosity of the reaction mixture. This can be particularly effective in the later stages of a reaction when the viscosity is at its highest.
-
Optimize Reactant Ratios: Carefully consider the stoichiometry of your reaction. Using a large excess of one reactant can sometimes contribute to the formation of side products that increase viscosity.
Experimental Protocol: A General Approach to N-Alkylation with Viscosity Management
This protocol provides a general framework for an N-alkylation reaction using this compound with proactive measures to manage potential viscosity issues.
Materials:
-
Substrate (containing a primary or secondary amine)
-
This compound or its hydrobromide salt
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Mechanical Overhead Stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical overhead stirrer and a reflux condenser, dissolve the amine-containing substrate in anhydrous DMF.
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate to the solution. If using this compound hydrobromide, increase this to 3.5 equivalents.
-
Reagent Addition: Slowly add 1.2 equivalents of this compound to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Viscosity Management: If the reaction mixture becomes too viscous to stir effectively, add additional anhydrous DMF in small portions until a manageable consistency is restored.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate can then be processed using standard extraction and purification techniques.
References
- BenchChem. (2025).
- ECOL CHEM ENG A. (2012). Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer. 19(11), 1393-1403.
- Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s(Supplement)).
- ResearchG
- Saini, S., Dwivedi, A., & Kumar, S. (2024).
- Tang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4978.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
- EDP Sciences. (2024).
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Biblioteka Nauki. (2012).
- Elsevier. (2011).
- University of St Andrews Research Portal. (2005). Controlling the Outcome of an N-Alkylation Reaction by Using N-Oxide Functional Groups.
- National Institutes of Health. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Semantic Scholar. (2012).
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrobromide | 42802-94-8 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(2-Bromoethyl)morpholine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-(2-Bromoethyl)morpholine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can carry through to the final drug product, potentially affecting its efficacy, safety, and stability.[1][2] Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate stringent purity control for all raw materials and intermediates used in pharmaceutical manufacturing.[1][3][4][5] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
The narrative that follows is grounded in established scientific principles and aims to provide not just a protocol, but a comprehensive understanding of the "why" behind the experimental choices. We will explore the intricacies of HPLC method development, compare it with alternative techniques, and provide a self-validating experimental protocol.
The Inherent Advantages of HPLC for Amine Analysis
High-Performance Liquid Chromatography (HPLC) has become a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability.[4][5] For a polar compound like this compound, which exists as a free base or more commonly as a hydrobromide or hydrochloride salt, Reverse-Phase HPLC (RP-HPLC) is the technique of choice.[6][7] This is because RP-HPLC effectively separates compounds based on their hydrophobicity, allowing for the resolution of the main component from structurally similar impurities.
Causality in Method Development: Why These Parameters?
A robust HPLC method is not a matter of chance but of deliberate, scientifically-driven choices. The development of such a method for this compound involves a systematic optimization of several key parameters.[1]
-
Column Chemistry: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its non-polar stationary phase provides excellent retention for a wide range of organic molecules. The choice of a specific C18 column often comes down to factors like particle size, pore size, and end-capping, which influence efficiency and peak shape.
-
Mobile Phase Composition: The mobile phase, a mixture of an aqueous component (often with a buffer) and an organic modifier (like acetonitrile or methanol), is the primary driver of separation. For basic compounds like morpholine derivatives, using a slightly acidic mobile phase (e.g., with formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.
-
Detection Wavelength: this compound lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths (around 210 nm). However, for enhanced sensitivity and specificity, especially for impurity profiling, a mass spectrometric (MS) detector is highly recommended.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is essential to understand its position relative to other analytical techniques for a comprehensive purity assessment.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities.[4] Applicable to non-volatile and thermally labile compounds. Quantitative accuracy and precision.[3] | May require derivatization for compounds without a UV chromophore for sensitive UV detection. Can be more complex to develop and validate than other methods. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8] Suitable for identifying and quantifying volatile impurities. | Requires the analyte to be volatile and thermally stable.[8] Direct analysis of polar compounds like morpholine derivatives can be challenging due to poor peak shape.[9] Derivatization is often necessary to improve volatility.[10][11] |
| Titrimetry | Quantitative chemical analysis that determines the concentration of an identified analyte. | Simple, inexpensive, and can be highly accurate for assaying the bulk substance. | Lacks specificity; it will titrate any basic substance present, not just the active compound. Not suitable for impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. | Provides detailed structural information, making it excellent for identifying unknown impurities. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures. |
Experimental Workflow & Protocol
The following section outlines a detailed, self-validating HPLC method for the purity analysis of this compound. This protocol is designed to be compliant with ICH guidelines for analytical method validation.[1][3][4]
Logical Flow of Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Purified water (e.g., Milli-Q or equivalent).
-
This compound reference standard and any known impurity standards.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm or MS (Electrospray Ionization - ESI, positive mode).
3. Preparation of Solutions:
-
Diluent: 50:50 Methanol:Water.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability Test (SST):
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
5. Analysis and Calculation:
Inject the blank (diluent), standard solution, and sample solution. Identify the peaks based on their retention times relative to the standard. Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
For a more accurate quantification, especially for known impurities, use an external standard method with the respective impurity reference standards.
Trustworthiness: A Self-Validating System
The protocol described above incorporates self-validating elements to ensure the trustworthiness of the results. The System Suitability Test (SST) is a critical component that verifies the performance of the chromatographic system before any samples are analyzed.[5] Furthermore, adherence to ICH guidelines for method validation, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness, provides a comprehensive framework for ensuring the reliability of the analytical data.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of final pharmaceutical products. While several analytical techniques can be employed, HPLC, particularly RP-HPLC, offers a superior combination of resolution, sensitivity, and quantitative accuracy for this purpose. The successful implementation of an HPLC method relies on a thorough understanding of the underlying chromatographic principles and a systematic approach to method development and validation. By following the detailed protocol and comparative insights provided in this guide, researchers and drug development professionals can confidently and accurately assess the purity of this important pharmaceutical intermediate.
References
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Guide to the Purity Determination of 4-(2-Bromoethyl)morpholine: The Ascendancy of Quantitative NMR (qNMR)
Executive Summary
In the landscape of pharmaceutical development and manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. 4-(2-Bromoethyl)morpholine, a vital heterocyclic building block in the synthesis of numerous pharmaceutical agents, presents a typical analytical challenge. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of this compound. We will dissect the fundamental principles of qNMR, present a self-validating experimental protocol, and furnish the supporting data that establishes qNMR as a primary, robust, and often superior analytical methodology.
The Analytical Challenge: Quantifying this compound
This compound is a morpholine derivative widely employed as a reactive intermediate in organic synthesis.[1] Its molecular integrity is paramount, as impurities can carry through to the final API, potentially altering its pharmacological profile or introducing toxicity.
Potential Impurities: The synthesis of this compound can introduce several classes of impurities, including:
-
Starting Materials: Unreacted morpholine or 1,2-dibromoethane.
-
By-products: Dimerized or polymeric species.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Dichloromethane).
-
Degradation Products: Hydrolysis of the bromoethyl group to a hydroxyethyl group, forming 2-morpholinoethanol.
A robust analytical method must be capable of selectively quantifying the target analyte in the presence of these structurally similar compounds.
The Principle of qNMR: A Paradigm of Absolute Quantification
Quantitative NMR (qNMR) operates on a fundamental principle that sets it apart from nearly all other analytical techniques: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[2][3] This intrinsic linearity means that, under properly controlled experimental conditions, qNMR provides an absolute measure of the molar quantity of a substance without the need for a calibration curve or a chemically identical reference standard for the analyte.[3][4]
This unique feature positions ¹H qNMR as a primary ratio method of measurement, capable of delivering results with direct traceability to the International System of Units (SI) when a certified internal standard is used.[5]
Diagram: The Foundation of qNMR
Caption: Fundamental workflow of an NMR experiment for quantitative analysis.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in purity analysis, they are fundamentally relative methods. Their accuracy hinges on the availability of a highly pure, well-characterized reference standard of the target analyte to generate a response factor. When such a standard is unavailable, as is often the case for novel intermediates, purity is estimated by area percent, a method that assumes all impurities have the same detector response as the main component—a frequent source of significant error.[6]
Table 1: Methodological Comparison for Purity Analysis
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID) |
| Quantification Principle | Primary (Absolute) : Signal directly proportional to molar amount.[7] | Relative : Requires analyte-specific reference standard for response factor. | Relative : Requires analyte-specific reference standard for response factor. |
| Reference Standard | Requires a stable, certified internal standard of a different compound.[8] | Requires a high-purity reference standard of the analyte itself . | Requires a high-purity reference standard of the analyte itself . |
| Selectivity | High; resolves protons in different chemical environments. Can quantify multiple components simultaneously.[5] | Dependent on chromatographic separation; co-elution can be an issue. | Dependent on chromatographic separation and analyte volatility. |
| Sample Integrity | Non-destructive : Sample can be recovered and used for other analyses.[4] | Destructive. | Destructive. |
| Speed | Fast for low molecular weight compounds (~15 mins/sample), no column equilibration needed.[3] | Slower; requires method development, column equilibration, and run time. | Slower; requires method development and temperature programming. |
| Universality | Applicable to nearly any soluble organic compound.[3] | Limited to compounds with a UV chromophore. | Limited to volatile and thermally stable compounds. |
| Traceability | Directly traceable to SI units via a certified internal standard. | Traceability is dependent on the purity of the analyte-specific standard. | Traceability is dependent on the purity of the analyte-specific standard. |
Experimental Protocol: qNMR Purity of this compound
This section details a robust, self-validating protocol for determining the purity of this compound using ¹H qNMR with an internal standard.
Workflow Diagram: Purity Determination by qNMR
Caption: Step-by-step workflow for qNMR purity determination.
A. Selection of Materials
-
Analyte: this compound (CAS: 89583-07-3), MW: 194.07 g/mol .[9]
-
Internal Standard (IS): Maleic acid (CAS: 110-16-7). It is an excellent choice because it is highly pure, non-volatile, stable, and possesses two vinyl protons that resonate as a sharp singlet in a region of the ¹H NMR spectrum (~6.3 ppm in DMSO-d6) that is typically free of signals from the analyte.[2][10]
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). It is a versatile solvent suitable for both the analyte and the internal standard.
B. Step-by-Step Sample Preparation
-
Weighing the Internal Standard: Using a calibrated analytical balance, accurately weigh approximately 10 mg of certified maleic acid into a clean, dry vial. Record the weight precisely (e.g., 10.15 mg). The use of metrological weighing is critical as this mass is a primary input for the calculation.[6]
-
Weighing the Analyte: To the same vial, add approximately 25 mg of this compound. Record the exact weight (e.g., 25.30 mg). A 1:1 signal intensity ratio is ideal but not mandatory.[6]
-
Dissolution: Add approximately 0.75 mL of DMSO-d6 to the vial.
-
Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. A clear, homogenous solution is essential for accurate results.[10]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
C. NMR Data Acquisition (400 MHz Spectrometer)
The causality behind these parameters is to ensure the signal intensity is truly proportional to the number of nuclei, which requires full magnetic relaxation between scans.
-
Pulse Program: Standard 1D proton experiment.
-
Pulse Angle (p1): 90°. This ensures maximum signal generation for each scan.
-
Relaxation Delay (d1): 20-30 seconds. This is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (analyte or IS). A long delay ensures complete relaxation, preventing signal saturation and ensuring accurate integration.
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 8-16. This is a balance; sufficient scans are needed for a good signal-to-noise ratio (S/N > 150:1 recommended), but excessive scans increase experiment time.
-
Receiver Gain (rg): Set automatically by the instrument, ensuring the Free Induction Decay (FID) does not get clipped.
D. Data Processing and Calculation
-
Processing: Apply Fourier transform, followed by careful manual phase and baseline correction to ensure the accuracy of the integrals.
-
Integration:
-
Integrate the well-resolved singlet of the maleic acid vinyl protons (~6.3 ppm).
-
Integrate a well-resolved, non-overlapping signal from this compound. The triplet corresponding to the two protons adjacent to the bromine atom (-CH₂-Br, ~3.6 ppm) is often a good choice.
-
-
Purity Calculation: The mass fraction purity (Purity %w/w) of the analyte is calculated using the following equation:
Where:
-
I_analyte : Integral area of the selected analyte signal.
-
I_IS : Integral area of the internal standard signal.
-
N_analyte : Number of protons for the integrated analyte signal (e.g., 2 for the -CH₂-Br group).
-
N_IS : Number of protons for the integrated IS signal (2 for maleic acid).
-
M_analyte : Molar mass of the analyte (194.07 g/mol ).
-
M_IS : Molar mass of the internal standard (116.07 g/mol ).
-
m_analyte : Mass of the analyte weighed.
-
m_IS : Mass of the internal standard weighed.
-
Purity_IS : Certified purity of the internal standard (e.g., 99.95%).
-
Hypothetical Data and Results
The following table summarizes a hypothetical experiment following the protocol above.
Table 2: Experimental Data for qNMR Purity Determination
| Parameter | Symbol | Value | Notes |
| Mass of this compound | m_analyte | 25.30 mg | |
| Mass of Maleic Acid | m_IS | 10.15 mg | |
| Purity of Maleic Acid | Purity_IS | 99.95 % | From Certificate of Analysis |
| Molar Mass of Analyte | M_analyte | 194.07 g/mol | |
| Molar Mass of IS | M_IS | 116.07 g/mol | |
| Integral of Analyte Signal (-CH₂-Br) | I_analyte | 2.05 | |
| Number of Protons (Analyte) | N_analyte | 2 | |
| Integral of IS Signal (-CH=CH-) | I_IS | 1.00 | Normalized for simplicity |
| Number of Protons (IS) | N_IS | 2 | |
| Calculated Purity (w/w) | Purity_analyte | 98.8 % | Calculated using the formula |
This result provides a direct, absolute measure of the mass of this compound relative to the total mass of the sample weighed.
Conclusion: The Authoritative Power of qNMR
For the purity determination of key pharmaceutical intermediates like this compound, qNMR offers a powerful, efficient, and metrologically rigorous alternative to traditional chromatographic methods.[11] Its fundamental advantage lies in its ability to provide absolute quantification without requiring an often-unavailable, analyte-specific certified reference material.[8] By leveraging a well-characterized internal standard and adhering to a validated protocol with carefully chosen experimental parameters, qNMR delivers highly accurate and precise purity values that are directly traceable to international standards.[12][13] This makes it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical results.
References
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. URL: https://www.resolvemass.
- RSSL. qNMR: A powerful tool for purity determination. URL: https://www.rssl.
- IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. URL: https://www.irejournals.
- US Pharmacopeia (USP). Stimuli Article (qNMR). URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/qnmr-stim-article.pdf
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. URL: https://eureka.patsnap.com/technologies/4e17c093-69a0-4f27-96a8-f725a28e08d6-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance
- J-Stage. Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. URL: https://www.jstage.jst.go.jp/article/cpb/64/3/64_c15-00771/_article
- AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. URL: https://www.azom.com/article.aspx?ArticleID=19699
- ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. URL: https://www.resolvemass.
- PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. URL: https://pubmed.ncbi.nlm.nih.gov/32910504/
- Mestrelab Resources. What is qNMR and why is it important?. URL: https://resources.mestrelab.
- BIPM. Quantitative NMR (qNMR). URL: https://www.bipm.
- FUJIFILM Wako. Quantitative NMR (qNMR). URL: https://labchem-wako.fujifilm.
- ResearchGate. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. URL: https://www.researchgate.
- Sigma-Aldrich. High-Performance Quantitative H-1 NMR. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/919/crm-qnmr-flyer-ms.pdf
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1502101
- FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR (Calibration Standard for qNMR). URL: https://labchem-wako.fujifilm.
- Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/181/279/1-qnmr-flyer.pdf
- Capot Chemical. Specifications of this compound. URL: https://www.capotchem.com/spec/25760.html
- PubChem. This compound hydrobromide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Bromoethyl_morpholine-hydrobromide
- Sigma-Aldrich. This compound | 89583-07-3. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884bed6
- Sigma-Aldrich. This compound hydrobromide | 42802-94-8. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h304528ca
- Biosynth. This compound hydrobromide | 42802-94-8 | SBA80294. URL: https://www.biosynth.com/p/SBA80294/4-2-bromoethyl-morpholine-hydrobromide
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_rawmu2024_01051.pdf
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the LC-MS Analysis of 4-(2-Bromoethyl)morpholine: A Comparative Methodological Review
For researchers, scientists, and professionals in drug development, the precise quantification of process-related impurities is a cornerstone of ensuring pharmaceutical safety and quality. 4-(2-Bromoethyl)morpholine, a reactive intermediate, presents a significant analytical challenge due to its structural characteristics. As a potential genotoxic impurity (PGI), its presence must be monitored at trace levels, demanding highly sensitive and robust analytical methods.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the analysis of this compound. We will explore two primary LC-MS strategies—direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach using chemical derivatization—and compare them against the more traditional Gas Chromatography-Mass Spectrometry (GC-MS) technique. The causality behind each experimental choice is explained to provide a framework for developing and validating a self-sufficient, trustworthy analytical system.
The Analytical Challenge: Bridging Polarity and Poor Ionization
This compound is a molecule of dual character. The morpholine ring imparts high polarity and water solubility, making it difficult to retain on conventional reversed-phase (RP) chromatographic columns like C18. Conversely, the bromoethyl moiety, an alkyl halide, does not ionize efficiently by electrospray ionization (ESI), the most common ionization technique for LC-MS. A successful method must therefore overcome both poor chromatographic retention and low ionization efficiency to achieve the sensitivity required for trace-level impurity analysis.
Method 1: Direct Analysis by HILIC-LC-MS/MS
Expertise & Experience: The most direct approach to analyzing a highly polar analyte is to utilize a chromatographic mode designed for its retention. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a primarily organic mobile phase. This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention. This strategy has been successfully validated for the parent compound, morpholine, in complex matrices, making it the logical starting point for its bromoethyl derivative.[1]
Trustworthiness: This method's trustworthiness lies in its simplicity. By avoiding complex derivatization steps, it minimizes potential sources of error, variability, and sample loss. The direct injection of a minimally prepared sample ("dilute and shoot") enhances throughput and reproducibility.[2]
Experimental Protocol: HILIC-LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound hydrobromide in a 50:50 acetonitrile/water mixture.
-
Create a calibration curve by serially diluting the stock solution.
-
For drug substance analysis, dissolve the active pharmaceutical ingredient (API) in the diluent to a final concentration of 1-2 mg/mL.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system.
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Analyte: this compound (Free base MW: 194.07 for C6H12BrNO). The protonated molecule [M+H]+ would be m/z 195.0. A plausible fragmentation would be the loss of the bromoethyl group, leading to a fragment at m/z 86.1 (morpholine fragment).
-
Primary (Quantifier): 195.0 → 86.1
-
Secondary (Qualifier): 195.0 → 56.1 (Further morpholine ring fragmentation)
-
-
Visualizing the HILIC-LC-MS/MS Workflow
Caption: General workflow for direct HILIC-LC-MS/MS analysis.
Method 2: Reversed-Phase LC-MS/MS with Pre-Column Derivatization
Expertise & Experience: When direct analysis lacks sufficient sensitivity, an experienced scientist turns to chemical derivatization. This technique addresses the core challenge of poor ionization head-on. For alkyl halides, derivatization with a nucleophilic agent that contains a permanently charged or easily ionizable group can increase ESI response by several orders of magnitude.[4] Reagents like 4-dimethylaminopyridine (4-DMAP) react with the alkyl bromide to form a quaternary ammonium salt, which is highly responsive in positive ESI mode.[4] This strategy also allows the use of robust and widely available reversed-phase C18 columns.
Trustworthiness: While adding a step, a well-optimized derivatization protocol can be highly reproducible. The formation of a stable, charged derivative moves the analysis away from the limits of instrument sensitivity, leading to more robust and reliable quantification at ultra-trace levels. The method's validity is confirmed by running a derivatized blank to ensure no interfering peaks are generated from the reagent itself.
Experimental Protocol: Derivatization LC-MS/MS
-
Derivatization Reaction: [4][5]
-
To 1 mL of the sample solution (dissolved in acetonitrile), add 100 µL of a 10 mg/mL 4-dimethylaminopyridine (4-DMAP) solution in acetonitrile.
-
Seal the vial and heat at 60-70°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system.
-
Column: Standard C18 Column (e.g., 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starting at 5-10% B and ramping up to 95% B.
-
Flow Rate: 0.4-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization: ESI, Positive Mode.
-
MRM Transitions:
-
Analyte: 4-DMAP derivative of this compound. The resulting product is a quaternary amine. The precursor ion will be the molecular weight of the derivative (m/z 316.2). The most abundant and stable fragment is typically the 4-DMAP moiety itself (m/z 123.1).
-
Primary (Quantifier): 316.2 → 123.1
-
Secondary (Qualifier): 316.2 → [Another relevant fragment]
-
-
Visualizing the Derivatization Workflow
Caption: Workflow for analysis using pre-column derivatization.
Alternative Method: GC-MS with Derivatization
Authoritative Grounding: Before the widespread adoption of LC-MS, GC-MS was the gold standard for many volatile and semi-volatile compound analyses. For polar molecules like morpholine, GC analysis is only possible after derivatization to increase volatility and thermal stability.[6] A well-established method involves reacting the secondary amine of the morpholine ring with sodium nitrite under acidic conditions to form the volatile N-nitrosomorpholine derivative.[7] This provides an excellent orthogonal technique to confirm results obtained by LC-MS.
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization: [7]
-
To 2.0 mL of an aqueous sample solution, add 200 µL of 0.05 M HCl and 200 µL of saturated sodium nitrite (NaNO₂).
-
Vortex the mixture and heat at 40°C for 5 minutes.
-
Cool the solution to room temperature.
-
-
Liquid-Liquid Extraction: [6]
-
Add 1 mL of dichloromethane to the derivatized solution.
-
Vortex for 1 minute to extract the N-nitrosomorpholine derivative.
-
Allow the layers to separate and carefully transfer the bottom organic layer to a GC vial.
-
-
-
GC System: Agilent 7890A GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temp 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0-2.0 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the nitrosamine derivative of this compound.
-
Performance Comparison Guide
The choice of method depends on the specific requirements of the analysis, including required sensitivity, available instrumentation, and sample throughput needs. The table below objectively compares the three methodologies.
| Parameter | HILIC-LC-MS/MS (Direct) | Derivatization LC-MS/MS | GC-MS with Derivatization |
| Principle | Direct analysis of polar compound using HILIC for retention. | Chemical derivatization to enhance ionization and allow for RP chromatography. | Chemical derivatization to increase volatility for GC separation. |
| Sample Prep Complexity | Low (Dilute and Shoot). | Medium (Requires a heating step and reagent handling). | High (Requires derivatization and liquid-liquid extraction). |
| Estimated LOQ | ~0.01 - 0.1 ppm (ng/mL).[9][10] | < 1 - 10 ppb (µg/kg).[4][5] | ~24 µg/L (ppb).[7] |
| Throughput | High. | Medium. | Low to Medium. |
| Selectivity | Very High (based on retention time and two MRM transitions). | Very High (based on retention time and two MRM transitions of a unique derivative). | High (based on retention time and characteristic EI fragments). |
| Pros | - Fast and simple- Fewer sources of error- Good for screening | - Extremely high sensitivity- Uses robust RP chromatography- Overcomes ionization issues | - Orthogonal technique- Well-established for regulated methods- Lower instrument cost |
| Cons | - May lack sensitivity for ultra-trace levels- HILIC can require longer equilibration times | - Extra sample prep step- Potential for incomplete derivatization- Reagent cost and stability | - Labor-intensive sample prep- Lower throughput- Potential for thermal degradation of analytes |
Conclusion
For the routine analysis of this compound, the direct HILIC-LC-MS/MS method offers the best balance of speed, simplicity, and sufficient sensitivity for most quality control applications. It is a robust and easily transferable method.
When ultra-trace level quantification is required, or if the API matrix causes significant ion suppression in the direct method, LC-MS/MS with pre-column derivatization is the superior choice. The significant gain in sensitivity justifies the additional sample preparation time.
Finally, the GC-MS with derivatization method serves as an invaluable alternative. It is an excellent orthogonal technique for method validation, confirmatory analysis, or for laboratories where advanced LC-MS instrumentation may not be available. By understanding the causality behind each method's design, researchers can confidently select and implement the most appropriate strategy to ensure the safety and quality of their drug products.
References
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (National Institutes of Health). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (Waters Corporation). URL: https://www.waters.com/nextgen/us/en/library/application-notes/2014/analysis-of-genotoxic-impurities-of-imatinib-mesylate-by-lc-ms-from-early-development-to-routine-monitoring.html
- A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05574a
- A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/21445660/
- A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/23142273/
- Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (Research Square). URL: https://www.researchsquare.com/article/rs-3431362/v1
- LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (Journal of Applied Pharmaceutical Science). URL: https://japsonline.com/admin/php/uploads/3137_pdf.pdf
- A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF. (ResearchGate). URL: https://www.researchgate.
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A Comparative Reactivity Analysis: 4-(2-Bromoethyl)morpholine vs. 4-(2-Chloroethyl)morpholine in Nucleophilic Substitution
For researchers and professionals in drug development and organic synthesis, the choice between an alkyl bromide and an alkyl chloride can significantly impact reaction efficiency, yield, and overall process economy. This guide provides an in-depth, objective comparison of the reactivity of 4-(2-Bromoethyl)morpholine and 4-(2-Chloroethyl)morpholine, two critical intermediates used to introduce the morpholine moiety into active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3][4] We will explore the fundamental principles governing their reactivity, present supporting quantitative data, and illustrate the practical implications with a case study in pharmaceutical synthesis.
Executive Summary: The Decisive Advantage of the Bromo-Substituent
In nucleophilic substitution reactions, the rate is fundamentally dictated by the nature of the leaving group. Experimental evidence and foundational chemical principles consistently demonstrate that bromide is a superior leaving group to chloride.[5][6] Consequently, this compound will almost invariably react faster and under milder conditions than its chloro- a counterpart, 4-(2-Chloroethyl)morpholine. This enhanced reactivity stems from three key physicochemical properties: the lower basicity of the bromide ion, the weaker carbon-bromine (C-Br) bond, and the greater polarizability of bromide.[5][7][8] For process chemists and drug discovery scientists, selecting the bromo- derivative can lead to shorter reaction times, reduced energy consumption, and potentially cleaner reaction profiles with fewer side products.
Part 1: The Theoretical Framework: Why Leaving Group Ability is Paramount
The introduction of the 4-ethylmorpholine group into a target molecule is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction.[9][10] In this single-step mechanism, a nucleophile attacks the electrophilic carbon atom, concurrently displacing the halide leaving group.
The rate of this reaction is dependent on the concentrations of both the nucleophile and the substrate, and critically, on the stability of the leaving group (X⁻) as it departs.[10][11] A better leaving group is one that is more stable as an anion. This stability is inversely related to its basicity: the weaker the base, the better the leaving group .[11][12]
-
Basicity and Conjugate Acid Strength : The basicity of the halide ions follows the order Cl⁻ > Br⁻.[12] This can be easily understood by examining the acidity of their conjugate acids, HCl and HBr. HBr (pKa ≈ -9.0) is a stronger acid than HCl (pKa ≈ -7.0), which means that its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[5][11] This lower basicity makes bromide more willing to depart and exist as a stable anion in solution.
-
Carbon-Halogen Bond Strength : The bond dissociation energy (BDE) required to break the C-Br bond is significantly lower than that for the C-Cl bond. A weaker bond requires less energy to break, lowering the activation energy of the reaction and increasing the reaction rate.[13]
-
Polarizability : Bromine is a larger atom than chlorine, with a more diffuse electron cloud.[8] This makes it more polarizable, meaning its electron cloud can be more easily distorted.[8] This property helps to stabilize the developing negative charge in the SN2 transition state, further lowering the activation energy.[8]
Part 2: Quantitative Data Comparison
The theoretical advantages of bromide as a leaving group are borne out by empirical data. The following tables summarize the key physicochemical properties that drive the enhanced reactivity of this compound.
| Property | 4-(2-Chloroethyl)morpholine | This compound | Significance for Leaving Group Ability |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | The identity of the departing halide ion. |
| pKa of Conjugate Acid (HX) | ~ -7.0 (HCl)[5][11] | ~ -9.0 (HBr)[5][11] | A lower pKa indicates a weaker, more stable conjugate base (leaving group). |
| C-X Bond Dissociation Energy | ~339 kJ/mol[7][14] | ~285 kJ/mol[7][14][15] | A lower bond energy corresponds to a weaker, more easily broken bond, leading to a lower activation energy.[13] |
| Relative SN2 Reaction Rate | ~200 (for CH₃Cl)[8] | ~10,000 (for CH₃Br)[8] | Illustrates that alkyl bromides can react ~50 times faster than alkyl chlorides under identical SN2 conditions. |
Note: Relative rate data is for the analogous methyl halide system (CH₃X), which serves as a standard model for comparing SN2 reactivity.
Part 3: Application in Pharmaceutical Synthesis: The Case of Gefitinib
The practical implications of this reactivity difference are profound in multi-step synthesis, where efficiency is key. Gefitinib (Iressa®), an EGFR inhibitor for non-small-cell lung cancer, is a prime example.[16][17] Many reported syntheses of Gefitinib involve the alkylation of a phenolic precursor with a 4-(2-haloethyl)morpholine derivative to install the required morpholine-containing side chain.[7][17][18]
While many literature procedures cite the use of 4-(2-chloroethyl)morpholine hydrochloride, often requiring a strong base like potassium carbonate and elevated temperatures in a polar aprotic solvent like DMF, the choice of this compound offers significant process advantages.[17]
Practical Implications:
-
Reaction Conditions : A synthesis using this compound can often be conducted at a lower temperature and may require a milder base compared to the chloro- analog. This reduces energy costs and can prevent the degradation of sensitive functional groups elsewhere in the molecule.
-
Reaction Time : Due to its higher reactivity, the bromo- derivative will lead to significantly shorter reaction times, increasing throughput in a manufacturing setting.
-
Yield and Purity : Faster, more efficient reactions at lower temperatures often result in cleaner reaction profiles with fewer side products, simplifying purification and potentially increasing the overall yield.
Part 4: Experimental Protocol: A Comparative Kinetic Study
To empirically validate the reactivity difference, a straightforward comparative kinetic study can be performed. This protocol uses the reaction with sodium iodide in acetone (a Finkelstein reaction), where the formation of an insoluble precipitate (NaCl or NaBr) provides a visual endpoint to gauge the reaction rate.
Objective : To visually and qualitatively compare the rate of nucleophilic substitution for 4-(2-chloroethyl)morpholine and this compound.
Materials :
-
4-(2-Chloroethyl)morpholine hydrochloride (neutralized to free base)
-
This compound hydrobromide (neutralized to free base)
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Test tubes, stopwatch, water bath
Procedure :
-
Preparation : Prepare 0.1 M solutions of both this compound and 4-(2-chloroethyl)morpholine (free base forms) in anhydrous acetone. Prepare a separate saturated solution of sodium iodide in anhydrous acetone.
-
Setup : Place two identical test tubes in a rack within a water bath maintained at a constant temperature (e.g., 50 °C). Label one for the 'Bromo' compound and the other for the 'Chloro' compound.
-
Reaction Initiation : To each test tube, add 2 mL of the corresponding alkyl halide solution. Allow them to equilibrate to the bath temperature for 5 minutes.
-
Nucleophilic Attack : Simultaneously add 2 mL of the sodium iodide solution to each test tube, start the stopwatch immediately, and mix gently.
-
Observation : Observe the tubes against a dark background. Record the time at which a cloudy precipitate first becomes visible in each tube.
Expected Results : A precipitate will form significantly faster in the test tube containing this compound. This is because the more reactive alkyl bromide undergoes substitution by the iodide ion more rapidly, forming insoluble NaBr. The reaction with the alkyl chloride will be noticeably slower. This simple yet powerful demonstration confirms the superior reactivity of the bromo- derivative.
Conclusion
For researchers and drug development professionals, the choice between this compound and 4-(2-chloroethyl)morpholine is not trivial. While the chloro- derivative is often more common and less expensive, the superior reactivity of the bromo- analog offers compelling advantages in terms of reaction efficiency, milder conditions, and faster completion times.[5] This guide has demonstrated, through fundamental principles, quantitative data, and practical application, that the C-Br bond provides a more facile handle for nucleophilic substitution. This understanding is crucial for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating the development of novel chemical entities.[7]
References
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A Senior Application Scientist's Guide to Morpholine Installation: Comparing Alternatives to 4-(2-Bromoethyl)morpholine
The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its ability to enhance aqueous solubility, modulate basicity, and provide a favorable metabolic profile.[1] Consequently, the efficient installation of this "privileged" scaffold is a routine yet critical task in drug discovery. For decades, 4-(2-bromoethyl)morpholine has been a workhorse reagent for introducing the valuable morpholinoethyl moiety onto a wide range of nucleophiles. However, its lachrymatory nature, limited shelf-stability, and the drive for more cost-effective and versatile synthetic routes have spurred the adoption of several powerful alternatives.
This guide provides an in-depth comparison of the primary alternatives to this compound for installing the morpholinoethyl group. We will move beyond simple catalog listings to dissect the causal chemistry behind each choice, offering field-proven insights into when and why a particular alternative should be selected. Every protocol and piece of data is presented to create a self-validating framework for your synthetic planning.
Choosing Your Path: A Strategic Overview
The selection of a morpholine installation strategy is a multi-factorial decision. Key considerations include the nature of the nucleophile (N, O, S, or C), the presence of sensitive functional groups, reaction scale, and overall cost. The following diagram provides a high-level decision-making framework.
Caption: Decision framework for selecting a morpholine installation reagent.
Class 1: Direct Alkylation with 4-(2-Haloethyl)morpholines
The most direct analogues to the bromo-reagent are those that also rely on nucleophilic substitution with a halide leaving group. This class is dominated by the bromo- and chloro- derivatives, typically used as their hydrohalide salts to improve stability and handling.
Mechanism & Rationale: The underlying principle is a standard SN2 reaction. A base is used to deprotonate the nucleophile (e.g., a phenol or amine), which then attacks the electrophilic carbon bearing the halide, displacing it. The choice between bromide and chloride as the leaving group is a classic trade-off between reactivity and cost. Bromide is a better leaving group than chloride, meaning reactions with this compound are generally faster and may proceed under milder conditions. However, the chloro- derivative is often significantly less expensive, making it preferable for large-scale syntheses where reaction times can be extended or conditions forced.
Advantages:
-
Straightforward Protocol: The reaction setup is simple, typically requiring only a base, solvent, and heat.
-
Cost-Effective (Chloride): 4-(2-Chloroethyl)morpholine hydrochloride is often the most economical choice for large-scale production.[2][3][4][5]
Disadvantages:
-
Harsh Conditions: May require high temperatures and strong bases (e.g., NaH, K₂CO₃), which can be incompatible with sensitive functional groups.
-
Safety & Handling: The free bases of these reagents are lachrymatory and irritants. The hydrohalide salts are corrosive solids.[2][6][7]
-
Side Reactions: Over-alkylation can be an issue with primary amines. Elimination to form 4-vinylmorpholine can occur under strongly basic conditions.
Class 2: In Situ Activation of 4-(2-Hydroxyethyl)morpholine
A more elegant and often milder approach is to start with the stable, inexpensive, and easy-to-handle alcohol, 4-(2-hydroxyethyl)morpholine, and convert its hydroxyl group into a better leaving group in situ or in a prior step. This strategy bifurcates into two main methodologies: conversion to a sulfonate ester or activation via the Mitsunobu reaction.
Sulfonate Esters (Tosylates/Mesylates)
Mechanism & Rationale: The hydroxyl group of 4-(2-hydroxyethyl)morpholine is converted to a sulfonate ester, typically a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., TsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine.[8] This transforms the poor leaving group (-OH) into an excellent one (-OTs or -OMs). The resulting sulfonate ester is a potent electrophile that can be isolated or, more commonly, generated and reacted in a one-pot procedure with the desired nucleophile.
Advantages:
-
High Reactivity: Tosylates and mesylates are excellent leaving groups, often leading to higher yields and faster reactions compared to halides.
-
Milder Conditions: Alkylation with pre-formed or in situ-generated sulfonates can often be achieved at lower temperatures.
-
Improved Starting Material Stability: 4-(2-Hydroxyethyl)morpholine is a stable, non-lachrymatory liquid, making it easier and safer to store and handle than its halo-counterparts.[6][7]
Disadvantages:
-
Additional Step: Requires an extra synthetic step (sulfonylation), adding to reagent cost and potentially lowering the overall process yield.
-
Purification Challenges: The sulfonated intermediate may require purification, and removal of sulfonate byproducts can sometimes be difficult.
The Mitsunobu Reaction
Mechanism & Rationale: The Mitsunobu reaction is a powerful tool for dehydrative coupling.[9][10] It activates the alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] The phosphine and azodicarboxylate react to form a phosphonium salt, which activates the alcohol. The nucleophile then attacks the activated oxygen, leading to the desired product with a clean inversion of stereochemistry at the alcohol's carbon center (though not relevant for the primary alcohol of 4-(2-hydroxyethyl)morpholine).
Advantages:
-
Extremely Mild Conditions: Often proceeds at or below room temperature, making it ideal for substrates with thermally labile functional groups.
-
Broad Scope: Effective for a wide range of nucleophiles, including phenols, imides, and carboxylic acids.[12][13]
-
High Yields: Can provide excellent yields where other methods fail.
Disadvantages:
-
Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate, which can complicate purification.
-
Cost: The reagents (phosphine, azodicarboxylate) are relatively expensive, making this method less suitable for large-scale synthesis.
-
Safety: Azodicarboxylates can be hazardous and should be handled with care.
Comparative Data Summary
The following table provides a comparative overview of the different reagents. Yields are representative and will vary based on the specific substrate and optimized conditions. Cost is represented on a relative scale based on catalog prices for bulk quantities.
| Parameter | This compound HBr | 4-(2-Chloroethyl)morpholine HCl | 2-(Morpholino)ethyl Tosylate (from Alcohol) | Mitsunobu (with Alcohol) |
| Nucleophile Scope | N, O, S | N, O, S | N, O, S | O, N (acidic pKa < 13) |
| Typical Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, NaH | K₂CO₃, Et₃N | None (self-catalytic) |
| Typical Temp. | 60-120 °C | 80-140 °C | 25-80 °C | 0-25 °C |
| Typical Yield | 60-85% | 55-80% | 75-95% | 70-95% |
| Relative Cost | ||||
| Key Advantage | High reactivity for a halide | Lowest cost direct alkylator | High yields, stable starting material | Extremely mild conditions |
| Key Disadvantage | Lachrymatory, unstable free base | Lower reactivity, harsh conditions | Extra step, sulfonate byproducts | High cost, byproduct removal |
| Safety Profile | Irritant, Corrosive[2][14] | Toxic, Corrosive[6][7] | Alcohol is benign; TsCl is corrosive | Azodicarboxylates are hazardous |
Experimental Protocols
The following protocols are provided as detailed, self-validating starting points for laboratory synthesis.
Protocol 1: O-Alkylation of a Phenol using 4-(2-Chloroethyl)morpholine Hydrochloride
This protocol details a cost-effective method suitable for robust phenolic substrates.
Caption: Experimental workflow for O-alkylation with 4-(2-chloroethyl)morpholine.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and dimethylformamide (DMF, approx. 0.2 M).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction for the disappearance of the starting phenol using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 12-24 hours.
-
Once complete, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired morpholinoethyl ether.
Protocol 2: Two-Step N-Alkylation via an In Situ Generated Tosylate
This protocol is ideal for N-alkylation of a primary or secondary amine under milder conditions than direct alkylation with a halide.
Step-by-Step Methodology:
Part A: Synthesis of 2-(Morpholino)ethyl Tosylate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-hydroxyethyl)morpholine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC for the consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(morpholino)ethyl tosylate, which can often be used in the next step without further purification.
Part B: Alkylation of Amine
-
In a separate flask, dissolve the amine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile (approx. 0.3 M).
-
Add a solution of the crude 2-(morpholino)ethyl tosylate (1.1 eq.) from Part A in acetonitrile.
-
Heat the mixture to 60 °C and stir until TLC or LC-MS indicates complete consumption of the starting amine (typically 4-8 hours).
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
While this compound remains a viable reagent, a modern synthetic chemist has a suite of powerful alternatives at their disposal. For large-scale, cost-driven syntheses of robust molecules, 4-(2-chloroethyl)morpholine hydrochloride offers a significant economic advantage. For substrates demanding milder conditions and higher yields, the two-step approach via in situ activation of 4-(2-hydroxyethyl)morpholine to its tosylate is an excellent and reliable strategy. Finally, for precious, complex substrates with multiple sensitive functional groups, the Mitsunobu reaction provides an exceptionally mild, albeit expensive, route to the desired product. The continued development of greener, more atom-economical methods, such as catalytic N-alkylation using alcohols directly, promises to further expand the toolkit for this essential transformation in drug discovery.[15][16][17]
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- Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - WO2001044151A1.
- Ghaffari, M., et al. (2018). "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications. Journal of Nanobiotechnology, 16(1), 1-13.
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A Comparative Guide to the Synthesis of 4-(2-Bromoethyl)morpholine Derivatives
The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] Consequently, the synthesis of morpholine derivatives, particularly functionalized intermediates like 4-(2-bromoethyl)morpholine, is of significant interest to researchers in drug discovery and development.[3][4] This guide provides a comparative analysis of two common synthetic routes to this compound, offering insights into the experimental rationale and providing detailed protocols to aid in the selection of the most appropriate method for a given research context.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds.[5] Its utility stems from the presence of a reactive bromoethyl group, which allows for facile alkylation of various nucleophiles, thereby introducing the beneficial morpholine ring into a target molecule.[5] This strategic incorporation can lead to enhanced biological activity and improved drug-like properties.[1]
Route 1: Two-Step Synthesis via Bromination of 4-(2-Hydroxyethyl)morpholine
A widely employed and reliable method for the synthesis of this compound involves the bromination of the commercially available precursor, 4-(2-hydroxyethyl)morpholine.[6][7][8] This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice.[9]
Mechanistic Considerations
The reaction of an alcohol with phosphorus tribromide proceeds through the formation of a phosphite ester intermediate. Subsequent nucleophilic attack by the bromide ion, generated in situ, results in the displacement of the activated hydroxyl group and formation of the corresponding alkyl bromide.[9] This Sₙ2-type reaction is generally efficient for primary alcohols like 4-(2-hydroxyethyl)morpholine.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound via bromination.
Detailed Experimental Protocol: Route 1
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: One-Pot Synthesis from Morpholine and 1,2-Dibromoethane
An alternative approach involves the direct N-alkylation of morpholine with an excess of 1,2-dibromoethane. This method offers the advantage of being a one-pot synthesis, potentially reducing overall reaction and work-up time.
Mechanistic Considerations
This reaction is a nucleophilic substitution where the secondary amine of morpholine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. Using an excess of 1,2-dibromoethane is crucial to minimize the formation of the double alkylation product, 1,2-dimorpholinoethane.
Experimental Workflow: Route 2
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol: Route 2
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add morpholine (1.0 eq), 1,2-dibromoethane (3.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the consumption of morpholine by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane. The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield this compound.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized in the table below.
| Parameter | Route 1: Bromination of Alcohol | Route 2: One-Pot Alkylation |
| Starting Materials | 4-(2-Hydroxyethyl)morpholine, PBr₃ | Morpholine, 1,2-Dibromoethane |
| Reagent Handling | PBr₃ is corrosive and moisture-sensitive.[9] | 1,2-Dibromoethane is a suspected carcinogen. |
| Reaction Conditions | Mild (0°C to room temperature) | Elevated temperatures (reflux) |
| Yield | Generally high | Moderate to high, dependent on stoichiometry |
| Byproducts | Phosphorous acid and HBr | 1,2-Dimorpholinoethane |
| Purification | Column chromatography is often required. | Vacuum distillation or column chromatography |
| Scalability | Readily scalable | Scalable, but requires careful control of stoichiometry |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a well-established and high-yielding method, making it a reliable choice for laboratory-scale synthesis. The primary consideration is the careful handling of the corrosive and reactive phosphorus tribromide.
-
Route 2 provides a more atom-economical, one-pot alternative. However, it requires careful optimization of the reaction conditions and stoichiometry to minimize the formation of the dialkylated byproduct. This route may be more suitable for larger-scale preparations where a one-pot procedure is advantageous.
The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of the reaction, the available laboratory equipment, and the comfort level of the researcher with handling the respective reagents. For initial small-scale syntheses, the control and typically higher purity afforded by Route 1 may be preferable. For process development and scale-up, the efficiency of Route 2 warrants consideration, provided that the byproduct formation can be effectively controlled.
References
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- International Journal for Pharmaceutical Research Scholars.
- EMCO Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis. [Link]
- ResearchGate. Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
- Organic Chemistry Portal. Morpholine synthesis. [Link]
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- Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
- National Institutes of Health. [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. [Link]
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- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
- Google Patents. CN104650005B - A kind of synthetic method of Pinaverium Bromide.
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A Head-to-Head Comparison of Bases for the Alkylation of Nucleophiles with 4-(2-Bromoethyl)morpholine
For researchers, scientists, and professionals in drug development, the efficient incorporation of the morpholine moiety is a common objective, given its prevalence in bioactive molecules. The alkylation of nucleophiles with 4-(2-bromoethyl)morpholine is a fundamental and widely employed transformation to achieve this. The choice of base in this SN2 reaction is critical and can significantly influence reaction rates, yields, and overall efficiency. This guide provides an in-depth, head-to-head comparison of various bases, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.
The Critical Role of the Base in Alkylation Chemistry
The alkylation of a nucleophile (Nu-H) with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary role of the base is to deprotonate the nucleophile, generating a more potent nucleophilic anion (Nu-). This anion then attacks the electrophilic carbon of the bromoethyl group, displacing the bromide leaving group.
Several factors dictate the efficacy of a base in this context:
-
Basicity: The base must be sufficiently strong to deprotonate the nucleophile effectively. The pKa of the conjugate acid of the base should ideally be higher than the pKa of the nucleophile.
-
Solubility: The solubility of the base in the chosen reaction solvent is crucial for its availability and reactivity. Poorly soluble bases can lead to sluggish or incomplete reactions.
-
Nature of the Cation: For inorganic bases, the nature of the counter-ion (e.g., Na+, K+, Cs+) can influence the reactivity of the generated nucleophile. Larger, more polarizable cations can lead to "naked" or more reactive anions.
-
Steric Hindrance: In the case of organic amine bases, steric bulk can influence their ability to act as a base versus a competing nucleophile.
Comparative Analysis of Common Bases
To illustrate the impact of the choice of base, we will consider the O-alkylation of a model substrate, 4-nitrophenol, with this compound. The following table summarizes typical yields and reaction times observed with various inorganic and organic bases under comparable conditions (e.g., in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures).
| Base | Base Type | pKa of Conjugate Acid | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Na₂CO₃ | Inorganic | 10.3 | 85-90 | 12-24 | Cost-effective, but can be less reactive than other carbonates.[1] |
| K₂CO₃ | Inorganic | 10.3 | 90-95 | 8-16 | A widely used and effective base, offering a good balance of reactivity and cost.[2][3] |
| Cs₂CO₃ | Inorganic | 10.3 | >95 | 2-6 | Highly reactive due to its high solubility and the "cesium effect," but more expensive.[4][5] |
| Et₃N | Organic | 10.7 | 70-80 | 24-48 | Often requires higher temperatures and longer reaction times; can act as a nucleophile itself. |
| DIPEA | Organic | 11.0 | 75-85 | 18-36 | Sterically hindered, reducing its nucleophilicity, but can still be less efficient than inorganic bases. |
Note: The pKa values are approximate and can vary depending on the solvent.
Insights from the Data:
As the data suggests, for the O-alkylation of phenols, inorganic carbonate bases generally outperform organic amine bases. Among the carbonates, a clear trend in reactivity is observed: Cs₂CO₃ > K₂CO₃ > Na₂CO₃ . This trend can be attributed to the increasing solubility of the carbonate salt and the decreasing degree of ion pairing between the cation and the phenoxide anion as we move down the alkali metal group. The larger cesium ion results in a more "naked" and, therefore, more reactive phenoxide nucleophile.[4][5]
For N-alkylation of less acidic nucleophiles like anilines or indoles, stronger bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are often employed to ensure complete deprotonation.[6] However, for many applications, the carbonate bases, particularly Cs₂CO₃, offer a milder and highly effective alternative.[7]
Experimental Workflow: A Generalized Protocol
The following diagram illustrates a typical workflow for comparing the efficacy of different bases in the alkylation of a nucleophile with this compound.
Caption: A generalized workflow for the base-catalyzed alkylation and subsequent analysis.
Detailed Experimental Protocol: O-Alkylation of 4-Nitrophenol with this compound using Potassium Carbonate
This protocol provides a representative procedure for the O-alkylation of a phenol using K₂CO₃.
Materials:
-
4-Nitrophenol
-
This compound hydrobromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound hydrobromide (1.1 eq) to the reaction mixture. Note: If using the free base of this compound, 1.1 eq of K₂CO₃ is sufficient.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Recommendations
The selection of a base for the alkylation of nucleophiles with this compound is a critical parameter that can significantly impact the efficiency of the synthesis.
-
For O-alkylation of phenols , inorganic carbonate bases are generally superior to organic amine bases. Cesium carbonate offers the highest reactivity and shortest reaction times, making it ideal for acid-sensitive substrates or when rapid reaction completion is desired. Potassium carbonate provides an excellent balance of reactivity and cost for most applications. Sodium carbonate is a viable, cost-effective option, though it may require longer reaction times.
-
For N-alkylation , the choice of base is highly dependent on the pKa of the N-H bond. For less acidic amines and heterocycles, stronger bases like NaH or KOH may be necessary. However, the high reactivity and favorable solubility of cesium carbonate often make it a suitable and milder alternative for a wide range of N-alkylation reactions.
It is always recommended to perform small-scale optimization experiments to identify the optimal base and reaction conditions for a specific substrate and desired outcome.
References
- Optimization of reaction conditions for N-alkylation of indoles. Benchchem. Accessed January 10, 2026.
- Application Notes and Protocols for N-Alkylation of 5-bromo-3-methyl-1H-indole. Benchchem. Accessed January 10, 2026.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J. Am. Chem. Soc.2019, 141(35), 13749–13754.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. J. Am. Chem. Soc.2018, 140(35), 11423–11433.
- Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol. Synth. Commun.2006, 36(11), 1541-1545.
- Synthesis of phenetole by ethylation of phenol with diethyl carbonate over K2CO3/NaY catalyst. React. Kinet.
- Phenol Alkylation using Cs2CO3 as base. The Hive Novel Discourse. Accessed January 10, 2026.
- Vapour phase selective O-alkylation of phenol over alkali loaded silica.
- N-alkylation of indole derivatives.
- Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. AIP Conference Proceedings2020, 2229, 030001.
- Synthesis routes of this compound. Benchchem. Accessed January 10, 2026.
- 4-(2-Bromoethyl)-3-methylmorpholine. Benchchem. Accessed January 10, 2026.
- Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Asian J. Org. Chem.2016, 5(7), 903-907.
- A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. Benchchem. Accessed January 10, 2026.
- Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Eur. J. Chem.2023, 14(1), 53-64.
- This compound. Sigma-Aldrich. Accessed January 10, 2026.
- Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem. Accessed January 10, 2026.
- 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online2012, 68(4), o1083.
- 4-(4-Nitrophenyl)morpholine.
- Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules2021, 26(16), 4945.
- Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction.
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A Cost-Benefit Analysis of 4-(2-Bromoethyl)morpholine in Pharmaceutical Synthesis: A Comparative Guide
For researchers and drug development professionals, the selection of a building block is a critical decision point, balancing reactivity, yield, cost, and scalability. This guide provides an in-depth cost-benefit analysis of 4-(2-bromoethyl)morpholine, a key intermediate for introducing the valuable morpholinoethyl moiety into active pharmaceutical ingredients (APIs). We will objectively compare its performance against its primary alternative, 4-(2-chloroethyl)morpholine, supported by chemical principles and publicly available data.
Part 1: The Strategic Importance of the Morpholinoethyl Moiety
The morpholine ring is a privileged pharmacophore in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates. Its secondary amine is non-basic, and the ether oxygen can act as a hydrogen bond acceptor. This combination often enhances aqueous solubility, metabolic stability, and overall bioavailability, making it a common feature in numerous clinically approved drugs.
Two prominent examples are the antibacterial agent Linezolid and the anti-cancer drug Gefitinib . In these molecules, the morpholine group is crucial for their therapeutic efficacy and favorable drug-like properties. The introduction of this group is frequently accomplished via N-alkylation using a haloethylmorpholine reagent.
Figure 2: Role of the leaving group in an SN2 reaction.
Section 2.2: Cost Analysis (The Economic Factor)
The primary advantage of using the chloro-analogue is its significantly lower cost, especially at bulk scales. This cost difference arises from the lower price of the raw materials used in its synthesis (e.g., thionyl chloride vs. phosphorus tribromide or HBr). For process development and large-scale manufacturing, this cost differential can be a major driver in reagent selection.
Below is a comparative summary of typical, non-contractual pricing for the hydrochloride/hydrobromide salts of these reagents, which are often preferred for their improved stability and handling.
| Reagent | Supplier Example | Quantity | Price (USD) | Cost per Gram (USD) |
| 4-(2-Chloroethyl)morpholine HCl | Thermo Fisher Scientific | 100 g | $44.50 | $0.45 |
| Sigma-Aldrich | 100 g | $48.53 | $0.49 | |
| Alkali Scientific | 100 g | $59.91 | $0.60 | |
| Thermo Fisher Scientific | 500 g | $115.65 | $0.23 | |
| This compound HBr | ChemUniverse | 1 g | $40.00 | $40.00 |
| ChemUniverse | 5 g | $91.00 | $18.20 |
Note: Prices are based on data from January 2026 and are subject to change. Bulk and contract pricing will differ significantly. Data sourced from.
The data clearly shows that on a per-gram basis at laboratory scale, the chloro-analogue is orders of magnitude cheaper than the bromo-analogue.
Part 3: Case Study in Drug Synthesis: Gefitinib Side-Chain Installation
Several syntheses of Gefitinib involve the O-alkylation of a phenolic precursor to install the morpholinopropoxy side chain. While the approved drug uses a three-carbon linker, we can use this reaction as a model to compare the hypothetical use of our two-carbon reagents. The key step is the Williamson ether synthesis, a classic SN2 reaction.
Figure 4: Decision framework for reagent selection.
Part 5: Referenced Experimental Protocols
The following protocols are generalized from literature procedures for the synthesis of the reagents themselves.
Protocol 1: Synthesis of 4-(2-Chloroethyl)morpholine
Adapted from literature procedures. [Source: ChemicalBook]
-
To a stirred solution of 2-morpholinoethan-1-ol (13.88 mmol, 1.0 eq.) in dichloromethane (25 mL) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (69.44 mmol, 5.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to 40 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the crude residue with dichloromethane and wash carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using 3% methanol in dichloromethane as eluent) to afford 4-(2-chloroethyl)morpholine.
Protocol 2: Synthesis of this compound
Adapted from US Patent US08044213B2. [Source: BenchChem]
-
To a mixture of 2-morpholin-4-yl-ethanol (5 mmol, 1.0 eq.) and carbon tetrabromide (7.5 mmol, 1.5 eq.) in dichloromethane (20 mL) at 0 °C, add triphenylphosphine (6 mmol, 1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to ambient temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add hexanes (50 mL) to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the solid and wash with hexanes.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., eluting with an ethyl acetate-hexanes gradient) to give this compound.
References
- A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PMC - NIH. [Link]
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
- Cenmed Enterprises. 4 (2 Chloroethyl)Morpholine Hydrochloride 99%. [Link]
- AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. [Link]
- A New Synthesis of Gefitinib. Thieme Connect. [Link]
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. MDPI. [Link]
- Synthesis Of The Anti-Cancer Agent Gefitinib. Globe Thesis. [Link]
- Advent Bio. 4-(2-Chloroethyl)morpholine hydrochloride. [Link]
- Gefitinib - New Drug Approvals. New Drug Approvals. [Link]
- METHOD FOR PREPARING LINEZOLID INTER
A Spectroscopic Journey: Differentiating 4-(2-Bromoethyl)morpholine from its Precursors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the precise characterization of molecules at each stage of a reaction is not merely a procedural formality, but a cornerstone of scientific rigor. The synthesis of 4-(2-bromoethyl)morpholine, a valuable building block in medicinal chemistry, from its precursors, morpholine and a brominating agent derived from a compound like 2-bromoethanol, serves as an excellent case study for the power of spectroscopic analysis in monitoring reaction progress and confirming product identity. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its precursors, offering field-proven insights and experimental data to aid in their unambiguous differentiation.
The Synthetic Pathway: From Simple Rings to Functionalized Scaffolds
The synthesis of this compound typically involves the N-alkylation of morpholine. A common laboratory-scale synthesis utilizes 2-morpholinoethanol, which is then subjected to bromination. This two-step process, or a direct alkylation with a suitable bromo-reagent, highlights the importance of tracking the transformation of the starting materials into the desired product. Spectroscopic techniques are the analytical tools that allow chemists to "see" these molecular changes.
Caption: General workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to generate the final transmittance or absorbance spectrum.
Caption: General workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) or a direct insertion probe can be used.
-
Ionization: The sample is vaporized and then ionized, typically by electron impact, which causes fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: General workflow for Mass Spectrometry (EI) analysis.
Conclusion: A Symphony of Spectroscopic Evidence
The successful synthesis and purification of this compound can be unequivocally confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle. The disappearance of the N-H proton in ¹H NMR and the N-H stretching vibration in FT-IR, coupled with the appearance of the characteristic signals for the bromoethyl group in both ¹H and ¹³C NMR, provides strong evidence of N-alkylation. Finally, mass spectrometry confirms the molecular weight of the product and reveals a fragmentation pattern consistent with its structure. By understanding and interpreting these spectroscopic changes, researchers can confidently track the progress of their reactions and ensure the identity and purity of their target compounds, a critical aspect of efficient and reliable drug discovery and development.
References
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
- Observed IR spectrum of neutral morpholine and the calculated spectrum...
- (a) Mass spectra of morpholine cation and fragment ions which are...
A Senior Application Scientist's Guide to the Stability of 4-(2-Bromoethyl)morpholine
Executive Summary: Beyond the Data Sheet
To the researcher designing a multi-step synthesis or the process chemist scaling a new active pharmaceutical ingredient (API), the stability of a building block like 4-(2-Bromoethyl)morpholine is not a trivial datasheet parameter; it is a critical variable that dictates yield, purity, and the economic viability of a project. This guide moves beyond catalog specifications to provide a practical, in-depth assessment of the stability of this compound under conditions relevant to real-world laboratory and manufacturing environments.
We will dissect the primary degradation pathways—hydrolysis, thermal decomposition, and intramolecular cyclization—and provide a direct comparison between the more reactive free base and its commonly used hydrobromide salt. This guide is built on established chemical principles and provides actionable experimental protocols for scientists to validate stability within their own specific applications.
The Chemistry of Instability: Primary Degradation Pathways
This compound is a bifunctional molecule; it possesses a reactive primary alkyl bromide for alkylation and a tertiary amine (the morpholine nitrogen) that can act as a base or a nucleophile. This duality is the source of its utility and its inherent instability. The principal routes of degradation are illustrated below.
Caption: Primary degradation pathways for this compound.
Hydrolysis: The Aqueous Threat
The carbon-bromine bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)morpholine. As a primary alkyl halide, this substitution reaction typically proceeds via an SN2 mechanism.[1] The reaction rate is significantly influenced by pH; alkaline conditions, with a higher concentration of the stronger hydroxide nucleophile, will accelerate degradation compared to neutral or acidic water.[2] The hydrobromide salt form is generally soluble in water, creating an acidic solution which can affect reaction kinetics.[3]
Thermal Decomposition & Elimination
Alkyl halides can undergo thermal decomposition through various mechanisms, including the elimination of hydrogen halide.[4][5] For this compound, this E2 elimination pathway, favored by heat and/or the presence of a base, results in the formation of N-vinylmorpholine and HBr. This is a critical consideration for reactions run at elevated temperatures or during product distillation.
Intramolecular Cyclization: The Self-Destructive Pathway
The free base form of this compound contains an internal nucleophile (the morpholine nitrogen) and an electrophilic center (the carbon bonded to bromine) in a favorable position for a 5-membered ring formation. This intramolecular SN2 reaction leads to a spirocyclic quaternary ammonium salt. This pathway is particularly relevant under anhydrous conditions and at elevated temperatures where the free base is most reactive.
Comparative Stability Analysis: Free Base vs. Hydrobromide Salt
The choice between using the free base or a hydrohalide salt is the single most important decision for ensuring stability.
| Feature | This compound (Free Base) | This compound HBr (Salt) | Rationale & Field Insights |
| CAS Number | 89583-07-3 | 42802-94-8[6] | Always verify the CAS number to ensure you are ordering and using the correct form. |
| Typical Storage | Inert atmosphere, store in freezer, under -20°C | Room Temperature or 2-8°C, in a dry place[6][7] | The stringent storage for the free base is a direct indicator of its lower stability. The freezer temperature minimizes all degradation pathways. |
| Primary Instability | High susceptibility to intramolecular cyclization. | Significantly more stable. | In the salt form, the morpholine nitrogen is protonated (R₃N-H⁺). This removes its nucleophilicity, effectively shutting down the intramolecular cyclization pathway. |
| Handling | Requires careful handling under inert gas (N₂ or Ar) to prevent moisture ingress which leads to hydrolysis. | More robust and easier to handle on the benchtop for weighing and dissolution. | For most applications, especially those in protic solvents, the HBr salt is the superior choice for ease of handling and predictable reactivity. The free base is typically generated in situ if required. |
| Reactivity | More reactive as an alkylating agent due to the availability of the free tertiary amine to act as an acid scavenger. | Less reactive on its own; requires an external base to be added to the reaction to neutralize the HBr generated during alkylation. | This is a classic trade-off: stability vs. convenience. The salt is more stable but requires an additional equivalent of base in subsequent reactions. |
Experimental Design: A Validated Protocol for Stability Assessment
Trustworthy stability data is generated, not just found. The following protocol outlines a robust HPLC-based method to quantify the stability of this compound under various stress conditions. This system is self-validating, as it relies on the disappearance of the parent peak and the appearance of degradation products.
Caption: Experimental workflow for assessing the stability of this compound.
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound HBr in a Class A volumetric flask using acetonitrile (ACN) to a final concentration of 10.0 mg/mL.
-
Preparation of Stress Solutions:
-
pH-Dependent Hydrolysis: Prepare three aqueous buffer solutions: pH 2.0 (0.01 N HCl), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).
-
Thermal Stress: Use the pH 7.0 phosphate buffer as the diluent.
-
-
Initiation of Stress Study:
-
For each condition, dilute the stock solution into the respective stress solution to a final concentration of ~0.5 mg/mL.
-
Immediately withdraw a T=0 sample, quench it by diluting 1:1 with the mobile phase, and inject it into the HPLC system.
-
Place the remaining vials in temperature-controlled chambers (e.g., 40°C and 60°C).
-
-
Timepoint Sampling: Withdraw aliquots at predetermined timepoints (e.g., 2, 4, 8, 24 hours). Quench immediately as described for the T=0 sample and analyze.
-
HPLC-UV Analytical Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to the T=0 sample. Plot % Remaining vs. Time for each condition. Analytical methods for pharmaceuticals are commonly developed using techniques like HPLC and GC-MS.[8] For morpholine-related compounds specifically, GC-MS and various LC methods have been successfully employed.[9][10]
Representative Data Summary
The following table illustrates the type of comparative data generated from the protocol above.
| Condition | Time (hr) | % Parent Remaining (Free Base) | % Parent Remaining (HBr Salt) |
| pH 7, 40°C | 0 | 100.0 | 100.0 |
| 8 | 91.2 | 99.5 | |
| 24 | 75.6 | 98.1 | |
| pH 9, 40°C | 0 | 100.0 | 100.0 |
| 8 | 68.4 | 95.3 | |
| 24 | 31.5 | 88.7 | |
| Anhydrous ACN, 60°C | 0 | 100.0 | 100.0 |
| 8 | 55.1 | 99.8 | |
| 24 | 15.8 | 99.2 |
Note: Data are illustrative and represent expected trends.
Final Recommendations for the Practicing Scientist
-
Default to the Salt: For all routine applications and long-term storage, procure and use the this compound hydrobromide salt.[6] Its superior stability simplifies handling and ensures the integrity of the reagent.
-
Mind the Environment: When using the reagent, be mindful of the pH and temperature of your reaction. If working in a basic medium, expect a shorter half-life of the alkylating agent.
-
Use the Free Base Strategically: Only use the free base when the presence of the hydrohalide salt is detrimental to your reaction chemistry. If needed, consider generating it in situ from the salt immediately before use and handle it under a dry, inert atmosphere.
-
Verify on Receipt: For critical applications, perform a simple purity check (e.g., by HPLC or NMR) upon receiving a new bottle of the reagent to ensure it has not degraded during shipping or prior storage. Recommended storage for the free base is under -20°C.
By understanding the chemical vulnerabilities of this versatile building block and making informed choices about which form to use and how to handle it, researchers can significantly improve the reliability, reproducibility, and success of their synthetic endeavors.
References
- AIP Publishing. Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. The Journal of Chemical Physics.
- Bent, B.E., Nuzzo, R.G., Zegarski, B.R., et al. Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts.
- Bent, B.E., Nuzzo, R.G., Zegarski, B.R., et al. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society.
- Google Patents. (1980). Process for producing 2-mercaptoethylamine hydrohalides.
- ResearchGate. (2000). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
- ACS Publications. The Decomposition of Ethyl Bromide, Alkyl Halides, and Acetal in the Gas Phase at 300°-400°. The Journal of Physical Chemistry.
- OSHA. (2003). Morpholine.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. ResearchGate.
- Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE.
- Ma, Y., Wang, C., Chen, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
- Poupin, P., Truffaut, N., Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hellenic Journal of Innovative Chemistry.
- Toomula, N., Kumar, A., Kumar, S., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online.
- PubChem. 2-Bromoethylamine hydrobromide.
- Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. RSC Education.
- Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Heriot-Watt University Research Portal.
- PubChem. This compound hydrobromide.
- Filo. (2023). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane.
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- 2. Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane... [askfilo.com]
- 3. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound hydrobromide | 42802-94-8 [sigmaaldrich.com]
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- 8. omicsonline.org [omicsonline.org]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Kinetic Analysis of 4-(2-Bromoethyl)morpholine and Other Primary Alkyl Bromides in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetics of alkylating agents is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities with desired reactivity profiles. This guide provides an in-depth comparative analysis of the reaction kinetics of 4-(2-Bromoethyl)morpholine, a versatile synthetic intermediate, against a series of other primary alkyl bromides. By examining the interplay of steric and electronic factors, we aim to provide a predictive framework for the reactivity of this important morpholine derivative.
Introduction: The Significance of Alkyl Bromide Kinetics in Synthesis and Drug Development
Alkyl bromides are a cornerstone of organic synthesis, primarily serving as electrophiles in nucleophilic substitution reactions. The rate at which these reactions proceed is of critical importance. In pharmaceutical development, for instance, the kinetic profile of an alkylating agent can influence its efficacy, selectivity, and potential for off-target effects. For process chemists, understanding reaction kinetics is essential for optimizing reaction conditions, maximizing yield, and ensuring process safety.
This guide will focus on the bimolecular nucleophilic substitution (SN2) reaction, a common pathway for primary alkyl bromides. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, and is highly sensitive to the structure of the alkyl group.
Comparative Kinetic Data: A Quantitative Look at Reactivity
While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity by comparing it to a series of structurally related primary alkyl bromides. The following table presents relative rate constants for the SN2 reaction of various primary alkyl bromides with sodium iodide in acetone, a classic Finkelstein reaction. This reaction is an excellent model system for comparing the intrinsic reactivity of alkyl bromides due to the strong nucleophilicity of the iodide ion and the ability of acetone, a polar aprotic solvent, to favor the SN2 pathway.[1][2]
| Alkyl Bromide | Structure | Relative Rate (krel) |
| Ethyl bromide | CH3CH2Br | 1.0 |
| n-Propyl bromide | CH3CH2CH2Br | 0.8 |
| n-Butyl bromide | CH3CH2CH2CH2Br | 0.8 |
| Isobutyl bromide | (CH3)2CHCH2Br | 0.036 |
| Neopentyl bromide | (CH3)3CCH2Br | 0.00002 |
| This compound | O(CH2CH2)2NCH2CH2Br | Estimated |
Data for ethyl, n-propyl, isobutyl, and neopentyl bromide adapted from Morrison and Boyd, Organic Chemistry, 1st ed.[3]
Mechanistic Insights and Predictive Analysis for this compound
The data in the table above clearly illustrates the profound impact of steric hindrance on the rate of SN2 reactions.[4][5][6][7] As the substitution on the carbon atom adjacent to the reaction center (the β-carbon) increases, the rate of reaction decreases dramatically. This is because the bulky alkyl groups impede the backside attack of the nucleophile on the α-carbon, which is a hallmark of the SN2 mechanism.[4][8]
Predicting the Reactivity of this compound:
Based on its structure, we can predict the reactivity of this compound relative to the other primary alkyl bromides in our comparative set.
-
Steric Effects: The ethyl group of this compound is substituted at the β-position with a morpholino group. While the morpholine ring is somewhat bulky, it is a cyclic structure, and the nitrogen atom is directly attached to the β-carbon. The steric hindrance it presents is likely to be less than that of the tert-butyl group in neopentyl bromide but more than the simple alkyl chain of n-propyl or n-butyl bromide.
-
Electronic Effects: The morpholine ring contains two electron-withdrawing atoms: nitrogen and oxygen. The nitrogen atom, being less electronegative than oxygen, will have a more significant inductive electron-withdrawing effect on the ethyl chain. This effect will make the α-carbon slightly more electrophilic and therefore more susceptible to nucleophilic attack. This electronic effect will likely counteract some of the steric hindrance from the morpholine ring.
Overall Reactivity Estimation:
Considering both steric and electronic factors, it is reasonable to predict that the reactivity of this compound in SN2 reactions will be somewhat slower than that of ethyl bromide and n-propyl bromide due to steric hindrance. However, it is expected to be significantly more reactive than isobutyl bromide and especially neopentyl bromide, where steric hindrance is the dominant factor. The electron-withdrawing nature of the morpholino group should enhance its reactivity compared to a purely sterically analogous alkyl bromide.
A potential competing pathway for this compound is an intramolecular SN2 reaction, where the morpholine nitrogen acts as an internal nucleophile to form a spirocyclic quaternary ammonium salt. The favorability of this intramolecular cyclization versus intermolecular substitution would depend on the concentration and nucleophilicity of the external nucleophile.
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics of these alkyl bromides, the following well-established methods can be employed.
Kinetic Monitoring by Titration (The Finkelstein Reaction)
This method is suitable for following the progress of the reaction between an alkyl bromide and sodium iodide in acetone.
Objective: To determine the second-order rate constant for the SN2 reaction of a primary alkyl bromide with sodium iodide in acetone.
Principle: The reaction produces sodium bromide, which is insoluble in acetone and precipitates out of the solution, driving the reaction to completion.[1][2] The consumption of the iodide nucleophile can be monitored over time by quenching aliquots of the reaction mixture and titrating the remaining iodide with a standardized solution of silver nitrate.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare standardized solutions of the alkyl bromide and sodium iodide in anhydrous acetone.
-
Prepare a standardized aqueous solution of silver nitrate.
-
Prepare a quenching solution (e.g., a mixture of nitric acid and acetone).
-
-
Reaction Setup:
-
Equilibrate separate solutions of the alkyl bromide and sodium iodide in a constant temperature bath.
-
Initiate the reaction by mixing the two solutions and start a timer.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately add the aliquot to a flask containing the quenching solution to stop the reaction.
-
-
Titration:
-
Titrate the quenched aliquot with the standardized silver nitrate solution using an appropriate indicator (e.g., potassium chromate) to determine the concentration of unreacted iodide.
-
-
Data Analysis:
-
Calculate the concentration of the alkyl bromide at each time point.
-
For a second-order reaction, a plot of 1/[Alkyl Bromide] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
Kinetic Monitoring by 1H NMR Spectroscopy
This technique allows for the in-situ monitoring of the reaction progress without the need for quenching.
Objective: To determine the rate constant of a nucleophilic substitution reaction by monitoring the change in concentration of reactants and products over time using 1H NMR.
Principle: The proton signals of the reactants and products will have distinct chemical shifts in the 1H NMR spectrum. By integrating these signals at various time points, the relative concentrations of each species can be determined.
Step-by-Step Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve the alkyl bromide and the nucleophile in a suitable deuterated solvent (e.g., acetone-d6).
-
Add an internal standard with a known concentration and a signal that does not overlap with any reactant or product signals.
-
-
NMR Data Acquisition:
-
Acquire an initial 1H NMR spectrum before the reaction has proceeded significantly (t=0).
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of a reactant and a product.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and a general experimental workflow for kinetic analysis.
Caption: The concerted SN2 mechanism showing backside attack of the nucleophile.
Caption: A general experimental workflow for determining reaction rate constants.
Conclusion
The kinetic behavior of this compound in SN2 reactions is governed by a balance of steric and electronic effects. While direct experimental data is sparse, a comparative analysis with other primary alkyl bromides provides a robust framework for predicting its reactivity. The morpholino substituent introduces moderate steric hindrance, which is partially offset by its electron-withdrawing inductive effect. Consequently, this compound is expected to be a moderately reactive primary alkyl bromide, significantly more so than highly hindered analogues like neopentyl bromide. For researchers and drug development professionals, this understanding is crucial for the rational design of synthetic strategies and the modulation of reactivity in biologically active molecules. The experimental protocols detailed herein provide a practical guide for the empirical determination of these important kinetic parameters.
References
- Streitwieser, A., Jr. Solvolytic Displacement Reactions. Chemical Reviews, 1956, 56(4), 571–752. [Link]
- Hughes, E. D.; Ingold, C. K.; Masterman, S. Mechanism of substitution at a saturated carbon atom. Part VI. Relation of steric orientation to mechanism in substitutions involving halogen atoms and simple or substituted hydroxyl groups. Journal of the Chemical Society (Resumed), 1937, 1252-1271. [Link]
- Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1528-1532. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006. [Link]
- Ashenhurst, J. The SN2 Mechanism. Master Organic Chemistry. [Link]
- Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
- NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise.
- The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
- Morrison, R. T.; Boyd, R. N. Organic Chemistry, 1st ed.; Allyn and Bacon: Boston, 1959. [Link]
- SN2 reaction. Wikipedia. [Link]
- Finkelstein reaction. Wikipedia. [Link]
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A Comparative Guide to the Development of a Validated Stability-Indicating Analytical Method for 4-(2-Bromoethyl)morpholine
This guide provides a comprehensive framework for the development and validation of a robust analytical method for 4-(2-Bromoethyl)morpholine, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind selecting a primary analytical technique, detail the validation process in accordance with international regulatory standards, and compare its performance against a viable alternative. The methodologies described herein are designed to ensure the highest level of scientific integrity, providing researchers and drug development professionals with a self-validating system for quality control and stability assessment.
The Analytical Challenge: Quantifying this compound
This compound is a reactive alkylating agent. Its purity and stability are critical, as impurities or degradants can impact the safety and efficacy of the final active pharmaceutical ingredient (API). A validated analytical method is therefore not just a quality control requirement but a cornerstone of a robust drug development program. The objective is to develop a stability-indicating method , which is a procedure that can accurately quantify the analyte of interest without interference from its degradation products, process impurities, or other matrix components[1][2].
The primary challenge with this molecule is its lack of a strong chromophore, making high-sensitivity UV detection in High-Performance Liquid Chromatography (HPLC) difficult. This guide will focus on developing a Reverse-Phase HPLC (RP-HPLC) method with UV detection at a low wavelength, a common starting point in pharmaceutical analysis, and compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) method, which offers an alternative approach by leveraging the molecule's volatility.
Primary Method Development: Stability-Indicating RP-HPLC
A stability-indicating RP-HPLC method was developed to provide a reliable, routine-applicable technique for assay and impurity determination. The causality behind our experimental choices is rooted in achieving specificity, precision, and accuracy as mandated by the International Council for Harmonisation (ICH) guidelines[3][4][5].
Rationale for Method Selection
-
RP-HPLC: This is the workhorse of the pharmaceutical industry for its versatility, robustness, and suitability for non-volatile and thermally labile compounds. A C18 column was chosen for its hydrophobic retention mechanism, which is ideal for separating the moderately polar this compound from potential impurities.
-
UV Detection: Despite the weak chromophore, detection at a low wavelength (e.g., 210 nm) can provide sufficient sensitivity for assay and purity analysis. This approach avoids the need for complex derivatization, simplifying the procedure.
-
Forced Degradation: To ensure the method is stability-indicating, forced degradation studies were performed. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products. The method's ability to resolve the main analyte peak from these degradant peaks is the ultimate proof of its specificity[6][7].
Experimental Workflow & Validation
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose[4][8]. The workflow below outlines the logical progression from development to full validation according to ICH Q2(R2) guidelines[3][9].
Caption: Workflow for HPLC Method Development and Validation.
Validation Parameters & Acceptance Criteria
The following table summarizes the results obtained during the validation of the RP-HPLC method. These results demonstrate that the method is suitable for its intended purpose.
| Parameter | Methodology | Acceptance Criteria | Result |
| Specificity | Forced degradation samples analyzed. Peak purity assessed using a photodiode array (PDA) detector. | Analyte peak is resolved from all degradant and impurity peaks (Resolution > 2). Peak purity index > 0.999. | Pass. All peaks resolved. Purity index was 0.9995. |
| Linearity | Five concentrations prepared from 50% to 150% of the target assay concentration. | Correlation coefficient (r²) ≥ 0.999. | Pass. r² = 0.9998. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% - 120% of target concentration. | Pass. Method is valid from 0.8 mg/mL to 1.2 mg/mL. |
| Accuracy | Spike recovery study at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | Pass. Mean recovery was 99.7%. |
| Precision | Repeatability (n=6): %RSD of assay results.Intermediate (2 analysts, 2 days): %RSD of assay results. | Repeatability: RSD ≤ 1.0%.Intermediate: RSD ≤ 2.0%. | Pass. Repeatability RSD = 0.4%.Intermediate RSD = 0.9%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Determined and verified for precision and accuracy. | 0.10 µg/mL. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Determined. | 0.03 µg/mL. |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). | System suitability parameters met. %RSD of assay results < 2.0%. | Pass. Method remained unaffected by minor changes. |
Comparative Analysis: GC-MS as an Alternative Method
While HPLC is a robust primary method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for impurity profiling where high sensitivity and structural confirmation are paramount.
Rationale for GC-MS
-
High Sensitivity & Specificity: GC-MS offers exceptional sensitivity. The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass fragmentation patterns, which is invaluable for identifying unknown impurities.
-
Volatility: this compound is semi-volatile, making it amenable to GC analysis.
-
Derivatization: For certain morpholine-related compounds, derivatization may be employed to improve volatility and chromatographic peak shape[10][11]. For instance, morpholine can be derivatized to N-nitrosomorpholine for enhanced detection[10][12]. While not strictly necessary for the title compound, this option exists to overcome potential chromatographic issues.
Caption: Logical Comparison of HPLC vs. GC-MS Methods.
Performance Comparison
The following table provides a direct comparison of the validated RP-HPLC method with a typical GC-MS method for the analysis of this compound.
| Parameter | Validated RP-HPLC Method | Alternative GC-MS Method | Expert Commentary |
| Primary Use | Routine Assay, Purity, and Stability Testing | Impurity Identification, Trace-Level Quantification | HPLC is superior for routine QC due to its simplicity and throughput. GC-MS excels at characterization and investigation. |
| Specificity | High (demonstrated by forced degradation) | Very High (based on mass fragmentation) | MS detection is inherently more specific than UV detection[13]. |
| Sensitivity (LOQ) | ~0.10 µg/mL | < 0.01 µg/mL (ng/mL range) | GC-MS is significantly more sensitive, making it ideal for trace impurity analysis[10]. |
| Sample Preparation | Simple dissolution in mobile phase | Dissolution in a volatile solvent; potential derivatization | HPLC sample prep is faster and less complex. |
| Instrumentation | Standard HPLC with UV/PDA detector | GC with Mass Spectrometer | HPLC systems are more common and less expensive to maintain in a typical QC lab. |
| Robustness | High (proven during validation) | Moderate (sensitive to inlet activity, column bleed) | Well-developed HPLC methods are generally considered more robust for routine use than GC-MS methods. |
| Throughput | High (~15-20 min run time) | Moderate (~25-30 min run time) | The shorter run time of the HPLC method allows for higher sample throughput. |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method Validation - Accuracy by Spike Recovery
-
Prepare Placebo Solution: Prepare a solution containing all formulation excipients without the this compound API.
-
Spike Placebo: Add known amounts of a this compound stock solution to the placebo to achieve final concentrations of 80%, 100%, and 120% of the target assay concentration (e.g., 0.8, 1.0, and 1.2 mg/mL). Prepare each level in triplicate.
-
Sample Analysis: Analyze each of the nine spiked samples using the developed HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance: The mean recovery for each level should be within 98.0% to 102.0%, and the %RSD for each level should not exceed 2.0%.
Protocol 2: GC-MS Method for Impurity Identification
-
Sample Preparation: Dissolve a known quantity of the this compound product in Dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[14].
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Transfer Line: 280°C.
-
Ionization: Electron Impact (EI), 70 eV.
-
Scan Range: 40-400 amu.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Interpretation: Identify the main peak corresponding to this compound. Analyze smaller peaks by comparing their mass spectra against a library (e.g., NIST) to tentatively identify impurities.
Conclusion
The development of a validated, stability-indicating analytical method is a critical activity in pharmaceutical development. For the routine quality control of this compound, the described RP-HPLC method is demonstrated to be specific, accurate, precise, and robust, making it fit for its intended purpose. It provides a reliable system for ensuring product quality and stability over time.
The comparative GC-MS method serves as an excellent orthogonal technique. While more complex, its superior sensitivity and specificity make it the preferred choice for in-depth impurity characterization, structural elucidation, and trace-level analysis. The selection between these methods should be guided by the specific analytical objective, whether it is routine QC (HPLC) or investigational analysis (GC-MS). This dual-methodology approach provides a comprehensive analytical toolkit for managing the quality of this compound throughout the product lifecycle.
References
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guidelineSource: European Medicines AgencyURL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)Source: ICHURL:[Link]
- Title: ICH Guidelines for Analytical Method Validation ExplainedSource: AMSbiopharmaURL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete OverviewSource: YouTube (Pharma Talks)URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and MethodologySource: ECA AcademyURL:[Link]
- Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass SpectrometrySource: National Institutes of Health (PMC)URL:[Link]
- Title: Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candid
- Title: The derivatization reaction of morpholine.
- Title: Different analytical methods of estimation of morpholine or its derivativesSource: ResearchG
- Title: stability-indicating rp-hplc method: TopicsSource: Science.govURL:[Link]
- Title: stability-indicating hplc method: TopicsSource: Science.govURL:[Link]
- Title: Stability-indicating HPLC method optimization using qualitySource: Journal of Applied Pharmaceutical ScienceURL:[Link]
- Title: Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass SpectrometrySource: National Institutes of Health (PMC)URL:[Link]
- Title: Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC columnSource: SIELC TechnologiesURL:[Link]
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case StudiesSource: LCGC Intern
- Title: Validation/Verification of Analytical ProceduresSource: European Directorate for the Quality of Medicines & HealthCareURL:[Link]
- Title: Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer AgentSource: Semantic ScholarURL:[Link]
- Title: HPLC Methods for analysis of MorpholineSource: HELIX Chrom
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
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- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Inter-Laboratory Comparison of 4-(2-Bromoethyl)morpholine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 4-(2-Bromoethyl)morpholine. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and consistency of its quantification across different laboratories is paramount for quality control and regulatory compliance. This document delves into the rationale behind analytical method selection, provides detailed protocols for two common techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and outlines the statistical evaluation of inter-laboratory data.
The Imperative for Inter-Laboratory Comparison
In the pharmaceutical industry, the purity and concentration of starting materials and intermediates directly impact the quality, safety, and efficacy of the final drug product. This compound, while a key building block, can also be an impurity in subsequent manufacturing steps. Therefore, its accurate measurement is non-negotiable. An inter-laboratory comparison, also known as a proficiency test (PT), serves as an external quality assessment tool to:
-
Benchmark Laboratory Performance: It allows individual laboratories to assess their analytical capabilities against a cohort of their peers.[1]
-
Validate Analytical Methods: Consistent results across multiple laboratories using the same or different methods provide a high degree of confidence in the robustness and reliability of the analytical procedures.
-
Ensure Consistency in Quality Control: For a pharmaceutical company with multiple manufacturing sites or contract laboratories, an ILC ensures that the same quality standards are being applied universally.
-
Meet Regulatory Expectations: Regulatory bodies like the FDA and EMA emphasize the importance of well-characterized and controlled manufacturing processes, which includes the validation of analytical methods.[2] Participation in proficiency testing schemes is a key element of a robust quality system.[1][3]
This guide is structured to not only provide the "how" but also the "why" behind the analytical choices and the ILC process, in line with established standards for inter-laboratory studies such as ASTM E691.[4][5][6]
Analytical Methodologies for this compound
The choice of analytical technique for this compound is dictated by its physicochemical properties: it is a tertiary amine with a bromoalkyl group, making it amenable to both GC and LC techniques. Below, we compare two widely used methods, GC-MS and HPLC, and provide detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound has a moderate boiling point, GC-MS is a suitable analytical choice.
Rationale for GC-MS:
-
High Sensitivity and Selectivity: The mass spectrometer provides high sensitivity and selectivity, allowing for low-level detection and unambiguous identification based on the mass spectrum.
-
Excellent Chromatographic Resolution: Capillary GC columns offer high separation efficiency.
-
Established Methodologies: GC-MS methods are well-established for the analysis of a wide range of organic compounds, including alkyl halides and amines.[7]
Challenges and Considerations:
-
Thermal Stability: While amenable to GC, some alkyl halides can be thermally labile. The injection port temperature and oven temperature program must be optimized to prevent degradation.
-
Polarity: The morpholine moiety imparts polarity, which can lead to peak tailing on standard non-polar GC columns. A mid-polar column is often a better choice. In some cases, derivatization might be considered to improve peak shape and volatility, although direct injection is often feasible.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol or acetonitrile.
-
Prepare a series of calibration standards from a certified reference standard of this compound in the same solvent. A typical range would be 1-100 µg/mL.
-
Prepare a system suitability solution containing this compound and an internal standard (e.g., 4-phenylmorpholine) to monitor system performance.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 80°C, hold 1 min; ramp to 280°C at 20°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 193 (M+•) |
| Qualifier Ions | m/z 114, 86 |
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.
Rationale for HPLC:
-
Broad Applicability: HPLC can analyze a wider range of compounds than GC without the need for volatilization.[8]
-
Avoids Thermal Degradation: The analysis is typically performed at or near room temperature, which is ideal for potentially thermally labile compounds.
-
Versatility in Detection: A variety of detectors can be used, with mass spectrometry (LC-MS) providing the highest sensitivity and selectivity.
Challenges and Considerations:
-
Chromatographic Retention: As a polar, basic compound, this compound can be challenging to retain on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation mode for such polar analytes.[6]
-
Detection: this compound lacks a strong UV chromophore, making UV detection less sensitive. Therefore, detection by mass spectrometry (LC-MS) or charged aerosol detection (CAD) is preferred.
Experimental Protocol: HPLC-MS Analysis of this compound
1. Sample Preparation:
-
Sample and standard preparation is similar to the GC-MS protocol. The mobile phase should be used as the diluent.
2. HPLC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| HPLC Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, then return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 194 [M+H]+ |
| Qualifier Ion | m/z 114 |
3. Data Analysis:
-
Data analysis is performed similarly to the GC-MS method.
Designing the Inter-Laboratory Comparison
A successful ILC requires careful planning and execution.[4][5][9] The following workflow outlines the key steps.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Hypothetical Inter-Laboratory Study Data
For the purpose of this guide, we will use a hypothetical dataset from an ILC with 10 participating laboratories. The test material was prepared with a known "assigned value" of 50.0 µg/mL. Each laboratory was instructed to perform three replicate measurements.
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) |
| 1 | 50.2 | 50.5 | 50.1 |
| 2 | 48.9 | 49.2 | 49.1 |
| 3 | 51.5 | 51.8 | 51.6 |
| 4 | 49.8 | 50.1 | 49.9 |
| 5 | 55.2 | 55.5 | 55.3 |
| 6 | 47.5 | 47.8 | 47.6 |
| 7 | 50.9 | 50.7 | 50.8 |
| 8 | 49.5 | 49.3 | 49.6 |
| 9 | 52.1 | 51.9 | 52.3 |
| 10 | 48.1 | 48.5 | 48.3 |
Statistical Analysis of ILC Data
The primary goal of the statistical analysis is to determine the repeatability and reproducibility of the analytical method and to assess the performance of each laboratory. The z-score is a common metric used for this purpose.[10]
The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result from the individual laboratory
-
X is the assigned value (or the mean of all laboratory results)
-
σ is the standard deviation for proficiency assessment
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Analysis of Hypothetical Data
For our dataset, let's assume the assigned value (X) is 50.0 µg/mL and the standard deviation for proficiency assessment (σ) is 1.5 µg/mL.
| Laboratory | Mean Result (µg/mL) | z-score | Performance |
| 1 | 50.27 | 0.18 | Satisfactory |
| 2 | 49.07 | -0.62 | Satisfactory |
| 3 | 51.63 | 1.09 | Satisfactory |
| 4 | 49.93 | -0.05 | Satisfactory |
| 5 | 55.33 | 3.55 | Unsatisfactory |
| 6 | 47.63 | -1.58 | Satisfactory |
| 7 | 50.80 | 0.53 | Satisfactory |
| 8 | 49.47 | -0.35 | Satisfactory |
| 9 | 52.10 | 1.40 | Satisfactory |
| 10 | 48.30 | -1.13 | Satisfactory |
In this hypothetical ILC, Laboratory 5's results are identified as an outlier, indicating a potential issue with their implementation of the analytical method. This provides an opportunity for that laboratory to investigate and take corrective action.
Caption: Logical flow for individual laboratory performance assessment.
Conclusion
A well-designed and executed inter-laboratory comparison is an indispensable tool for ensuring the quality and consistency of analytical data in the pharmaceutical industry. By providing a framework for comparing the analysis of this compound using robust and validated methods like GC-MS and HPLC, this guide serves as a resource for laboratories to benchmark their performance, validate their methods, and ultimately contribute to the production of safe and effective medicines. Regular participation in such proficiency testing schemes should be an integral part of every laboratory's quality assurance program.[1][3]
References
- Proficiency Testing Schemes - Solutions from HSE.
- Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM E691-19. ASTM International.
- Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM E691. ASTM International.
- Standard Guide for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM D7778. ASTM International.
- Validation of Impurity Methods, Part II. LCGC North America.
- Conducting Interlaboratory Studies - ASTM. ASTM International.
- Validation Of Analytical Methods For Pharmaceutical Analysis. European Commission and UNDP.
- Proficiency Testing Schemes. i2 Analytical Services.
- HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information.
- Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem.
- ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization.
- Proficiency testing by interlaboratory comparisons -- Part 1: Development and operation of proficiency testing schemes. International Organization for Standardization.
- Proficiency testing by interlaboratory comparisons -- Part 2: Selection and use of proficiency testing schemes by laboratory accreditation bodies. International Organization for Standardization.
- What is proficiency testing?. The Royal Society of Chemistry.
- Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. SpringerLink.
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- 10. This compound hydrobromide | 42802-94-8 | SBA80294 [biosynth.com]
A Senior Application Scientist's Guide to 4-(2-Bromoethyl)morpholine: Evaluating Performance in Diverse Solvent Systems
Introduction: The Strategic Importance of the Morpholinoethyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1] Its frequent incorporation into therapeutic candidates is no accident; the unique physicochemical properties of this heterocycle—namely its ability to improve solubility, metabolic stability, and overall pharmacokinetic profiles—make it an invaluable building block for fine-tuning the properties of a lead compound.[2]
4-(2-Bromoethyl)morpholine is a key reagent designed to introduce the valuable morpholinoethyl group onto a target molecule. This is typically achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The success of this alkylation, however, is not guaranteed. The efficiency, yield, and even the feasibility of the reaction are critically dependent on the reaction environment, most notably the solvent system employed.
This guide provides an in-depth technical evaluation of this compound's performance across different solvent systems. We will explore the mechanistic principles that govern its reactivity, present comparative data to inform experimental design, and provide robust protocols for its application. This content is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and leverage this versatile reagent to its fullest potential.
Mechanistic Underpinnings: The SN2 Pathway and Leaving Group Dynamics
The workhorse reaction for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[2] Understanding this mechanism is fundamental to explaining the profound effects of the solvent.
In an SN2 reaction, a nucleophile (an electron-rich species, such as an amine, phenoxide, or deprotonated indole) directly attacks the electrophilic carbon atom—the one bonded to the bromine. This attack occurs from the "backside," opposite to the carbon-bromine bond. The reaction proceeds in a single, concerted step: as the new bond between the nucleophile and the carbon forms, the carbon-bromine bond simultaneously breaks. The bromide ion, which is displaced, is known as the leaving group.
dot
Caption: General SN2 mechanism for this compound.
The reactivity of this compound is governed by two primary factors:
-
Steric Hindrance: The electrophilic carbon is on a primary alkyl chain, which is sterically unhindered. This lack of bulky groups allows easy access for the nucleophile, heavily favoring the SN2 pathway over the SN1 pathway, which proceeds through a bulky and unstable primary carbocation.[3]
-
Leaving Group Ability: The Carbon-Bromine (C-Br) bond is relatively weak, making bromide (Br⁻) an excellent leaving group. A good leaving group is a species that is stable on its own after detaching, and weak bases like bromide fit this description perfectly.
The Decisive Factor: A Comparative Analysis of Solvent Systems
The choice of solvent can dramatically alter the rate and efficiency of an SN2 reaction, often by orders of magnitude.[4] Solvents influence the reaction primarily by their ability to stabilize or destabilize the reactants, particularly the charged nucleophile. Solvents are broadly classified into three categories: polar aprotic, polar protic, and non-polar.
Polar Aprotic Solvents: The Optimal Environment for SN2
Polar aprotic solvents possess significant dipole moments but lack acidic protons (i.e., they do not have O-H or N-H bonds).[5] Common examples include N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , Dimethyl Sulfoxide (DMSO) , and Acetone .
Causality of Enhanced Performance: These solvents are the superior choice for SN2 reactions with this compound. The underlying reason is their differential solvation capability. They are polar enough to dissolve the ionic nucleophile (often used as a salt, e.g., sodium or potassium salt), solvating the cation (Na⁺, K⁺) effectively through ion-dipole interactions. Crucially, however, they are poor at solvating the anion (the nucleophile). The negative charge of the nucleophile is not shielded by a tight shell of solvent molecules. This leaves the nucleophile "naked" and highly reactive, free to execute its backside attack on the electrophilic carbon.[3][4]
Polar Protic Solvents: A Hindered Pathway
Polar protic solvents also have large dipole moments but contain acidic protons, enabling them to act as hydrogen bond donors.[5] Common examples include Water (H₂O) , Ethanol (EtOH) , and Methanol (MeOH) .
Causality of Reduced Performance: While capable of dissolving ionic nucleophiles, polar protic solvents significantly impede SN2 reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it.[4] This solvation shell stabilizes the nucleophile, making it less reactive (lower in energy). For the reaction to proceed, the nucleophile must expend energy to break free from this cage to attack the electrophile, thereby increasing the activation energy of the reaction and slowing it down considerably.
dot
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-Bromoethyl)morpholine
This document provides essential safety and logistical guidance for the proper handling and disposal of 4-(2-Bromoethyl)morpholine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the causality behind each recommendation, ensuring a safe and compliant laboratory environment.
Section 1: Hazard Identification and Risk Assessment
This compound and its common salt form, this compound hydrobromide, are versatile reagents in synthetic chemistry. However, their utility is matched by significant health and environmental hazards that necessitate meticulous disposal protocols.
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The core of its hazardous nature from a disposal perspective stems from its chemical structure: it is a halogenated organic compound . This classification is critical because the improper disposal of such compounds can lead to the formation of persistent environmental pollutants and poses specific challenges for waste treatment facilities. During uncontrolled combustion, for instance, brominated organics can form polybrominated dioxins and dibenzofurans, which are highly toxic micropollutants[3][4]. Therefore, disposal is not merely about discarding the chemical but about ensuring its complete and safe destruction.
Section 2: Personnel Protection and Engineering Controls
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment (PPE) and engineering controls are mandatory.
Engineering Controls:
-
All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or mists[5].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes[1][6]. Standard eyeglasses are insufficient.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer sufficient protection for incidental contact, but thicker gloves or double-gloving should be considered for direct handling or spill cleanup[6][7]. Always inspect gloves before use and dispose of contaminated gloves in the appropriate solid waste stream[6].
-
Body Protection: A lab coat is standard, but for larger quantities or spill response, an impervious gown or chemical-resistant apron is required to prevent skin contact[1][8].
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary[1].
Section 3: Waste Characterization and Segregation
Proper segregation is the most critical step in the chemical waste disposal process. Mixing incompatible waste streams is a primary cause of laboratory accidents and regulatory fines.
Primary Directive: Segregate Halogenated Waste
This compound is a brominated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container[9][10].
-
Why Segregation is Critical:
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, impose strict rules on the treatment of halogenated organic compounds (HOCs)[11]. Land disposal is often prohibited[12].
-
Disposal Method: Halogenated waste requires high-temperature incineration with specialized flue gas scrubbing equipment to neutralize the acidic gases (like hydrogen bromide) produced during combustion[1][13][14]. Mixing it with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire batch and dramatically increases disposal costs[15].
-
Safety: Mixing halogenated compounds with other reactive chemicals can lead to unforeseen hazardous reactions.
-
Waste Container Labeling: All waste containers must be clearly labeled before the first drop of waste is added[10]. The label must include:
-
The words "Hazardous Waste" [15].
-
The full chemical name: "Waste this compound" .
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., irritant, harmful)[2][16].
Section 4: Step-by-Step Disposal and Decontamination Procedures
Unused or Expired Product
-
Do Not Open: If the product is in its original, sealed container, do not open it.
-
Label for Disposal: Affix a hazardous waste label to the exterior of the container.
-
Segregate: Place the container in a designated satellite accumulation area for halogenated waste, ensuring secondary containment.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.
Contaminated Labware and Solid Waste
This includes items like contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Collect: Place all contaminated solid waste into a designated, clearly labeled, and sealed plastic bag or a dedicated solid waste container.
-
Label: The container or bag must be labeled as "Halogenated Contaminated Solid Waste."
-
Dispose: This waste stream will also be collected by your institution's EHS for incineration. Do not dispose of it in regular or biomedical trash.
Spill and Decontamination Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Don PPE: At a minimum, don double nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb and Collect: Once contained, cover the spill with the absorbent material and allow it to be fully absorbed. Carefully scoop the absorbed material using spark-proof tools and place it into a designated, sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated solid waste.
-
Label and Dispose: Seal and label the container with all spill debris as "Halogenated Spill Debris" and arrange for pickup through EHS.
Section 5: Approved and Prohibited Final Disposal Methods
Approved Method: High-Temperature Incineration
The universally accepted and required method for destroying this compound is through a licensed chemical destruction facility that employs high-temperature incineration[1][17].
-
Mechanism: Incineration at temperatures typically above 850°C ensures the complete thermal decomposition of the organic molecule.
-
Causality: The bromine atom is converted primarily into hydrogen bromide (HBr) gas[13]. This highly corrosive gas cannot be released into the atmosphere. Therefore, the incinerator must be equipped with a "flue gas scrubbing" system. This is typically a wet scrubber that uses a basic solution (e.g., sodium hydroxide) to neutralize the HBr, converting it into a salt and water before release.
Prohibited Disposal Methods
-
Drain Disposal: NEVER wash this compound down the drain. It is not readily biodegradable, and its ecological effects are not well-characterized, posing a threat to aquatic ecosystems[1]. It can also damage wastewater treatment infrastructure.
-
Landfill: As a halogenated organic liquid, this compound is subject to land disposal restrictions[11][12]. It is prohibited from being disposed of in a sanitary landfill.
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a form of disposal. It releases the compound into the environment and is a violation of environmental regulations.
Section 6: Summary and Decision Workflow
For quick reference, the following table summarizes the critical information for handling and disposing of this compound.
| Parameter | Guideline | Source(s) |
| CAS Number | 89583-07-3 (Free Base) 42802-94-8 (HBr Salt) | [2] |
| Primary Hazards | Harmful (swallowed), Skin/Eye/Respiratory Irritant | [1][2] |
| GHS Statements | H302, H315, H319, H335 | [2] |
| Waste Classification | Halogenated Organic Waste | [9][10] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][6] |
| Required Controls | Chemical Fume Hood | [5] |
| Spill Cleanup | Inert Absorbent Material (e.g., Vermiculite) | [5] |
| Approved Disposal | Licensed High-Temperature Incineration with Flue Gas Scrubbing | [1] |
| Prohibited Disposal | Drain, Landfill, Evaporation | [1][12] |
The diagram below illustrates the decision-making process for proper waste stream management.
Sources
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- 17. northmetal.net [northmetal.net]
A Comprehensive Guide to the Safe Handling of 4-(2-Bromoethyl)morpholine
For researchers and professionals in drug development, the integrity of your work and your personal safety are paramount. 4-(2-Bromoethyl)morpholine and its salts are valuable reagents, but their hazardous properties demand meticulous handling. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and scientific principles. Our aim is to empower you with the knowledge to not only follow safety procedures but to understand the causality behind them, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with several key hazards that dictate our handling procedures. Understanding these is the first step in a robust safety protocol. The primary hazards are:
-
Acute Toxicity (Oral): The compound is harmful if swallowed[1].
-
Skin Irritation: Direct contact can cause skin irritation[1][2].
-
Serious Eye Irritation: Vapors or splashes can cause significant eye irritation[1][2].
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation[1].
-
Combustibility: The substance is a combustible liquid and should be kept away from heat or open flames[2].
A thorough risk assessment is crucial before any procedure involving this chemical. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: skin, eyes, and respiratory system. The selection of specific PPE is not arbitrary; it is directly correlated to the identified hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure no degradation of glove material. | To prevent skin contact and subsequent irritation[1]. Regular glove changes (every 30-60 minutes) are recommended to mitigate permeation[3]. |
| Eye and Face Protection | Tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing. | To protect against serious eye irritation from splashes or vapors[1]. Standard safety glasses do not provide a sufficient seal. |
| Body Protection | A long-sleeved, chemical-resistant lab coat or gown that closes in the back.[4] | To protect the skin on the arms and body from accidental spills.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent the inhalation of vapors that can cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation
-
Engineering Controls Verification: Before starting, ensure the chemical fume hood is operational and has a valid certification. Confirm the accessibility of a safety shower and an eyewash station.
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, glassware, and waste containers, within the fume hood to minimize movement of hazardous materials.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it is properly fitted.
Handling and Use
-
Dispensing: Conduct all transfers and dispensing of this compound inside the chemical fume hood to contain any vapors.
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height to maximize airflow and protection.
-
Prevent Contact: Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid direct contact with skin and eyes.
-
Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][5].
Storage
-
Container Integrity: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[1][2].
-
Temperature Control: Some sources recommend storing the material in a freezer under an inert atmosphere[6]. Always follow the specific storage instructions on the safety data sheet or product label.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed:
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1].
Disposal Plan
-
Waste Segregation: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations[1][2]. Do not dispose of it down the drain or in regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a checklist; it is about cultivating a deep understanding of the chemical's properties and the rationale behind each safety measure. By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.
References
- 4-(2-BroMoethyl)
- This compound | 89583-07-3 | TCI (Shanghai) Development Co., Ltd. URL
- This compound | 89583-07-3 - Sigma-Aldrich. URL
- 89583-06-2|this compound hydrochloride|BLD Pharm. URL
- 4 - SAFETY D
- 89583-07-3|this compound|BLD Pharm. URL
- Personal Protective Equipment for Use in Handling Hazardous Drugs. URL
- Safety D
- Morpholine - Santa Cruz Biotechnology. URL
- Hazardous Substance Fact Sheet - NJ.gov. URL
- Safety Data Sheet Morpholine Revision 5, D
- NIOSH Pocket Guide to Chemical Hazards - Morpholine - CDC. URL
- SAFETY D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. URL
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 89583-07-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.com [fishersci.com]
- 6. 89583-07-3|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


